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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Total Synthesis of (+)-Norgestrel

Introduction (+)-Norgestrel, also known as levonorgestrel, is a second-generation synthetic progestin widely used in hormonal contraceptives. Its complex tetracyclic steroid structure, featuring a gonane core and key ste...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Norgestrel, also known as levonorgestrel, is a second-generation synthetic progestin widely used in hormonal contraceptives. Its complex tetracyclic steroid structure, featuring a gonane core and key stereocenters, has made its total synthesis a significant challenge and a landmark achievement in organic chemistry. This technical guide provides an in-depth overview of the core synthetic strategies, focusing on the enantioselective construction of the steroid backbone and the introduction of key functional groups. The methodologies detailed herein are geared towards researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding and potentially implementing the synthesis of this important pharmaceutical agent.

The synthesis of (+)-Norgestrel is a multi-step process that hinges on the precise control of stereochemistry to yield the biologically active enantiomer. The overall synthetic approach can be broadly divided into three main stages:

  • Asymmetric Synthesis of the AB-Ring System: The foundation of the synthesis is the creation of a chiral bicyclic core, typically the Wieland-Miescher ketone, with the correct absolute stereochemistry.

  • Construction of the CD-Ring System: The bicyclic core is then elaborated through a series of reactions to form the complete tetracyclic gonane steroid nucleus.

  • Final Functionalization: The final steps involve the introduction of the characteristic C-17 ethynyl and hydroxyl groups and the deprotection of the C-3 ketone to yield (+)-Norgestrel.

This guide will provide detailed experimental protocols for key transformations, quantitative data for each step, and visualizations of the synthetic pathways.

I. Enantioselective Synthesis of the Chiral Bicyclic Core: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The cornerstone of the asymmetric synthesis of (+)-Norgestrel is the enantioselective preparation of the Wieland-Miescher ketone, a versatile building block for steroid synthesis.[1][2] The Hajos-Parrish-Eder-Sauer-Wiechert reaction, an organocatalyzed intramolecular aldol condensation, is a pivotal method for achieving this transformation with high enantioselectivity.[3][4]

The reaction involves the cyclization of a prochiral triketone using a chiral catalyst, most commonly L-proline, to establish the key stereocenter that dictates the final stereochemistry of the steroid.[1]

Logical Workflow for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction

haj_parrish_workflow start Start: Prochiral Triketone reagents L-proline (catalyst) Solvent (e.g., DMF) start->reagents 1. Mix reaction Intramolecular Aldol Condensation reagents->reaction 2. Initiate Reaction intermediate Aldol Adduct Intermediate reaction->intermediate 3. Form Aldol Adduct dehydration Dehydration intermediate->dehydration 4. Eliminate Water product Product: (S)-Wieland-Miescher Ketone dehydration->product 5. Form Enone purification Purification (e.g., Crystallization) product->purification 6. Isolate and Purify

Caption: Workflow for the enantioselective synthesis of the Wieland-Miescher ketone.

Experimental Protocol: Proline-Catalyzed Asymmetric Robinson Annulation

This protocol describes the synthesis of the (S)-Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) and L-proline (0.1 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Michael Acceptor: Cool the mixture to 0°C and add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the enantiomerically enriched (S)-Wieland-Miescher ketone.

Parameter Value Reference
Starting Materials2-methyl-1,3-cyclohexanedione, Methyl vinyl ketone[1]
CatalystL-proline[1][3]
SolventDimethylformamide (DMF)[1]
Temperature0°C to Room Temperature[1]
Reaction Time48-72 hours[1]
Yield70-80%[1]
Enantiomeric Excess (ee)>90%[3]

II. Construction of the Tetracyclic Gonane Core

With the chiral AB-ring system in hand, the next stage is the construction of the C and D rings to form the tetracyclic gonane core. This is typically achieved through a sequence of reactions that includes alkylation and a second Robinson annulation.[1][5]

Synthetic Pathway from Wieland-Miescher Ketone to the Tetracyclic Core

tetracycle_synthesis wmk (S)-Wieland-Miescher Ketone step1 1. Ketalization wmk->step1 intermediate1 Monoketal Intermediate step1->intermediate1 step2 2. Alkylation (e.g., Ethyl magnesium bromide) intermediate1->step2 intermediate2 Alkylated Intermediate step2->intermediate2 step3 3. Robinson Annulation (with a suitable annulating agent) intermediate2->step3 intermediate3 Tetracyclic Ketone Intermediate step3->intermediate3 step4 4. Reduction & Methylation intermediate3->step4 product 13-ethyl-3-methoxygona- 2,5(10)-dien-17-one (Methoxydienone) step4->product

Caption: Synthetic pathway from the Wieland-Miescher ketone to the tetracyclic core.

Experimental Protocols for Tetracycle Formation

1. Ketalization of the Wieland-Miescher Ketone:

  • Procedure: The (S)-Wieland-Miescher ketone (1.0 eq) is dissolved in a mixture of ethylene glycol (1.2 eq) and benzene. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark trap to remove water. After completion, the reaction is quenched with a mild base, and the product is extracted and purified.

  • Yield: Typically >90%.

2. Alkylation and Annulation:

  • Procedure: The monoketal is reacted with a suitable annulating agent, such as 1,3-dichloro-2-butene, in the presence of a strong base like sodium hydride to construct the D-ring. This is followed by acidic hydrolysis to remove the ketal protecting group and effect cyclization to the tetracyclic enone.

  • Note: The specific conditions for this multi-step sequence can vary, and different annulating agents have been employed.

3. Conversion to Methoxydienone:

  • Procedure: The tetracyclic enone intermediate undergoes a series of reduction and methylation steps to yield 13-ethyl-3-methoxygona-2,5(10)-dien-17-one (methoxydienone). This often involves a Birch reduction to reduce the aromatic ring, followed by methylation of the resulting enol.

Parameter Value
Ketalization Yield>90%
Overall Yield (from Wieland-Miescher Ketone)Variable, typically 30-40%

III. Final Functionalization to (+)-Norgestrel

The final stage of the synthesis involves the introduction of the C-17 ethynyl and hydroxyl groups and the hydrolysis of the C-3 enol ether to unveil the α,β-unsaturated ketone.

Final Steps in the Synthesis of (+)-Norgestrel

final_steps methoxydienone Methoxydienone step1 Ethynylation (e.g., Lithium acetylide) methoxydienone->step1 intermediate1 17-Ethynyl-17-hydroxy Intermediate step1->intermediate1 step2 Hydrolysis (Acidic conditions) intermediate1->step2 product (+)-Norgestrel step2->product purification Purification (Crystallization) product->purification

Caption: Final functionalization steps in the total synthesis of (+)-Norgestrel.

Experimental Protocols for Final Functionalization

1. Ethynylation of the 17-Ketone:

  • Procedure: To a solution of lithium acetylide-ethylenediamine complex in an anhydrous solvent such as THF at low temperature (e.g., -78°C), a solution of methoxydienone (1.0 eq) in THF is added dropwise. The reaction is stirred at low temperature until the starting material is consumed. The reaction is then quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

  • Yield: 85-95%.[6]

2. Hydrolysis of the Enol Ether:

  • Procedure: The crude ethynylated intermediate is dissolved in a mixture of an alcohol (e.g., methanol) and water containing a strong acid such as hydrochloric acid or sulfuric acid. The mixture is heated to reflux for several hours until the hydrolysis is complete.

  • Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water until neutral, and dried.

  • Purification: The crude (+)-Norgestrel is purified by recrystallization from a suitable solvent system, such as ethyl acetate or methanol, to yield the final product as a white crystalline solid.

  • Yield: 80-90%.[7]

Parameter Value Reference
Ethynylation
ReagentLithium acetylide-ethylenediamine complex[6]
SolventTetrahydrofuran (THF)[6]
Temperature-78°C to 0°C[6]
Yield85-95%[6]
Hydrolysis
ReagentHydrochloric acid or Sulfuric acid[7]
SolventMethanol/Water[7]
TemperatureReflux[7]
Yield80-90%[7]

Quantitative Data Summary

The following table provides a summary of the typical yields for the key stages in the total synthesis of (+)-Norgestrel.

Stage Key Transformation Starting Material Product Typical Yield
I Hajos-Parrish-Eder-Sauer-Wiechert Reaction2-methyl-1,3-cyclohexanedione(S)-Wieland-Miescher Ketone70-80%
II Tetracycle Construction(S)-Wieland-Miescher KetoneMethoxydienone30-40%
IIIa EthynylationMethoxydienone17-Ethynyl-17-hydroxy intermediate85-95%
IIIb Hydrolysis and Purification17-Ethynyl-17-hydroxy intermediate(+)-Norgestrel80-90%

Note: Yields can vary significantly depending on the specific conditions and scale of the reaction.

Conclusion

The total synthesis of (+)-Norgestrel is a testament to the power of modern organic synthesis. The enantioselective construction of the Wieland-Miescher ketone via the Hajos-Parrish-Eder-Sauer-Wiechert reaction is a critical step that enables the production of the biologically active enantiomer. The subsequent construction of the tetracyclic gonane core and the final functionalization steps, while challenging, have been well-established. This guide provides a comprehensive overview of the core methodologies, offering valuable insights for professionals in the fields of chemical research and drug development. Further optimization of each step, particularly in the construction of the tetracyclic core, remains an active area of research aimed at improving overall efficiency and reducing the environmental impact of the synthesis.

References

Exploratory

A Technical Guide to the Stereoselective Synthesis of Norgestrel Enantiomers

For Researchers, Scientists, and Drug Development Professionals Introduction Norgestrel, a synthetic progestin, is a crucial component in hormonal contraceptives. It exists as a racemic mixture of two enantiomers: levono...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestrel, a synthetic progestin, is a crucial component in hormonal contraceptives. It exists as a racemic mixture of two enantiomers: levonorgestrel, the biologically active form, and dextronorgestrel, which is inactive.[1][2][3] The stereoselective synthesis of the active levonorgestrel is of significant importance in the pharmaceutical industry to maximize therapeutic efficacy and minimize potential side effects associated with the inactive enantiomer. This technical guide provides an in-depth overview of the core methodologies for the stereoselective synthesis of norgestrel enantiomers, focusing on asymmetric total synthesis, synthesis from chiral precursors, and chiral resolution of the racemic mixture.

Core Synthetic Strategies

The stereoselective synthesis of norgestrel enantiomers can be broadly categorized into three main approaches:

  • Asymmetric Total Synthesis: This strategy aims to construct the chiral steroid core from achiral starting materials, introducing the desired stereochemistry at key steps using chiral catalysts or auxiliaries.

  • Synthesis from Chiral Precursors: This approach utilizes a readily available chiral starting material, often derived from natural sources, and elaborates it to the final norgestrel enantiomer, preserving the initial stereochemistry.

  • Chiral Resolution of Racemic Norgestrel: In this method, racemic norgestrel is synthesized, and the enantiomers are then separated using techniques such as classical resolution with chiral resolving agents or chiral chromatography.

Asymmetric Total Synthesis of Levonorgestrel

A prominent strategy for the asymmetric total synthesis of levonorgestrel involves the use of the Torgov cyclization reaction to construct the steroid's core structure in an enantioselective manner.[1][4] This approach allows for the creation of the key stereocenters with high control.

A key building block for this synthesis is a Wieland-Miescher ketone analogue, which can be prepared with high enantioselectivity using proline-catalyzed asymmetric Robinson annulation.[5][6][7]

Logical Workflow for Asymmetric Total Synthesis

cluster_0 Asymmetric Synthesis of Wieland-Miescher Ketone Analogue cluster_1 Construction of the Steroid Core cluster_2 Final Elaboration to Levonorgestrel A 2-ethyl-1,3-cyclopentanedione D Asymmetric Robinson Annulation A->D B Methyl vinyl ketone B->D C (S)-Proline Catalyst C->D E Chiral Wieland-Miescher Ketone Analogue D->E J Asymmetric Torgov Cyclization E->J F 6-methoxy-α-tetralone H Grignard Reaction F->H G Vinylmagnesium bromide G->H I Secosteroid Intermediate H->I I->J L Enantioenriched 13-ethyl-gon-4-ene-3,17-dione precursor (Torgov Diene) J->L K Chiral Disulfonimide Catalyst K->J M Selective Reduction of C-17 Carbonyl L->M N Ethynylation at C-17 M->N O Levonorgestrel N->O

Asymmetric Total Synthesis of Levonorgestrel via Torgov Cyclization.
Experimental Protocols

1. Asymmetric Synthesis of the Wieland-Miescher Ketone Analogue:

A detailed protocol for the proline-catalyzed asymmetric synthesis of Wieland-Miescher ketone and its analogues can be found in the work of Zhou et al. (2012), which reports high yields (up to 98%) and enantioselectivities (up to 96% ee).[6]

2. Asymmetric Torgov Cyclization:

The asymmetric Torgov cyclization can be effectively catalyzed by a chiral disulfonimide catalyst.[8][9] A gram-scale synthesis of the Torgov diene has been reported with a 95% yield and an enantiomeric ratio of 96.5:3.5.[8]

  • Reaction Conditions: The reaction is typically carried out with the diketone precursor and the chiral Brønsted acid catalyst in a suitable solvent.

3. Conversion of Torgov Diene to Levonorgestrel:

The resulting enantioenriched 13-ethyl-gon-4-ene-3,17-dione precursor is then converted to levonorgestrel through a series of stereoselective reductions and an ethynylation step.

Quantitative Data for Asymmetric Total Synthesis
StepProductCatalystYield (%)Enantiomeric Excess (ee) / Enantiomeric Ratio (e.r.)Reference
Asymmetric Robinson AnnulationChiral Wieland-Miescher Ketone Analogue(S)-Prolineup to 98up to 96% ee[6]
Asymmetric Torgov Cyclization13-ethyl-gon-4-ene-3,17-dione precursorChiral Disulfonimide9596.5:3.5 e.r.[8]

Synthesis of Levonorgestrel from Methoxydienone

A common industrial route to levonorgestrel involves starting from the optically active precursor 13β-ethyl-3-methoxygona-2,5(10)-diene-17-one (methoxydienone).[10][11][12] This precursor already contains the desired stereochemistry at the key chiral centers.

Synthetic Pathway from Methoxydienone

A (-)-Methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-diene-17-one) B Ethynylation A->B D 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol B->D C Alkynyllithium ammine complex C->B E Acid Hydrolysis D->E F Levonorgestrel E->F

Synthesis of Levonorgestrel from Methoxydienone.
Experimental Protocols

1. Ethynylation of Methoxydienone:

  • Reagents: Methoxydienone, alkynyllithium ammine complex (prepared from lithium metal and acetylene in liquid ammonia).[11]

  • Procedure: A solution of methoxydienone in an appropriate solvent (e.g., tetrahydrofuran) is added to the pre-formed alkynyllithium ammine complex at low temperature.[11]

2. Hydrolysis of the Dienol Ether:

  • Reagents: The dienol ether intermediate, a strong acid (e.g., hydrochloric acid or sulfuric acid).[10][13]

  • Procedure: The dienol ether is treated with the acid in a suitable solvent system (e.g., tetrahydrofuran/water or methanol) to effect hydrolysis and yield levonorgestrel.[10][13]

Quantitative Data for Synthesis from Methoxydienone
StepProductYield (%)Reference
Hydrolysis of Dienol EtherLevonorgestrel84.6[13]

Chiral Resolution of Racemic Norgestrel

This approach involves the synthesis of racemic norgestrel followed by the separation of the two enantiomers. Two primary methods are employed for this resolution: classical resolution using chiral resolving agents and chiral chromatography.

Classical Resolution with Chiral Acids

This method relies on the formation of diastereomeric salts between the racemic norgestrel (which has a hydroxyl group that can be derivatized to an amine or other suitable functional group for salt formation) and a chiral resolving agent, typically a chiral acid.[14][15][16] These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Logical Workflow for Classical Resolution

A Racemic Norgestrel B Reaction with Chiral Resolving Agent (e.g., a chiral acid) A->B C Diastereomeric Salt Mixture B->C D Fractional Crystallization C->D E Separated Diastereomeric Salts D->E F Liberation of Enantiomers E->F G Levonorgestrel F->G H Dextronorgestrel F->H

Classical Resolution of Racemic Norgestrel.
Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of norgestrel enantiomers. This method utilizes a chiral stationary phase or a chiral mobile phase additive to achieve differential interaction with the two enantiomers, leading to their separation.

Experimental Protocol for Chiral HPLC Separation:

A baseline separation of norgestrel enantiomers can be achieved using reversed-phase HPLC with hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile phase additive.[6][17]

  • Column: Agilent ZORBAX Eclipse XDB-C8 column (150 mm x 4.6 mm i.d., 5 µm).[17]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5.0, 20 mM) containing 25 mM HP-β-CD (30:70, v/v).[17]

  • Flow Rate: 1.0 ml/min.[17]

  • Detection: UV at 240 nm.[17]

Quantitative Data for Chiral HPLC Separation

ParameterValueReference
Limit of Detection (LOD)0.10 µg/ml (for racemic norgestrel)[17]
Limit of Quantitation (LOQ)0.20 µg/ml (for racemic norgestrel)[17]
RSD of Repeatability< 4.8%[17]

Synthesis of Dextronorgestrel

Dextronorgestrel, the inactive (+)-enantiomer of norgestrel, is typically obtained as the other fraction from the chiral resolution of racemic norgestrel. Direct asymmetric synthesis routes are generally focused on the production of the biologically active levonorgestrel.

Conclusion

The stereoselective synthesis of norgestrel enantiomers is a well-established field with multiple effective strategies. Asymmetric total synthesis, particularly utilizing the Torgov cyclization, offers an elegant approach to directly obtain the desired enantiomer with high purity. Synthesis from chiral precursors like methoxydienone provides an efficient route for industrial-scale production. Finally, chiral resolution, through both classical methods and modern chromatographic techniques, remains a viable option for separating the enantiomers from a racemic mixture. The choice of a particular synthetic strategy depends on factors such as the desired scale of production, cost-effectiveness, and the required enantiomeric purity. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of steroid synthesis and drug development.

References

Foundational

The Discovery and Historical Development of Norgestrel: A Technical Guide

Abstract: Norgestrel, a second-generation synthetic progestin, has been a cornerstone of hormonal contraception for over half a century. As a racemic mixture of the biologically active levonorgestrel and the inactive dex...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Norgestrel, a second-generation synthetic progestin, has been a cornerstone of hormonal contraception for over half a century. As a racemic mixture of the biologically active levonorgestrel and the inactive dextronorgestrel, its development marked a significant advancement in steroid chemistry and reproductive medicine. This technical guide provides an in-depth review of the discovery, historical development, chemical synthesis, and mechanism of action of norgestrel. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative pharmacological data, and visualizations of key pathways to facilitate a comprehensive understanding of this pivotal molecule.

Discovery and Historical Development

The journey of norgestrel began in the early 1960s, a period of intense research into synthetic steroids for oral contraception. The synthesis of norgestrel was the result of an international collaboration between Wyeth Pharmaceuticals in the United States and Schering AG in Germany, with American scientist Herschel Smith and his team at Wyeth leading the chemical synthesis efforts.[1][2] The compound was patented in 1961.[3]

Norgestrel is chemically known as rac-13-ethyl-17α-ethynyl-19-nortestosterone and is a racemic mixture of two stereoisomers: dextronorgestrel and levonorgestrel.[3] Subsequent research by Schering AG identified levonorgestrel as the sole biologically active enantiomer, with dextronorgestrel being inert.[3] This discovery was crucial, as it later led to the development of levonorgestrel-only products, allowing for lower, more targeted dosing.

The first market introduction of norgestrel was in Germany in 1966, in a combination oral contraceptive pill named Eugynon, which paired norgestrel with the estrogen ethinylestradiol.[3] This was followed by its introduction to the United States market in 1968 under the brand name Ovral.[3] The contraceptive efficacy of a progestin-only formulation was formally established in the U.S. with the approval of Ovrette (0.075 mg norgestrel) in 1973.[3] Norgestrel is classified as a "second-generation" progestin, distinguished from earlier "first-generation" compounds like norethindrone by its increased potency.[3][4]

A significant milestone in its history occurred in July 2023, when the U.S. Food and Drug Administration (FDA) approved the 0.075 mg norgestrel tablet (Opill) for over-the-counter (OTC) sale, making it the first daily oral contraceptive available without a prescription in the United States.[3][5]

Chemical Synthesis

The total synthesis of (±)-norgestrel developed by Smith and colleagues represented a significant achievement in steroid chemistry. The process begins with 6-methoxy-α-tetralone and proceeds through a multi-step sequence to construct the full steroid skeleton.

Experimental Protocol: Total Synthesis of (±)-Norgestrel

This protocol is based on the synthesis pathway reported by Smith et al. in J. Chem. Soc. 1964, 4472.

Materials:

  • 6-methoxy-α-tetralone

  • Vinylmagnesium bromide

  • 2,5-Diketocyclohexane-1,4-dicarboxylic acid diethyl ester

  • Potassium hydroxide

  • Hydrochloric acid

  • Lithium aluminum hydride

  • Potassium acetylide

  • Various organic solvents (e.g., benzene, ether, ethanol, dioxane)

Procedure:

  • Step 1: Vinyl Grignard Reaction. 6-methoxy-α-tetralone is reacted with vinylmagnesium bromide in an appropriate solvent like tetrahydrofuran (THF). This step introduces the vinyl group necessary for the subsequent condensation.

  • Step 2: Condensation. The product from Step 1 is condensed with 2,5-diketocyclohexane-1,4-dicarboxylic acid diethyl ester in the presence of a base. This key step forms the initial tetracyclic steroid precursor.

  • Step 3: Hydrolysis and Decarboxylation. The resulting intermediate is subjected to hydrolysis and decarboxylation, typically using a strong base like potassium hydroxide followed by acidification, to yield a gonane derivative.

  • Step 4: Birch Reduction. The aromatic A-ring of the intermediate is reduced using a Birch reduction (e.g., lithium in liquid ammonia with an alcohol) to form the enol ether.

  • Step 5: Hydrolysis of Enol Ether. The enol ether is hydrolyzed with a mild acid (e.g., oxalic acid) to generate the α,β-unsaturated ketone in the A-ring, characteristic of many hormonal steroids.

  • Step 6: Oxidation. The hydroxyl group at the C-17 position is oxidized to a ketone, for example using chromic acid.

  • Step 7: Ethynylation. The final crucial step is the introduction of the ethynyl group at C-17. This is achieved by reacting the C-17 ketone with an acetylide, such as potassium acetylide in liquid ammonia. This reaction yields (±)-norgestrel.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to yield the racemic norgestrel.

G cluster_workflow Total Synthesis of (±)-Norgestrel A 6-methoxy-α-tetralone B Vinyl Grignard Reaction (+ Vinylmagnesium bromide) A->B C Condensation (+ Diketoester) B->C D Hydrolysis & Decarboxylation C->D E Birch Reduction D->E F Enol Ether Hydrolysis E->F G C-17 Oxidation F->G H C-17 Ethynylation (+ Potassium acetylide) G->H I (±)-Norgestrel H->I

Caption: Workflow for the total synthesis of racemic norgestrel.

Mechanism of Action

The biological activity of norgestrel resides entirely in its levo-enantiomer, levonorgestrel.[3][6] Its primary mechanism of action is as a potent agonist of the progesterone receptor (PR).[3] By binding to PRs in the hypothalamus and pituitary gland, levonorgestrel exerts negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis.

This feedback slows the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[7] The reduced GnRH stimulation, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and, most critically, blunts the mid-cycle surge of luteinizing hormone (LH) from the pituitary.[6][7] The absence of the LH surge prevents ovulation, which is the principal contraceptive effect.[7]

In addition to its central effects on the HPO axis, norgestrel also has important peripheral actions:

  • Cervical Mucus: It causes the cervical mucus to thicken, making it more viscous and less permeable to sperm, thereby inhibiting sperm migration into the upper reproductive tract.[6]

  • Endometrium: It alters the endometrium, making it unreceptive to implantation of a fertilized egg.[6]

Levonorgestrel also exhibits significant binding affinity for the androgen receptor (AR), which accounts for some of its androgenic side effects.[7][8] It has negligible affinity for estrogen, glucocorticoid, or mineralocorticoid receptors.[9][10]

G cluster_pathway Norgestrel's Mechanism of Action on the HPO Axis Norgestrel Norgestrel (Levonorgestrel) Hypothalamus Hypothalamus Norgestrel->Hypothalamus Negative Feedback Pituitary Anterior Pituitary Norgestrel->Pituitary Negative Feedback Uterus Endometrium & Cervical Mucus Norgestrel->Uterus Thickens Mucus Alters Endometrium Hypothalamus->Pituitary + GnRH Ovary Ovary Pituitary->Ovary + LH & FSH Pituitary->Ovary Blunts LH Surge Inhibits Ovulation Ovary->Uterus + Progesterone + Estrogen

Caption: Norgestrel's inhibitory effects on the HPO axis and peripheral tissues.

Pharmacological and Clinical Data

The efficacy and pharmacological profile of norgestrel have been well-characterized through decades of clinical use. Quantitative data on its clinical efficacy, dosage, and receptor binding profile are summarized below.

Data Presentation

Table 1: Clinical Efficacy and Dosage of Norgestrel

ParameterValueNotesSource(s)
Formulation Progestin-Only Pill (POP)Also used in combination pills[5]
Dosage (POP) 0.075 mg/day (75 µ g/day )Continuous daily administration[11]
Ovulation Inhibition Dose > 75 µ g/day Some studies suggest ~100 µ g/day [3]
Pearl Index (Typical Use) 2.2 pregnancies per 100 woman-yearsBased on a review of 6 studies[5]
Failure Rate (Life-Table) 2.1% in the first 12 cyclesFrom a 1972 clinical trial[11]
Common Adverse Effects Irregular bleeding, headache, dizziness, nauseaReported in initial clinical studies[5]

Table 2: Receptor Binding Profile and Potency of Levonorgestrel (Active Component)

ReceptorRelative Binding Affinity (%)NotesSource(s)
Progesterone Receptor (PR) ~150-323%Relative to progesterone or promegestone[3][10]
Androgen Receptor (AR) ~45-58%Relative to dihydrotestosterone (DHT) or metribolone[3][10]
Estrogen Receptor (ERα) < 0.02% - 1%Essentially no significant binding[3][8][10]
Glucocorticoid Receptor (GR) ~7.5%Relative to dexamethasone[10]
Mineralocorticoid Receptor (MR) ~17%Relative to aldosterone[10]
Sex Hormone-Binding Globulin ~17-75%High affinity relative to DHT[3][9]
Relative Progestational Potency HighMore potent than first-generation progestins (e.g., norethindrone)[4][12]

Conclusion

From its initial synthesis in the 1960s to its recent approval for over-the-counter access, norgestrel has played a transformative role in women's health. Its development was a triumph of medicinal chemistry, providing a highly potent and effective progestin that expanded contraceptive options worldwide. The elucidation of its mechanism, centered on potent progesterone receptor agonism and subsequent suppression of the HPO axis, has provided a clear framework for its clinical application. The quantitative data on its efficacy and receptor binding profile confirm its status as a potent and selective second-generation progestin. For drug development professionals, the story of norgestrel serves as a compelling case study in steroid synthesis, pharmacodynamics, and long-term clinical impact.

References

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Norgestrel on Progesterone Receptors

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Norgestrel, the biologically active enantiomer of norgestrel, is a synthetic progestin widely utilized in hormonal contraceptives. Its prim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norgestrel, the biologically active enantiomer of norgestrel, is a synthetic progestin widely utilized in hormonal contraceptives. Its primary therapeutic effects are mediated through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. This technical guide provides a comprehensive overview of the molecular mechanism of action of (+)-Norgestrel on progesterone receptors, detailing its binding kinetics, receptor activation, downstream signaling pathways, and the experimental methodologies used to elucidate these processes.

Data Presentation: Quantitative Analysis of (+)-Norgestrel and Progesterone Receptor Interaction

The interaction of (+)-Norgestrel with the progesterone receptor has been quantified through various assays, providing insights into its binding affinity and potency. The data presented below is for Levonorgestrel, which is the biologically active component of (+)-Norgestrel.

ParameterLigandValueAssay TypeCell Line/SystemReference
Relative Binding Affinity (RBA) Levonorgestrel323% (relative to Progesterone)Competitive Binding AssayProgesterone Receptors[1]
IC50 Levonorgestrel7.93 ng/LExposure-Response ModelClinical Data[2]
EC50 LevonorgestrelNot explicitly found in search resultsReporter Gene Assay--
Ki LevonorgestrelNot explicitly found in search resultsRadioligand Binding Assay--

Core Mechanism of Action

(+)-Norgestrel, as a potent agonist of the progesterone receptor, mimics the actions of the endogenous hormone progesterone. The canonical mechanism of action involves the following key steps:

  • Ligand Binding: (+)-Norgestrel diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor.

  • Receptor Dimerization and Nuclear Translocation: Upon ligand binding, the receptor dissociates from a complex of heat shock proteins (HSPs), undergoes dimerization, and translocates to the nucleus if it was not already there.

  • DNA Binding: In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter or enhancer regions of target genes.

  • Transcriptional Regulation: The binding of the (+)-Norgestrel-PR complex to PREs leads to the recruitment of co-activators or co-repressors, thereby modulating the transcription of downstream target genes. This results in the synthesis or repression of specific proteins that mediate the physiological effects of the progestin.

Signaling Pathways and Downstream Effects

The activation of the progesterone receptor by (+)-Norgestrel initiates a cascade of signaling events that ultimately manifest as its contraceptive and therapeutic effects.

Signaling_Pathway Figure 1: (+)-Norgestrel Signaling Pathway via Progesterone Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norgestrel (+)-Norgestrel PR_HSP PR-HSP Complex Norgestrel->PR_HSP Binding PR Progesterone Receptor (PR) PR_HSP->PR Dissociation HSP HSP PR_HSP->HSP PR_Dimer PR Dimer PR->PR_Dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) PR_Dimer->PRE Binding Coactivators Co-activators PRE->Coactivators Target_Genes Target Genes Coactivators->Target_Genes Transcriptional Activation/Repression mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Physiological_Effects Physiological Effects (e.g., Contraception) Proteins->Physiological_Effects Leads to

Caption: Figure 1: (+)-Norgestrel Signaling Pathway via Progesterone Receptor

Downstream Target Genes and Physiological Consequences:

The transcriptional regulation by the (+)-Norgestrel-PR complex affects a variety of genes, leading to its contraceptive effects. These include:

  • Inhibition of Ovulation: (+)-Norgestrel suppresses the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, blunts the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby inhibiting ovulation.[3][4]

  • Thickening of Cervical Mucus: Progestational effects on the cervix lead to the production of thick, viscous mucus, which impedes sperm penetration.

  • Endometrial Changes: (+)-Norgestrel induces changes in the endometrium that are unfavorable for implantation. Studies in human endometrial stromal cells have shown that levonorgestrel can down-regulate the expression of genes like the protease-activated receptor-1 (PAR-1).

  • Regulation of Steroidogenic Enzymes: In breast cancer cell lines, levonorgestrel has been shown to regulate the expression of 17β-hydroxysteroid dehydrogenase (17βHSD) enzymes, which are involved in local estrogen metabolism.

  • Modulation of Cell Proliferation: In endometrial cells, levonorgestrel can inhibit proliferation through the upregulation of gap junctional intercellular communication, mediated by connexin 43 (Cx43).[5]

  • Proteomic Changes in Uterine Secretions: Treatment with levonorgestrel alters the protein content of uterine flushings, which may affect sperm function.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between (+)-Norgestrel and the progesterone receptor. Below are synthesized protocols for key experiments based on published methodologies.

Whole-Cell Competitive Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

Binding_Assay_Workflow Figure 2: Workflow for Whole-Cell Competitive Binding Assay A 1. Cell Culture: Grow PR-expressing cells (e.g., T47D) to confluency. B 2. Incubation: Incubate cells with a fixed concentration of radiolabeled progesterone ([3H]-progesterone) and varying concentrations of unlabeled (+)-Norgestrel. A->B C 3. Washing: Wash cells to remove unbound ligands. B->C D 4. Lysis & Scintillation Counting: Lyse cells and measure radioactivity using a scintillation counter. C->D E 5. Data Analysis: Plot the percentage of bound radioligand against the concentration of (+)-Norgestrel to determine the IC50 value. D->E

Caption: Figure 2: Workflow for Whole-Cell Competitive Binding Assay

Detailed Steps:

  • Cell Culture: Culture human breast cancer cells (e.g., T47D), which endogenously express the progesterone receptor, in appropriate media until they reach 80-90% confluency.

  • Hormone Deprivation: Prior to the assay, culture the cells in a phenol red-free medium supplemented with charcoal-stripped serum for 24-48 hours to minimize the influence of endogenous hormones.

  • Assay Setup: Plate the cells in multi-well plates.

  • Competitive Binding: Incubate the cells with a constant concentration of a radiolabeled progestin (e.g., [³H]progesterone or [³H]R5020) and increasing concentrations of unlabeled (+)-Norgestrel for a defined period at a specific temperature (e.g., 2-4 hours at 4°C) to reach equilibrium.

  • Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound ligands.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of (+)-Norgestrel that inhibits 50% of the specific binding of the radioligand (IC50 value). This is achieved by plotting the percentage of specific binding against the log concentration of the competitor.

Luciferase Reporter Gene Assay

This assay measures the ability of a ligand to activate the transcriptional activity of the progesterone receptor.

Reporter_Assay_Workflow Figure 3: Workflow for Luciferase Reporter Gene Assay A 1. Transfection: Co-transfect cells with a PR expression vector (if needed) and a reporter plasmid containing a PRE-driven luciferase gene. B 2. Treatment: Treat transfected cells with varying concentrations of (+)-Norgestrel. A->B C 3. Incubation: Incubate cells for 18-24 hours to allow for gene expression. B->C D 4. Lysis & Luminescence Measurement: Lyse cells and add luciferase substrate. Measure the resulting luminescence. C->D E 5. Data Analysis: Plot luminescence against the concentration of (+)-Norgestrel to determine the EC50 value. D->E

Caption: Figure 3: Workflow for Luciferase Reporter Gene Assay

Detailed Steps:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a PR-negative breast cancer cell line) in multi-well plates. Co-transfect the cells with a plasmid encoding the human progesterone receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more PREs. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

  • Hormone Deprivation: After transfection, switch the cells to a phenol red-free medium with charcoal-stripped serum for at least 24 hours.

  • Ligand Treatment: Treat the cells with a range of concentrations of (+)-Norgestrel or a vehicle control for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay substrate to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of (+)-Norgestrel to generate a dose-response curve and calculate the EC50 value, which is the concentration that produces 50% of the maximal response.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to identify the specific DNA sites to which the progesterone receptor binds in response to ligand activation.

ChIP_Workflow Figure 4: Workflow for Chromatin Immunoprecipitation (ChIP) Assay A 1. Cross-linking: Treat PR-expressing cells with (+)-Norgestrel, then cross-link protein-DNA complexes with formaldehyde. B 2. Chromatin Shearing: Lyse cells and shear chromatin into small fragments using sonication or enzymatic digestion. A->B C 3. Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the progesterone receptor. B->C D 4. Isolation of Immunocomplexes: Use protein A/G beads to pull down the antibody-receptor-DNA complexes. C->D E 5. Reverse Cross-linking & DNA Purification: Reverse the cross-links and purify the co-precipitated DNA. D->E F 6. DNA Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify PR binding sites. E->F

Caption: Figure 4: Workflow for Chromatin Immunoprecipitation (ChIP) Assay

Detailed Steps:

  • Cell Treatment and Cross-linking: Treat PR-expressing cells with (+)-Norgestrel or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Isolate the nuclei and shear the chromatin into fragments of 200-1000 base pairs using sonication or micrococcal nuclease digestion.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G-agarose/magnetic beads. Incubate the pre-cleared chromatin overnight with an antibody specific for the progesterone receptor or a control IgG.

  • Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration. Treat with RNase A and proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to assess PR binding to specific known target gene promoters or by next-generation sequencing (ChIP-seq) to identify genome-wide PR binding sites.

Conclusion

(+)-Norgestrel exerts its potent progestogenic effects by acting as a strong agonist for the progesterone receptor. Its mechanism of action follows the classical pathway of nuclear receptor activation, leading to the modulation of gene expression and subsequent physiological responses that form the basis of its contraceptive efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of the intricate molecular interactions between synthetic progestins and their receptors, which is essential for the development of new and improved hormonal therapies.

References

Foundational

binding affinity of (+)-Norgestrel to steroid receptors

An In-depth Technical Guide on the Binding Affinity of (+)-Norgestrel to Steroid Receptors Introduction Norgestrel is a synthetic progestin used in hormonal contraceptives. It is a racemic mixture, meaning it consists of...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Binding Affinity of (+)-Norgestrel to Steroid Receptors

Introduction

Norgestrel is a synthetic progestin used in hormonal contraceptives. It is a racemic mixture, meaning it consists of two stereoisomers with identical chemical formulas but different three-dimensional arrangements: dextronorgestrel ((+)-norgestrel) and levonorgestrel ((-)-norgestrel). The biological activity of norgestrel is almost exclusively attributed to the levorotatory isomer, levonorgestrel. Dextronorgestrel is considered biologically inactive.

This technical guide provides a comprehensive overview of the binding affinity of norgestrel, with a focus on its active isomer, levonorgestrel, to key steroid receptors: the progesterone receptor (PR), androgen receptor (AR), and estrogen receptor (ER). Understanding the receptor binding profile is crucial for elucidating its therapeutic effects and potential side effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Binding Affinity Profile of Norgestrel Isomers

A critical distinction in the pharmacology of norgestrel lies in the differential receptor binding of its isomers.

(+)-Norgestrel (Dextronorgestrel)

Research indicates that the dextrorotatory isomer, (+)-norgestrel, is characterized by a lack of significant binding activity to the progesterone receptor.[1] This inactivity extends to other steroid receptors, rendering it the biologically inert component of the racemic norgestrel mixture.

(-)-Norgestrel (Levonorgestrel)

In contrast, levonorgestrel is a potent progestogen that exhibits high binding affinity for the progesterone receptor. It also displays significant affinity for the androgen receptor, which accounts for its androgenic effects. The binding of levonorgestrel to the estrogen receptor is a subject of some debate in the literature. While some studies indicate no significant binding, others suggest it may exert estrogenic effects through various mechanisms.[2][3][4]

Quantitative Binding Affinity Data for Levonorgestrel

The binding affinity of levonorgestrel to various steroid receptors has been determined in several studies, primarily through competitive radioligand binding assays. The results are often expressed as Relative Binding Affinity (RBA), which compares the affinity of the test compound to that of a reference steroid for a specific receptor.

ReceptorReference CompoundRelative Binding Affinity (RBA) of LevonorgestrelSource
Progesterone Receptor (PR) Progesterone~500%[5]
R5020 (Promegestone)323%[2]
Androgen Receptor (AR) Dihydrotestosterone (DHT)11.8% - 22.0%[5]
58%[2]
Estrogen Receptor (ER) Estradiol< 0.02%[2]
Glucocorticoid Receptor (GR) Dexamethasone7.5%[2]
Mineralocorticoid Receptor (MR) Aldosterone17%[2]

Experimental Protocols: Competitive Radioligand Binding Assay

Competitive radioligand binding assays are a standard method for determining the affinity of a compound for a receptor.[6][7] Below is a detailed methodology representative of such an assay for steroid receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound (e.g., levonorgestrel) for a specific steroid receptor.

Materials:

  • Receptor Source: Cytosol preparation from tissues or cells expressing the receptor of interest (e.g., human myometrial tissue for PR, MCF-7 cells for ER, rat prostate for AR).[1][5][8]

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the receptor (e.g., [3H]progesterone or [3H]R5020 for PR, [3H]dihydrotestosterone for AR, [3H]estradiol for ER).

  • Test Compound: Unlabeled levonorgestrel at various concentrations.

  • Assay Buffer: Buffer solution to maintain pH and stability of the receptor and ligands.

  • Separation Medium: Dextran-coated charcoal or glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

Procedure:

  • Preparation of Receptor Cytosol:

    • Homogenize the tissue or cells in a suitable buffer on ice.

    • Centrifuge the homogenate at high speed to obtain a supernatant containing the cytosolic receptors.

    • Determine the protein concentration of the cytosol.

  • Incubation:

    • In a series of tubes, add a fixed amount of the receptor preparation.

    • Add a fixed concentration of the radioligand to each tube.

    • Add increasing concentrations of the unlabeled test compound (competitor). Include tubes with only the radioligand and receptor (total binding) and tubes with the radioligand, receptor, and a large excess of unlabeled ligand (non-specific binding).

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Add dextran-coated charcoal to the incubation mixture and centrifuge. The charcoal binds the free radioligand, which is then pelleted.

    • Alternatively, filter the incubation mixture through glass fiber filters. The receptor-bound radioligand will be retained on the filter.[6]

    • Wash the filters to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity of the supernatant (if using charcoal) or the filters (if using filtration) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cytosol) Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radioligand ([3H]-Steroid) Radioligand->Incubation Competitor Test Compound (Levonorgestrel) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification DataPlot Plot % Specific Binding vs. [Competitor] Quantification->DataPlot CurveFit Non-linear Regression DataPlot->CurveFit IC50 Determine IC50 CurveFit->IC50 Ki Calculate Ki IC50->Ki PR_signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Progestin Progestin PR_cyto PR (cytoplasm) Progestin->PR_cyto binds PR_extra Extra-nuclear PR Progestin->PR_extra binds PR_dimer PR Dimer PR_cyto->PR_dimer dimerizes & translocates PRE PRE (DNA) PR_dimer->PRE binds Transcription Gene Transcription PRE->Transcription regulates Proteins New Proteins Transcription->Proteins Src c-Src PR_extra->Src activates MAPK MAPK Pathway Src->MAPK CellularResponse Rapid Cellular Response MAPK->CellularResponse AR_signaling cluster_genomic_ar Genomic Pathway cluster_nongenomic_ar Non-Genomic Pathway Androgen Androgen AR_cyto AR (cytoplasm) Androgen->AR_cyto binds AR_membrane Membrane AR Androgen->AR_membrane binds AR_dimer AR Dimer AR_cyto->AR_dimer dimerizes & translocates ARE ARE (DNA) AR_dimer->ARE binds Transcription_AR Gene Transcription ARE->Transcription_AR regulates Proteins_AR New Proteins Transcription_AR->Proteins_AR G_protein G-Proteins AR_membrane->G_protein activates Kinase_cascade Kinase Cascades (e.g., MAPK) G_protein->Kinase_cascade CellularResponse_AR Rapid Cellular Effects Kinase_cascade->CellularResponse_AR ER_signaling cluster_direct_genomic Direct Genomic cluster_indirect_genomic Indirect Genomic cluster_nongenomic_er Non-Genomic Estrogen Estrogen ER_cyto ER (cytoplasm) Estrogen->ER_cyto binds Estrogen->ER_cyto ER_membrane Membrane ER Estrogen->ER_membrane binds ER_dimer ER Dimer ER_cyto->ER_dimer dimerizes & translocates ER_dimer2 ER Dimer ER_cyto->ER_dimer2 ERE ERE (DNA) ER_dimer->ERE binds Transcription_ER Gene Transcription ERE->Transcription_ER TF Other Transcription Factors (e.g., AP-1) ER_dimer2->TF interacts with TF_RE Response Element TF->TF_RE binds Transcription_ER2 Gene Transcription TF_RE->Transcription_ER2 Signaling_Pathways Signaling Pathways (e.g., PI3K/AKT, MAPK) ER_membrane->Signaling_Pathways activates CellularResponse_ER Rapid Cellular Responses Signaling_Pathways->CellularResponse_ER

References

Exploratory

A Comparative Analysis of Racemic Norgestrel and its Pure Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Norgestrel, a synthetic progestin widely used in hormonal contraceptives, exists as a racemic mixture of two stereoisomers: levonorgestrel and dext...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgestrel, a synthetic progestin widely used in hormonal contraceptives, exists as a racemic mixture of two stereoisomers: levonorgestrel and dextronorgestrel. This technical guide provides a comprehensive comparison of the biological activity of the racemic mixture versus its pure enantiomers. It is well-established that the pharmacological effects of racemic norgestrel are almost exclusively attributable to levonorgestrel, the levorotatory enantiomer. Dextronorgestrel, the dextrorotatory enantiomer, is considered biologically inactive. This guide presents quantitative data on receptor binding affinities, in vivo potency, and pharmacokinetic profiles. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are also provided to offer a thorough understanding of the stereospecific activity of norgestrel.

Introduction

The stereochemistry of a drug molecule can have profound implications for its pharmacological activity. In the case of norgestrel, the two enantiomers, levonorgestrel and dextronorgestrel, exhibit markedly different interactions with biological systems. Racemic norgestrel is a 1:1 mixture of these two isomers.[1] The progestational and contraceptive effects of racemic norgestrel are mediated by levonorgestrel, which is a potent agonist of the progesterone receptor.[2] In contrast, dextronorgestrel shows negligible affinity for the progesterone receptor and is considered biologically inert.[3][4] Consequently, levonorgestrel is approximately twice as potent as the same dose of racemic norgestrel.[5] This guide will delve into the quantitative differences in their activity, providing researchers and drug development professionals with the critical data and methodologies for their work.

Quantitative Data Presentation

The following tables summarize the key quantitative differences between racemic norgestrel, levonorgestrel, and dextronorgestrel.

Table 1: Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (%)[6]Notes
LevonorgestrelProgesterone323High affinity, responsible for progestational effects.
Androgen58Significant affinity, contributing to androgenic side effects.
Mineralocorticoid17
Glucocorticoid7.5
Estrogen< 0.02Negligible affinity.
DextronorgestrelProgesteroneNegligible[3]Considered biologically inactive.

Note: Data for racemic norgestrel is not typically presented in terms of receptor binding affinity as the activity is attributed to the levonorgestrel component.

Table 2: In Vivo Potency

CompoundAssayRelative PotencyReference
Levonorgestrel vs. Racemic NorgestrelVarious biological assaysLevonorgestrel is twice as potent as racemic norgestrel.[5]

Table 3: Pharmacokinetic Parameters (Oral Administration)

ParameterRacemic NorgestrelLevonorgestrelDextronorgestrelNotes
Bioavailability-~95% (range 85-100%)[2]-Data for racemic norgestrel is not readily available. Levonorgestrel exhibits high bioavailability.
Tmax (hours)-~1-2[3]-Time to reach maximum plasma concentration.
Half-life (hours)24 (for total radioactivity)24-32[2]Shorter than levonorgestrelThe half-life of racemic norgestrel reflects the combined clearance of both enantiomers.

Disclaimer: The pharmacokinetic data presented are compiled from different studies and may not be directly comparable due to variations in study design, subject populations, and analytical methods.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a typical competitive binding assay to determine the affinity of test compounds for the progesterone receptor.

Objective: To measure the relative binding affinity (RBA) of levonorgestrel and dextronorgestrel for the progesterone receptor compared to a reference progestin (e.g., progesterone or a synthetic progestin like R5020).

Materials:

  • Human progesterone receptor (recombinant or from a cell line like MCF-7).

  • Radiolabeled progestin (e.g., [³H]-progesterone or [³H]-R5020).

  • Test compounds (levonorgestrel, dextronorgestrel).

  • Reference compound (unlabeled progesterone or R5020).

  • Assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor).

  • Scintillation cocktail and scintillation counter.

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the reference compound in the assay buffer. Prepare a working solution of the radiolabeled progestin.

  • Incubation: In a 96-well plate, add the progesterone receptor preparation, the radiolabeled progestin, and either a test compound dilution, the reference compound dilution, or buffer (for total binding control). Include wells with a high concentration of the unlabeled reference compound to determine non-specific binding.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each compound from the resulting sigmoidal curve.

    • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of reference compound / IC₅₀ of test compound) x 100.

In Vivo Progestational Activity Assay (Clauberg Test)

This protocol describes the Clauberg test, a classic bioassay to assess the progestational activity of a compound.

Objective: To determine the in vivo progestational potency of levonorgestrel and racemic norgestrel by observing their effects on the uterine endometrium of immature female rabbits.

Animals: Immature female rabbits.

Procedure:

  • Estrogen Priming: Prime the rabbits with daily subcutaneous injections of an estrogen (e.g., estradiol benzoate) for several consecutive days. This induces proliferation of the uterine endometrium.

  • Administration of Test Compound: Following the estrogen priming phase, administer the test compounds (levonorgestrel or racemic norgestrel, dissolved in a suitable vehicle like sesame oil) subcutaneously for a set number of days (e.g., 5 days). A vehicle control group should also be included.

  • Necropsy and Tissue Collection: Euthanize the animals 24 hours after the final dose. Dissect the uterus and record its weight.

  • Histological Examination: Fix the uterine tissue in an appropriate fixative (e.g., 10% formalin), process for histology, and embed in paraffin. Section the tissue and stain with hematoxylin and eosin.

  • Evaluation of Endometrial Proliferation: Examine the stained uterine sections microscopically. Score the degree of endometrial proliferation and glandular development using a standardized scoring system (e.g., the McPhail scale).

  • Data Analysis: Compare the endometrial scores of the groups treated with the test compounds to the control group. Determine the dose-response relationship and calculate the effective dose (ED₅₀) for each compound. The relative potency can be determined by comparing the ED₅₀ values.

Mandatory Visualizations

Signaling Pathway

progestin_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor (PR) PR_HSP Inactive PR-HSP Complex PR_dimer Active PR Dimer PR->PR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription Modulates Levonorgestrel Levonorgestrel Levonorgestrel->PR Binds with high affinity Dextronorgestrel Dextronorgestrel Dextronorgestrel->PR Negligible binding Racemic_Norgestrel Racemic Norgestrel Racemic_Norgestrel->Levonorgestrel Active Component Racemic_Norgestrel->Dextronorgestrel Inactive Component

Caption: Progestin signaling pathway highlighting the differential receptor binding of norgestrel enantiomers.

Experimental Workflow

binding_assay_workflow start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions (Test & Reference Compounds) start->prepare_compounds prepare_radioligand Prepare Radiolabeled Progestin Solution start->prepare_radioligand prepare_receptor Prepare Progesterone Receptor Solution start->prepare_receptor incubation Incubate Receptor, Radioligand, and Competitor in 96-well Plate prepare_compounds->incubation prepare_radioligand->incubation prepare_receptor->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: Calculate IC50 and RBA quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive progesterone receptor binding assay.

Metabolic Pathway

norgestrel_metabolism cluster_enantiomers Enantiomers cluster_metabolism Metabolism (Liver) cluster_metabolites Metabolites Racemic_Norgestrel Racemic Norgestrel Levonorgestrel Levonorgestrel (Active) Racemic_Norgestrel->Levonorgestrel Dextronorgestrel Dextronorgestrel (Inactive) Racemic_Norgestrel->Dextronorgestrel Reduction Ring A Reduction Levonorgestrel->Reduction Hydroxylation Hydroxylation (e.g., C16) Levonorgestrel->Hydroxylation Conjugation Conjugation (Glucuronidation, Sulfation) Levonorgestrel->Conjugation Dextronorgestrel->Reduction Dextronorgestrel->Hydroxylation Dextronorgestrel->Conjugation Tetrahydro_metabolites Tetrahydronorgestrel Metabolites Reduction->Tetrahydro_metabolites Hydroxy_metabolites Hydroxylated Metabolites Hydroxylation->Hydroxy_metabolites Conjugated_metabolites Conjugated Metabolites (Excreted) Conjugation->Conjugated_metabolites Tetrahydro_metabolites->Conjugation Hydroxy_metabolites->Conjugation

Caption: Simplified metabolic pathway of norgestrel enantiomers.

Conclusion

The biological activity of racemic norgestrel is unequivocally attributed to its levorotatory enantiomer, levonorgestrel. Dextronorgestrel is essentially an inactive component of the racemic mixture. This stereospecificity is evident in the significantly higher binding affinity of levonorgestrel for the progesterone receptor and its corresponding twofold greater in vivo potency compared to racemic norgestrel. While both enantiomers undergo similar metabolic transformations, their differential receptor interaction is the cornerstone of their distinct pharmacological profiles. For drug development and clinical applications, the use of the pure, active enantiomer, levonorgestrel, allows for more precise dosing and potentially a better safety profile by avoiding the administration of an inactive isomer. This guide provides the foundational data and methodologies to support further research and development in the field of steroidal contraceptives.

References

Foundational

Initial In Vivo Studies of (+)-Norgestrel in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the initial in vivo studies of (+)-Norgestrel in various animal models. It is designed to offer re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vivo studies of (+)-Norgestrel in various animal models. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the preclinical pharmacokinetics, pharmacodynamics, and toxicology of this synthetic progestin. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to (+)-Norgestrel

(+)-Norgestrel is a synthetic progestin, a type of hormone that mimics the effects of the natural female hormone progesterone. It is the racemic mixture of two stereoisomers: dextro-norgestrel and levo-norgestrel. The biological activity, however, resides almost exclusively in the levorotary enantiomer, levonorgestrel.[1] As a second-generation progestin, (+)-Norgestrel has been widely used in hormonal contraceptives, both alone and in combination with estrogens, to prevent pregnancy. Its primary mechanisms of action include the inhibition of ovulation, thickening of the cervical mucus to impede sperm penetration, and alteration of the endometrium to prevent implantation.[2]

Pharmacodynamics: Contraceptive Efficacy in Animal Models

Initial in vivo studies in various animal models were crucial in establishing the contraceptive efficacy of (+)-Norgestrel. These studies primarily focused on its ability to inhibit ovulation and prevent pregnancy.

Ovulation Inhibition

Studies in rats and rabbits demonstrated that (+)-Norgestrel effectively inhibits ovulation. The administration of the compound prior to the expected luteinizing hormone (LH) surge successfully blocked the release of oocytes from the ovaries.

Experimental Protocol: Ovulation Inhibition Assessment in Rats

  • Animal Model: Immature female albino rats (24-26 days old) are used as they do not ovulate spontaneously.

  • Induction of Ovulation: Ovulation is induced by subcutaneous injection of Pregnant Mare Serum Gonadotropin (PMSG) to stimulate follicular growth, followed 48 hours later by an injection of human Chorionic Gonadotropin (hCG) to trigger ovulation.

  • Drug Administration: Test doses of (+)-Norgestrel are administered orally or subcutaneously prior to the hCG injection.

  • Assessment of Ovulation:

    • Ova Counting: Two days after hCG administration, the animals are euthanized, and the oviducts are dissected. The number of ova in the fallopian tubes is counted under a microscope. A significant reduction in the number of ova in the treated group compared to the control group indicates ovulation inhibition.

    • Follicular Histology: Ovaries are collected, fixed in 10% formalin, and embedded in paraffin. Serial sections are stained with hematoxylin and eosin. The number and developmental stage of ovarian follicles (primordial, primary, secondary, antral, and preovulatory) are quantified using stereological methods to assess the impact on folliculogenesis.[3]

  • Hormone Analysis: Blood samples are collected to measure serum levels of LH, follicle-stimulating hormone (FSH), estradiol, and progesterone using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) to determine the effect on the hormonal profile.

Mating Studies and Anti-fertility Efficacy

Mating studies in rats were conducted to assess the overall anti-fertility efficacy of (+)-Norgestrel.

Experimental Protocol: Mating Study in Rats [4][5]

  • Animal Model: Adult female and male albino rats of proven fertility are used.

  • Drug Administration: Female rats are treated daily with various doses of (+)-Norgestrel orally.

  • Mating: Treated females are cohabited with untreated males of proven fertility, typically in a 2:1 female-to-male ratio. Vaginal smears are examined daily for the presence of sperm to confirm mating. The day sperm is detected is considered day 1 of gestation.

  • Assessment of Efficacy:

    • Pregnancy Rate: The number of pregnant females in the treated group is compared to the control group.

    • Implantation Sites: On a specific day of gestation (e.g., day 10), a subset of animals is euthanized, and the uterine horns are examined for the number of implantation sites.

    • Litter Size: For animals allowed to go to term, the number of live pups born is recorded.

  • Data Analysis: The contraceptive efficacy is calculated as the percentage reduction in the number of pregnancies or viable litters in the treated group compared to the control group.

Pharmacokinetics in Animal Models

Pharmacokinetic studies were essential to understand the absorption, distribution, metabolism, and excretion (ADME) of (+)-Norgestrel. These studies were conducted in several animal species, including rats, rabbits, and minipigs.

ParameterAnimal ModelRoute of AdministrationDoseValueCitation
Half-life (t½) RatIntravenous-α-phase: 10.1 minβ-phase: 42.7 minγ-phase: 23.1 hours[6]
Bioavailability (F) RatSubcutaneous60 µg90.3%[7]
Bioavailability (F) MinipigIntradermal30 µg97.7%[7]
Clearance (CL) RatIntravenous30 µg0.985–1.45 L/hr[7]
Clearance (CL) MinipigIntravenous30 µg21.5 L/hr[7]

Experimental Protocol: Pharmacokinetic Study in Rats [6][7]

  • Animal Model: Adult female Sprague-Dawley rats.

  • Drug Administration: A single dose of (+)-Norgestrel is administered intravenously (bolus or infusion) or via other routes being tested (e.g., subcutaneous, oral).

  • Blood Sampling: Blood samples are collected at predetermined time points via cannulation of the jugular vein or tail vein.

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Drug Concentration Analysis: Plasma concentrations of norgestrel are determined using a validated analytical method, such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).

Toxicology Studies in Animal Models

Toxicology studies were conducted to evaluate the safety profile of (+)-Norgestrel. These included acute, sub-chronic, and chronic toxicity studies in various animal species.

Study TypeAnimal ModelRoute of AdministrationDoseKey FindingsCitation
Single-Dose Toxicity MouseIntraperitoneal1000, 2000, 2500, 3000, 4000 mg/kgMaximum lethal dose observed at 1000 mg/kg. Doses >2000 mg/kg caused central depressant symptoms.[8]
Single-Dose Toxicity RabbitIntraperitoneal2000, 3000 mg/kgNo lethality reported.[8]
Repeat-Dose Toxicity (1 year) RatOral gavage-NOAEL: 0.01 mg/kg/day. Increased liver weights at 25 mg/kg/day.[8]
Repeat-Dose Toxicity (6 months) DogOral1.0 mg/kg/day100% survival. Decreased organ weights for ovary, uterus, prostate, and testes.[8]
Repeat-Dose Toxicity (1 year) Cynomolgus MonkeyOral gavage0, 0.00025, 0.025, 0.25, 2.50 mg/kg/dayNOAEL: 0.00025 mg/kg/day. Dose-related increase in body weight at doses >0.025 mg/kg/day.[8]

Experimental Protocol: Repeat-Dose Toxicity Study in Rats [8]

  • Animal Model: Female rats.

  • Drug Administration: Daily oral gavage of (+)-Norgestrel at multiple dose levels for a specified duration (e.g., 1 year). A control group receives the vehicle only.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, changes in behavior, or mortality.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmoscopy: Performed at the beginning and end of the study.

    • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals for analysis of a comprehensive panel of hematological and biochemical parameters.

    • Urinalysis: Conducted at specified intervals.

  • Terminal Procedures:

    • Necropsy: At the end of the study, all animals are euthanized and subjected to a full gross necropsy.

    • Organ Weights: Major organs are weighed.

    • Histopathology: A comprehensive list of tissues from all animals is collected, fixed, processed, and examined microscopically by a veterinary pathologist.

  • Data Analysis: The data are analyzed to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Mechanism of Action: Signaling Pathways

(+)-Norgestrel exerts its contraceptive effects primarily by acting as an agonist at progesterone receptors (PRs). Its interaction with these receptors in the hypothalamus and pituitary gland disrupts the normal hormonal cascade that leads to ovulation.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

Norgestrel's binding to progesterone receptors in the hypothalamus reduces the pulse frequency of Gonadotropin-Releasing Hormone (GnRH) secretion.[9] This altered GnRH signal to the pituitary gland, in turn, suppresses the pre-ovulatory surge of Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH).[10][11] The absence of the LH surge is the direct cause of ovulation inhibition.

HPG_Axis_Regulation Hypothalamus Hypothalamus GnRH GnRH Pulse Frequency (Reduced) Hypothalamus->GnRH Regulates Norgestrel (+)-Norgestrel PR Progesterone Receptor Norgestrel->PR Binds to PR->Hypothalamus Acts on Pituitary Anterior Pituitary GnRH->Pituitary Stimulates (Altered Signal) LH LH Surge (Suppressed) Pituitary->LH Suppresses FSH FSH Pituitary->FSH Reduces Ovary Ovary LH->Ovary Acts on Ovulation Ovulation (Inhibited) LH->Ovulation No Surge FSH->Ovary Acts on Ovary->Ovulation Leads to Contraceptive_Efficacy_Workflow start Start dose_range Dose-Ranging Toxicity Studies start->dose_range ovulation_inhibition Ovulation Inhibition Study (e.g., in Rats) dose_range->ovulation_inhibition Select Doses mating_study Mating Study for Anti-fertility Efficacy ovulation_inhibition->mating_study Confirm Activity data_analysis Data Analysis (Pregnancy Rate, Litter Size) mating_study->data_analysis end End data_analysis->end

References

Exploratory

The Structural Ballet of Norgestrel Analogs: A Deep Dive into Activity Relationships

For Immediate Release A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals This whitepaper provides an in-depth exploration of the structural activity relationships (SAR) of nor...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structural activity relationships (SAR) of norgestrel and its analogs, a class of synthetic progestins pivotal in contraception and hormone therapy. Through a detailed analysis of their chemical structures and biological activities, this guide aims to illuminate the molecular intricacies that govern their therapeutic effects and off-target interactions.

Introduction: The Progestin Landscape

Norgestrel, a second-generation progestin, exists as a racemic mixture of dextronorgestrel and levonorgestrel; the latter being the biologically active enantiomer.[1][2] Its derivatives, such as norgestimate, have been developed to optimize progestational activity while minimizing androgenic side effects.[3][4] The therapeutic efficacy and adverse effect profile of these compounds are intrinsically linked to their three-dimensional structure, which dictates their binding affinity and subsequent activation or inhibition of various steroid hormone receptors.

Core Structural Features and Their Influence on Activity

The fundamental steroid skeleton of norgestrel analogs provides the scaffold for interaction with nuclear receptors. Key structural modifications significantly impact their biological activity:

  • C13-Ethyl Group: A defining feature of the gonane subgroup of progestins, the ethyl group at the C13 position, is crucial for high progestational potency.[5]

  • 17α-Ethynyl Group: This substitution is critical for oral bioavailability as it hinders hepatic metabolism.[6]

  • Modifications at C3 and C17: Alterations at these positions are pivotal in creating prodrugs like norgestimate, which is metabolized to the active levonorgestrel and other metabolites.[7] Norgestimate itself has a 3-oxime group and a 17-acetate group, which modulate its activity and metabolic profile.[3][7]

Quantitative Analysis of Receptor Binding and Biological Activity

The biological activity of norgestrel analogs is a direct consequence of their interaction with various steroid receptors, primarily the progesterone receptor (PR) and the androgen receptor (AR). The relative binding affinities (RBA) and in vivo potencies provide a quantitative measure of their efficacy and potential side effects.

Table 1: Relative Binding Affinity (RBA) of Norgestrel Analogs and Metabolites for Progesterone and Androgen Receptors

CompoundProgesterone Receptor (RBA %)Androgen Receptor (RBA %)Reference
Progesterone1000.003-0.025 (vs. DHT)[4]
Levonorgestrel~500 (vs. Progesterone)0.220 (vs. DHT)[4][8]
Norgestimate~1 (vs. R5020)0.003 (vs. DHT)[4][7]
17-DeacetylnorgestimateSimilar to Progesterone0.013 (vs. DHT)[4]
3-Keto norgestimate~500 (vs. Progesterone)0.025 (vs. DHT)[4]
Gestodene~900 (vs. Progesterone)0.154 (vs. DHT)[4]
3-Keto desogestrel~900 (vs. Progesterone)0.118 (vs. DHT)[4]

RBA values are compared to a reference compound (e.g., Progesterone, R5020, or Dihydrotestosterone (DHT)) set at 100%. Values can vary depending on the experimental conditions.

Table 2: In Vivo Progestational and Androgenic Activity of Norgestrel Analogs

CompoundProgestational Activity (e.g., Endometrial Stimulation)Androgenic Activity (e.g., Prostate Growth Stimulation)Reference
LevonorgestrelHighPresent[4][9]
NorgestimatePotent (as a prodrug)Minimal[3][4]
17-DeacetylnorgestimatePotentMinimal[4]

Signaling Pathways and Mechanism of Action

Norgestrel analogs primarily exert their effects through the classical nuclear receptor signaling pathway.

Progestin Signaling Pathway Progestin Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Norgestrel Analog PR_HSP_Complex Inactive PR-HSP Complex Progestin->PR_HSP_Complex Binds to PR PR Progesterone Receptor (PR) Active_PR_Dimer Active PR Dimer PR->Active_PR_Dimer Dimerization HSPs Heat Shock Proteins (HSPs) PR_HSP_Complex->PR HSP Dissociation PRE Progesterone Response Element (PRE) Active_PR_Dimer->PRE Binds to DNA Transcription Modulation of Gene Transcription PRE->Transcription Biological_Effects Biological Effects (e.g., Ovulation Inhibition, Endometrial Changes) Transcription->Biological_Effects

Caption: Progestin signaling pathway of norgestrel analogs.

Upon entering the target cell, the norgestrel analog binds to the progesterone receptor (PR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[10] Ligand binding induces a conformational change, leading to the dissociation of HSPs and subsequent dimerization of the receptor. This activated receptor dimer translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[10] This interaction modulates the transcription of these genes, leading to the physiological effects of progestins, such as inhibition of ovulation and changes in the endometrium.[10][11]

Experimental Protocols

Receptor Binding Assays

These assays are fundamental for determining the affinity of norgestrel analogs for various steroid receptors.

Receptor Binding Assay Workflow Receptor Binding Assay Workflow Tissue_Prep 1. Tissue Homogenization (e.g., human myometrium) Cytosol_Prep 2. Cytosol Preparation (Centrifugation) Tissue_Prep->Cytosol_Prep Incubation 3. Incubation: - Cytosol (Receptor Source) - Radiolabeled Ligand (e.g., [3H]R5020) - Unlabeled Competitor (Norgestrel Analog) Cytosol_Prep->Incubation Separation 4. Separation of Bound and Free Ligand (e.g., Dextran-coated charcoal) Incubation->Separation Quantification 5. Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis 6. Data Analysis (IC50 and RBA Calculation) Quantification->Data_Analysis

Caption: Workflow for a competitive receptor binding assay.

A typical competitive binding assay involves the following steps:

  • Preparation of Receptor Source: Cytosol is prepared from a target tissue rich in the receptor of interest, such as the human uterus for PR or rat prostate for AR.[4][7]

  • Incubation: A fixed concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [3H]promegestone (R5020) for PR) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compound (norgestrel analog).

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference compound.

In Vivo Assays for Biological Activity

Animal models are used to assess the physiological effects of norgestrel analogs.

  • Progestational Activity (McPhail Test): This classic assay measures the ability of a progestin to induce endometrial transformation in immature, estrogen-primed female rabbits.[3] The degree of glandular proliferation in the uterine endometrium is scored histologically.

  • Androgenic Activity: The androgenic potential is often evaluated by measuring the increase in the weight of the ventral prostate and seminal vesicles in castrated immature male rats following administration of the test compound.[4]

  • Ovulation Inhibition: The ability of a compound to suppress ovulation is tested in cycling female rats by examining the fallopian tubes for the presence of ova after treatment.[3][12]

Structure-Activity Relationship Logic

The interplay between structural modifications and biological outcomes can be summarized in a logical flow.

SAR Logic Structural Activity Relationship Logic for Norgestrel Analogs Structure Chemical Structure of Norgestrel Analog Receptor_Binding Binding Affinity to Steroid Receptors (PR, AR, etc.) Structure->Receptor_Binding Dictates Signaling Receptor Activation/ Inhibition & Downstream Signaling Receptor_Binding->Signaling Determines Biological_Activity In Vivo Biological Activity (Progestational vs. Androgenic) Signaling->Biological_Activity Leads to Therapeutic_Profile Therapeutic Profile (Efficacy and Side Effects) Biological_Activity->Therapeutic_Profile Defines

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of (+)-Norgestrel in Human Plasma using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed methodology for the quantitative analysis of (+)-Norgestrel (as levonorgestrel) in human plasma using Ultra-Performance Li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of (+)-Norgestrel (as levonorgestrel) in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is sensitive, specific, and rapid, making it suitable for pharmacokinetic studies and other clinical applications.

Introduction

(+)-Norgestrel, the biologically active enantiomer of norgestrel, is a synthetic progestin widely used in oral contraceptives. Accurate quantification of its concentration in human plasma is crucial for pharmacokinetic assessment, bioequivalence studies, and therapeutic drug monitoring. This UPLC-MS/MS method offers high sensitivity and selectivity for the determination of (+)-Norgestrel in a complex biological matrix like human plasma. The method utilizes liquid-liquid extraction for sample cleanup, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental Protocols

Materials and Reagents
  • (+)-Norgestrel (Levonorgestrel) reference standard

  • Levonorgestrel-d6 (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Tertiary butyl methyl ether (tBME)

  • Formic acid

  • Human plasma (K2EDTA as anticoagulant)

  • Ultrapure water

Instrumentation
  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD, Sciex API 4000) equipped with an electrospray ionization (ESI) source.

  • Data System: MassLynx or equivalent software for data acquisition and analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 400 µL of plasma into a clean polypropylene tube.

  • Add 50 µL of the internal standard working solution (Levonorgestrel-d6).

  • Add 300 µL of extraction buffer and vortex for 60 seconds.[1]

  • Add 2.5 mL of tertiary butyl methyl ether (tBME) and vortex for 10 minutes.[1]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 5°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 150 µL of the mobile phase.[1]

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Parameters

ParameterCondition
Column Zorbax XDB-Phenyl, 3.5 µm, 75 x 4.6 mm[1]
Mobile Phase Methanol:Acetonitrile:2 mM Ammonium Acetate (40:40:20, v/v/v)[1]
Flow Rate 0.3 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 40°C
Run Time 2.0 minutes[1][3][4]

Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 400°C[1]
Ion Spray Voltage 5000 V[1]
Nebulizer Gas (Gas 1) 50 psi[1]
Heater Gas (Gas 2) 50 psi[1]
Curtain Gas 30 psi[1]
Collision Gas (CAD) 6 psi[1]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(+)-Norgestrel 313.30245.40[1][4]
Levonorgestrel-d6 (IS) 319.00251.30[1]

Data Presentation: Quantitative Method Validation Summary

The UPLC-MS/MS method was fully validated according to regulatory guidelines. A summary of the quantitative data is presented below.

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range 304.356 – 50,807.337 pg/mL[1][3][4]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 100 pg/mL[2][5]

Table 2: Precision and Accuracy

Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC < 11.0%[1][3][4]< 11.0%[1][3][4]< 9.0%[1][3][4]< 9.0%[1][3][4]
Medium QC < 11.0%[1][3][4]< 11.0%[1][3][4]< 9.0%[1][3][4]< 9.0%[1][3][4]
High QC < 11.0%[1][3][4]< 11.0%[1][3][4]< 9.0%[1][3][4]< 9.0%[1][3][4]

Table 3: Recovery and Matrix Effect

ParameterResult
Extraction Recovery > 90%
Matrix Effect No significant matrix effect was observed.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard (Levonorgestrel-d6) plasma->add_is lle Liquid-Liquid Extraction (tBME) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection into UPLC System recon->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection data Data Acquisition and Quantification detection->data

Caption: UPLC-MS/MS experimental workflow for (+)-Norgestrel quantification.

Signaling Pathway of (+)-Norgestrel

norgestrel_signaling cluster_contraceptive Contraceptive Mechanism of Action cluster_antioxidant Antioxidant Signaling Pathway norgestrel (+)-Norgestrel pr_ar Progesterone & Androgen Receptors norgestrel->pr_ar Binds to hypothalamus Hypothalamus pr_ar->hypothalamus gnrh Suppresses GnRH Release hypothalamus->gnrh pituitary Pituitary Gland gnrh->pituitary lh_surge Blunts LH Surge pituitary->lh_surge ovulation Inhibition of Ovulation lh_surge->ovulation norgestrel2 (+)-Norgestrel nrf2_mod Post-translational Modulation of Nrf2 norgestrel2->nrf2_mod nrf2_phos Nrf2 Phosphorylation nrf2_mod->nrf2_phos nrf2_trans Nuclear Translocation nrf2_phos->nrf2_trans sod2 Increased SOD2 Expression nrf2_trans->sod2 antioxidant_effect Antioxidant Effect sod2->antioxidant_effect

Caption: Signaling pathways of (+)-Norgestrel.

Conclusion

The UPLC-MS/MS method detailed in this application note is a robust and reliable technique for the quantification of (+)-Norgestrel in human plasma. The simple sample preparation procedure, coupled with a short chromatographic run time, allows for high-throughput analysis, which is essential in clinical and research settings. The method demonstrates excellent sensitivity, precision, and accuracy, meeting the requirements for bioanalytical method validation. The provided protocols and data serve as a comprehensive guide for researchers and scientists involved in the analysis of (+)-Norgestrel.

References

Application

Application Notes and Protocols for In Vitro Bioactivity Assays of (+)-Norgestrel

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Norgestrel is a synthetic progestin widely used in hormonal contraceptives.[1][2] Its biological activity is primarily attributed to its le...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norgestrel is a synthetic progestin widely used in hormonal contraceptives.[1][2] Its biological activity is primarily attributed to its levorotatory enantiomer, levonorgestrel, which is a potent agonist of the progesterone receptor (PR) and also exhibits some affinity for the androgen receptor (AR).[1][3] Understanding the in vitro bioactivity of (+)-Norgestrel is crucial for elucidating its mechanism of action, assessing its potency and selectivity, and developing new therapeutic applications.

These application notes provide a comprehensive overview and detailed protocols for key in vitro assays to characterize the bioactivity of (+)-Norgestrel. The assays described herein are fundamental for determining receptor binding affinity, quantifying functional receptor activation, and assessing cellular responses.

Data Presentation: Quantitative Bioactivity of Levonorgestrel

The following tables summarize the quantitative data for levonorgestrel, the active component of (+)-Norgestrel.

Receptor Parameter Value Assay Conditions Reference
Progesterone Receptor (Human)Relative Binding Affinity (RBA)323% (vs. Progesterone)Not Specified
Androgen Receptor (Human)Relative Binding Affinity (RBA)58% (vs. Dihydrotestosterone)Not Specified
Progesterone Receptor (Human)EC50 (Transactivation)~0.1 nMCOS-1 cells, pTAT-2xPRE-E1b-luciferase reporter[4]
Androgen Receptor (Human)EC50 (Transactivation)~0.3 nMCOS-1 cells, pTAT-2xARE-E1b-luciferase reporter[4]

Table 1: Receptor Binding and Functional Activity of Levonorgestrel. This table provides a summary of the relative binding affinities and functional potencies of levonorgestrel for the human progesterone and androgen receptors.

Signaling Pathways

The biological effects of (+)-Norgestrel are mediated through its interaction with the progesterone and androgen receptors, which are ligand-activated transcription factors.[5][6]

Progesterone Receptor Signaling

Upon binding to progestins like levonorgestrel, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor dimer then binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-regulators and modulation of target gene transcription. This signaling pathway regulates processes such as ovulation and endometrial development.[5]

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norgestrel (+)-Norgestrel PR_HSP PR-HSP Complex Norgestrel->PR_HSP Binds PR Progesterone Receptor (PR) PR_Norgestrel PR-(+)-Norgestrel Complex PR->PR_Norgestrel HSP Heat Shock Proteins (HSP) PR_HSP->PR Dissociates PR_HSP->HSP PR_Dimer PR Dimer PR_Norgestrel->PR_Dimer Dimerization PRE Progesterone Response Element (PRE) PR_Dimer->PRE Binds PR_Dimer->PRE CoReg Co-regulators PRE->CoReg Recruits Transcription Gene Transcription CoReg->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Canonical Progesterone Receptor Signaling Pathway.

Androgen Receptor Signaling

Similarly, the binding of levonorgestrel to the androgen receptor triggers its dissociation from heat shock proteins, dimerization, and nuclear translocation. In the nucleus, the AR dimer binds to androgen response elements (AREs), initiating the transcription of androgen-responsive genes.[6] This can lead to androgenic side effects associated with some progestins.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norgestrel (+)-Norgestrel AR_HSP AR-HSP Complex Norgestrel->AR_HSP Binds AR Androgen Receptor (AR) AR_Norgestrel AR-(+)-Norgestrel Complex AR->AR_Norgestrel HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociates AR_HSP->HSP AR_Dimer AR Dimer AR_Norgestrel->AR_Dimer Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds AR_Dimer->ARE CoReg Co-regulators ARE->CoReg Recruits Transcription Gene Transcription CoReg->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Androgenic Effects Protein->Response

Caption: Canonical Androgen Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the in vitro bioactivity of (+)-Norgestrel.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of (+)-Norgestrel for the progesterone and androgen receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.[7][8]

Receptor_Binding_Workflow prep Prepare Receptor Source (e.g., T47D cell lysate for PR, LNCaP cell lysate for AR) incubation Incubate Receptor with Radioligand (e.g., [3H]Progesterone or [3H]DHT) and varying concentrations of (+)-Norgestrel prep->incubation separation Separate Bound from Free Radioligand (e.g., vacuum filtration) incubation->separation quantification Quantify Radioactivity (e.g., scintillation counting) separation->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials:

  • Cell Lines: T47D (high PR expression)[9][10], LNCaP or MDA-MB-453 (AR expression).[1]

  • Radioligands: [³H]Progesterone or [³H]R5020 (for PR), [³H]Dihydrotestosterone (DHT) or [³H]R1881 (for AR).

  • Test Compound: (+)-Norgestrel.

  • Buffers: Tris-HCl buffer, TEGMD buffer (Tris, EDTA, glycerol, molybdate, DTT).

  • Filtration: Glass fiber filters, vacuum filtration manifold.

  • Detection: Scintillation counter and scintillation fluid.

Protocol:

  • Cell Lysate Preparation:

    • Culture T47D or LNCaP cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold TEGMD buffer.

    • Homogenize cells on ice and centrifuge to obtain the cytosolic fraction (supernatant).

    • Determine protein concentration of the cytosol using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • TEGMD buffer.

      • A fixed concentration of radioligand (typically at its Kd).

      • Serial dilutions of (+)-Norgestrel or a reference competitor (e.g., unlabeled progesterone or DHT).

      • Cell cytosol (adjust protein concentration as optimized).

    • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.

    • Wash filters with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of (+)-Norgestrel.

    • Plot the percentage of specific binding against the log concentration of (+)-Norgestrel to generate a competition curve.

    • Determine the IC50 value (concentration of (+)-Norgestrel that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Reporter Gene Assay (Luciferase-Based)

This assay quantifies the functional ability of (+)-Norgestrel to activate the progesterone and androgen receptors and induce gene expression.[1]

Reporter_Gene_Workflow transfection Co-transfect cells (e.g., HEK293T or MDA-MB-231) with a receptor expression vector (PR or AR) and a reporter plasmid (PRE-luc or ARE-luc) treatment Treat transfected cells with varying concentrations of (+)-Norgestrel transfection->treatment lysis Lyse cells and add luciferase substrate treatment->lysis measurement Measure luminescence lysis->measurement analysis Data Analysis (Calculate EC50) measurement->analysis

Caption: Workflow for a Luciferase Reporter Gene Assay.

Materials:

  • Cell Line: HEK293T or a receptor-negative cell line like MDA-MB-231.[11]

  • Plasmids:

    • Expression vector for human PR or AR.

    • Reporter plasmid with a luciferase gene driven by a promoter containing PREs or AREs.

    • Control plasmid (e.g., Renilla luciferase) for normalization.

  • Transfection Reagent: Lipofectamine or similar.

  • Test Compound: (+)-Norgestrel.

  • Luciferase Assay System: Commercially available kit (e.g., Dual-Luciferase® Reporter Assay System).

  • Luminometer.

Protocol:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect cells with the receptor expression plasmid, the reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, replace the medium with a medium containing serial dilutions of (+)-Norgestrel or a reference agonist (e.g., progesterone or DHT).

    • Include a vehicle control (e.g., DMSO).

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit protocol.

    • Measure firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log concentration of (+)-Norgestrel.

    • Determine the EC50 value (concentration of (+)-Norgestrel that produces 50% of the maximal response).

Cell Proliferation Assay

This assay assesses the effect of (+)-Norgestrel on the proliferation of hormone-responsive cancer cell lines.[12][13]

Proliferation_Assay_Workflow seeding Seed hormone-responsive cells (e.g., MCF-7 or T47D) in a 96-well plate treatment Treat cells with varying concentrations of (+)-Norgestrel seeding->treatment incubation Incubate for a defined period (e.g., 5-7 days) treatment->incubation quantification Quantify cell viability/proliferation (e.g., MTT, XTT, or CyQUANT assay) incubation->quantification analysis Data Analysis (Determine effect on cell growth) quantification->analysis

Caption: Workflow for a Cell Proliferation Assay.

Materials:

  • Cell Line: MCF-7 or T47D human breast cancer cells.[12][14]

  • Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

  • Test Compound: (+)-Norgestrel.

  • Proliferation Assay Reagent: MTT, XTT, or a DNA-binding fluorescent dye (e.g., CyQUANT).

  • Microplate Reader.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate in a phenol red-free medium with charcoal-stripped serum.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of (+)-Norgestrel.

    • Include appropriate controls (vehicle, and a positive control like estradiol if studying estrogen-dependent proliferation).

  • Incubation:

    • Incubate the plates for 5-7 days, with a medium change if necessary.

  • Quantification of Proliferation:

    • At the end of the incubation period, add the proliferation assay reagent (e.g., MTT) to each well.

    • Follow the manufacturer's instructions for incubation and subsequent measurement of absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot the percentage of proliferation against the log concentration of (+)-Norgestrel to determine the dose-response relationship.

Conclusion

The in vitro assays described in these application notes provide a robust framework for the comprehensive characterization of the bioactivity of (+)-Norgestrel. By employing these standardized protocols, researchers can obtain reliable and reproducible data on receptor binding affinity, functional potency, and cellular effects, which are essential for both basic research and drug development endeavors.

References

Method

Protocol for the Use of (+)-Norgestrel in Cell Culture Experiments: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Norgestrel, the biologically active enantiomer of norgestrel, is a synthetic progestin widely used in hormonal contraceptives. In the realm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norgestrel, the biologically active enantiomer of norgestrel, is a synthetic progestin widely used in hormonal contraceptives. In the realm of cell biology, it serves as a valuable tool for investigating progesterone receptor (PR) signaling and its downstream effects on cellular processes. This document provides detailed application notes and protocols for the use of (+)-Norgestrel in cell culture experiments, including its mechanism of action, recommended working concentrations, and methodologies for key assays.

Mechanism of Action

(+)-Norgestrel primarily functions as an agonist for the progesterone receptor (PR), mimicking the effects of the natural hormone progesterone. Upon binding to the PR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, thereby modulating the transcription of target genes.[1][2][3]

Beyond the classical nuclear PR signaling, (+)-Norgestrel has been shown to engage in non-genomic signaling pathways. It can interact with membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PGRMC1), leading to rapid cellular responses.[1][4] Additionally, (+)-Norgestrel exhibits some affinity for other steroid receptors, including the androgen receptor (AR) and the glucocorticoid receptor (GR), which can contribute to its overall biological activity in certain cell types.[5][6] Furthermore, studies have demonstrated its ability to modulate signaling pathways such as the Leukemia Inhibitory Factor (LIF) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, indicating a broader range of cellular effects.[4][7]

Application Notes

Cell Line Selection: The choice of cell line is critical and should be guided by the expression of progesterone receptors and the specific signaling pathway under investigation. Common cell lines used in studies with progestins include:

  • Breast Cancer Cell Lines: MCF-7 (PR-positive), T47D (PR-positive), MDA-MB-231 (PR-negative)[5][8]

  • Endometrial Cell Lines: Ishikawa, HEC-1A, primary human endometrial stromal cells (HESCs)[9][10]

  • Retinal Cell Lines: 661W (photoreceptor-like)[4]

  • Other cell lines expressing relevant steroid receptors.

Reagent Preparation and Storage:

  • (+)-Norgestrel Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory concentrations of Levonorgestrel (the active form of (+)-Norgestrel) in various cell culture experiments.

Cell LineAssayConcentrationIncubation TimeObserved EffectReference
661W (photoreceptor)Cell Viability20 µM24 hoursNeuroprotective effect[4]
MCF-7 (breast cancer)Cell Viability (MTT)0.1 - 7.5 µM24, 72 hoursDose- and time-dependent effects on viability[8]
MDA-MB-231 (breast cancer)Cell Viability (MTT)0.1 - 7.5 µM24, 72 hoursDose- and time-dependent effects on viability[8]
Human Endometrial Stromal Cells (HESCs)Cell Proliferation (MTT)5 x 10⁻⁵ mol/L (50 µM)24, 48, 72 hoursInhibition of cell proliferation[9]
Human Endometrial Endothelial Cells (HEECs)tPA Secretion (ELISA)Not specifiedNot specifiedDecrease in tPA levels[6]
Cell LineIC50 ValueIncubation TimeAssayReference
MCF-7 (breast cancer)Not explicitly stated, but viability reduced to ~70% at 7.5 µM24 hoursMTT Assay[8]
MDA-MB-231 (breast cancer)Not explicitly stated, but viability reduced to ~80% at 7.5 µM24 hoursMTT Assay[8]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the effect of (+)-Norgestrel on cell viability using a colorimetric MTS assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • (+)-Norgestrel

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of (+)-Norgestrel in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the different concentrations of (+)-Norgestrel or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol outlines the detection of apoptosis in cells treated with (+)-Norgestrel using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • (+)-Norgestrel

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of (+)-Norgestrel or vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol describes the detection of protein expression changes in response to (+)-Norgestrel treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • (+)-Norgestrel

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with (+)-Norgestrel, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

RT-PCR for Gene Expression Analysis

This protocol allows for the analysis of changes in mRNA levels of target genes following (+)-Norgestrel treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • (+)-Norgestrel

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • Real-time PCR system

Procedure:

  • RNA Extraction: Following treatment, harvest the cells and extract total RNA using an appropriate method.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • Real-time PCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression changes using the ΔΔCt method, normalized to a housekeeping gene.

Visualizations

G General Experimental Workflow for (+)-Norgestrel in Cell Culture cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture 1. Cell Culture (Select appropriate cell line) norgestrel_prep 2. Prepare (+)-Norgestrel Stock (e.g., in DMSO) cell_culture->norgestrel_prep working_sol 3. Prepare Working Solutions (Dilute in culture medium) norgestrel_prep->working_sol treatment 4. Cell Treatment (Incubate with (+)-Norgestrel and vehicle control) working_sol->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis protein Protein Analysis (e.g., Western Blot) treatment->protein gene Gene Expression (e.g., RT-PCR) treatment->gene

Caption: Experimental workflow for using (+)-Norgestrel.

Caption: Classical progesterone receptor signaling.

G Modulation of Nrf2 Signaling by (+)-Norgestrel cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norgestrel (+)-Norgestrel PKC Protein Kinase C (PKC) Norgestrel->PKC activates Nrf2_Keap1 Nrf2-Keap1 Complex PKC->Nrf2_Keap1 phosphorylates Nrf2 at Ser40 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD2) ARE->Antioxidant_Genes

Caption: (+)-Norgestrel and the Nrf2 signaling pathway.

References

Application

Application Notes and Protocols for the Analytical Separation of Norgestrel Enantiomers

Introduction Norgestrel is a synthetic progestin used in hormonal contraceptives. It exists as a racemic mixture of two enantiomers: levonorgestrel (the biologically active enantiomer) and dextronorgestrel (the inactive...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norgestrel is a synthetic progestin used in hormonal contraceptives. It exists as a racemic mixture of two enantiomers: levonorgestrel (the biologically active enantiomer) and dextronorgestrel (the inactive enantiomer). The stereoselective activity of norgestrel necessitates accurate and robust analytical methods for the separation and quantification of its enantiomers. This is crucial for quality control in pharmaceutical formulations and for pharmacokinetic and metabolism studies. This document provides detailed application notes and protocols for the chiral separation of norgestrel enantiomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) techniques.

The most common approach for the separation of norgestrel enantiomers is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a chiral selector. This can be achieved either by introducing a chiral additive to the mobile phase or by employing a chiral stationary phase (CSP). Cyclodextrins and their derivatives have proven to be effective chiral selectors for norgestrel, forming transient diastereomeric complexes with the enantiomers, which allows for their separation on a standard achiral column. Alternatively, polysaccharide-based chiral stationary phases offer another powerful tool for direct enantioselective separation.

Analytical Methods Overview

Several analytical techniques can be employed for the enantioselective separation of norgestrel. The most widely documented and validated method is HPLC, which offers versatility through different modes of application.

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral Mobile Phase Additive Approach: This method involves the use of a standard achiral column (e.g., C8 or C18) and the addition of a chiral selector, such as a cyclodextrin derivative, to the mobile phase. The in-situ formation of diastereomeric complexes with differing affinities for the stationary phase enables the separation of the enantiomers.

    • Chiral Stationary Phase (CSP) Approach: This method utilizes a column where the stationary phase itself is chiral. This allows for the direct separation of the enantiomers without the need for chiral additives in the mobile phase. Polysaccharide-based CSPs, such as cellulose derivatives, have been shown to be effective for this purpose.[1]

While less specific information is available for norgestrel, other chiral separation techniques that could potentially be adapted include:

  • Supercritical Fluid Chromatography (SFC): Known for its high efficiency and environmentally friendly nature, SFC is a powerful technique for chiral separations in the pharmaceutical industry.[2]

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte.[3][4]

This document will focus on the detailed protocols for the HPLC-based methods for which specific experimental data has been reported.

Quantitative Data Summary

The following tables summarize the quantitative data from various analytical methods for the separation of norgestrel enantiomers.

Table 1: HPLC Method with Chiral Mobile Phase Additive

ParameterValueReference
Chromatographic Conditions
ColumnAgilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm)[5]
Mobile PhaseAcetonitrile : 20 mM Phosphate Buffer (pH 5.0) containing 25 mM Hydroxypropyl-β-cyclodextrin (30:70, v/v)[5]
Flow Rate1.0 mL/min[5]
DetectionUV at 240 nm[5]
Column TemperatureNot specified, but studied as a variable[5]
Method Validation Parameters
Linearity Range0.2 - 25 µg/mL for racemic norgestrel[5]
Limit of Detection (LOD)0.10 µg/mL for racemic norgestrel[5]
Limit of Quantitation (LOQ)0.20 µg/mL for racemic norgestrel[5]
Repeatability (RSD)< 4.8%[5]
Intermediate Precision (RSD)< 4.8%[5]

Table 2: HPLC Method Investigating Temperature Effects

ParameterValueReference
Chromatographic Conditions
Mobile PhaseAcetonitrile : Water (25:75, v/v) containing 14 mM β-cyclodextrin[6]
DetectionUV at 240 nm[6]
Column Temperature Range-5 to 70 °C[6]

Table 3: HPLC Method with Chiral Stationary Phase

ParameterValueReference
Chromatographic Conditions
ColumnYMC Chiral Art Cellulose-SC[1]
ModeReversed-Phase[1]
Performance
OutcomeReliable separation of levonorgestrel and dextronorgestrel[1]

Experimental Protocols

Protocol 1: RP-HPLC with Hydroxypropyl-β-cyclodextrin as a Chiral Mobile Phase Additive

This protocol is based on the method described by Ye et al. (2006).[5]

1. Objective: To achieve baseline separation of norgestrel enantiomers using a reversed-phase HPLC method with a chiral mobile phase additive for quantification in various matrices.

2. Materials and Reagents:

  • Racemic Norgestrel standard

  • Levonorgestrel and Dextronorgestrel reference standards

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ultrapure water

3. Equipment:

  • HPLC system with a UV detector

  • Agilent ZORBAX Eclipse XDB-C8 column (150 mm x 4.6 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4. Preparation of Solutions:

  • 20 mM Phosphate Buffer (pH 5.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in ultrapure water to make a 20 mM solution. Adjust the pH to 5.0 with phosphoric acid.

  • Mobile Phase: Prepare a mixture of acetonitrile and 20 mM phosphate buffer (pH 5.0) in a 30:70 (v/v) ratio. Dissolve hydroxypropyl-β-cyclodextrin in the aqueous portion to a final concentration of 25 mM in the entire mobile phase. Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Standard Solutions: Prepare a stock solution of racemic norgestrel in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the concentration range of 0.2 to 25 µg/mL.

5. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 5.0) with 25 mM HP-β-CD (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (or controlled, e.g., 25 °C)

  • Detection: UV at 240 nm

6. Procedure:

  • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and samples onto the column.

  • Record the chromatograms and determine the retention times for the two enantiomers.

  • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

  • Quantify the amount of each enantiomer in the unknown samples using the calibration curve.

7. Expected Results: A baseline separation of the norgestrel enantiomers should be achieved.[5] The method is linear in the range of 0.2-25 µg/mL, with a limit of detection of 0.10 µg/mL and a limit of quantitation of 0.20 µg/mL for racemic norgestrel.[5]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (ACN:Buffer with HP-β-CD) equilibration System Equilibration prep_mobile_phase->equilibration prep_standards Prepare Standard Solutions (0.2-25 µg/mL) injection Inject Sample/Standard (20 µL) prep_standards->injection prep_sample Prepare Sample prep_sample->injection equilibration->injection separation Chromatographic Separation (C8 Column, 1.0 mL/min) injection->separation detection UV Detection (240 nm) separation->detection chromatogram Record Chromatogram detection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Enantiomers calibration->quantification

Caption: Workflow for the HPLC separation of norgestrel enantiomers.

Conclusion

The RP-HPLC method utilizing a chiral mobile phase additive, specifically hydroxypropyl-β-cyclodextrin, provides a robust and validated approach for the enantioselective separation of norgestrel. This method is suitable for quantitative analysis in various applications, including pharmaceutical quality control and research. While other techniques such as HPLC with a chiral stationary phase, SFC, and CE are also viable for chiral separations, the detailed protocol provided here for the chiral mobile phase additive method offers a well-documented starting point for researchers, scientists, and drug development professionals. The choice of method will ultimately depend on the specific application, available instrumentation, and desired performance characteristics.

References

Method

Application Notes and Protocols: (+)-Norgestrel as a Tool for Studying Progesterone Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Norgestrel is a synthetic progestin and the biologically active enantiomer of norgestrel. It functions as a potent agonist of the progester...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norgestrel is a synthetic progestin and the biologically active enantiomer of norgestrel. It functions as a potent agonist of the progesterone receptor (PR), making it a valuable tool for investigating PR-mediated signaling pathways. The progesterone receptor, a ligand-activated transcription factor, plays a crucial role in a multitude of physiological processes, including the female reproductive cycle, pregnancy, and mammary gland development. Dysregulation of PR signaling is implicated in various pathologies, such as breast cancer and endometriosis. The use of (+)-Norgestrel allows for the precise interrogation of these pathways in both normal and diseased states. This document provides detailed application notes and protocols for utilizing (+)-Norgestrel to study progesterone receptor signaling.

Mechanism of Action

(+)-Norgestrel, also known as levonorgestrel, exerts its biological effects primarily by binding to and activating the progesterone receptor.[1][2] Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Beyond this classical genomic pathway, (+)-Norgestrel can also initiate rapid, non-genomic signaling cascades. These pathways are often initiated from membrane-associated progesterone receptors and can involve the activation of various intracellular signaling molecules, including c-Src, mitogen-activated protein kinases (MAPK), and phosphoinositide 3-kinase (PI3K).

Data Presentation

Receptor Binding Affinity

The binding affinity of (+)-Norgestrel (levonorgestrel) for the progesterone receptor is a critical parameter for its use as a research tool. The following table summarizes its relative binding affinity (RBA) compared to other steroid hormones.

CompoundReceptorRelative Binding Affinity (%)Reference
Levonorgestrel Progesterone Receptor323
ProgesteroneProgesterone Receptor100
LevonorgestrelAndrogen Receptor58
LevonorgestrelMineralocorticoid Receptor17
LevonorgestrelGlucocorticoid Receptor7.5
LevonorgestrelEstrogen Receptor< 0.02
Biological Activity

The potency of (+)-Norgestrel in functional assays is typically determined by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

AssayCell LineParameterValueReference
Transcriptional ActivationT47DEC50Value not explicitly found in searches
Inhibition of [3H]testosterone binding to SHBG-IC5053.4 nM

Note: Specific EC50 values for progesterone receptor-mediated transcriptional activation by levonorgestrel were not consistently available in the searched literature and would likely need to be determined empirically for a given experimental system.

Signaling Pathways

Classical (Genomic) Progesterone Receptor Signaling

This pathway involves the direct regulation of gene expression by the (+)-Norgestrel-activated progesterone receptor.

genomic_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norgestrel (+)-Norgestrel PR_HSP PR-HSP Complex Norgestrel->PR_HSP Binds PR_Norgestrel PR-(+)-Norgestrel Complex Norgestrel->PR_Norgestrel PR Progesterone Receptor (PR) PR->PR_Norgestrel Forms HSP Heat Shock Proteins (HSP) PR_HSP->PR Dissociation PR_HSP->HSP PR_Norgestrel_dimer Dimerized PR-(+)-Norgestrel PR_Norgestrel->PR_Norgestrel_dimer Dimerization PRE Progesterone Response Element (PRE) PR_Norgestrel_dimer->PRE Binds Gene Target Gene PRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation PR_Norgestrel_dimer_cyto->PR_Norgestrel_dimer Translocation

Classical genomic signaling pathway of (+)-Norgestrel.
Non-Genomic Progesterone Receptor Signaling Pathways

(+)-Norgestrel can also trigger rapid signaling events that do not require gene transcription. These pathways often involve the activation of kinases and other signaling molecules.

non_genomic_signaling cluster_downstream Downstream Signaling Cascades Norgestrel (+)-Norgestrel mPR Membrane PR Norgestrel->mPR Binds & Activates cSrc c-Src mPR->cSrc PI3K PI3K mPR->PI3K MAPK MAPK (ERK1/2) cSrc->MAPK STAT3 STAT3 MAPK->STAT3 Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) MAPK->Cellular_Response Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits Akt->Cellular_Response GSK3b->Cellular_Response STAT3->Cellular_Response binding_assay_workflow start Start: Prepare PR-containing cell lysate/tissue homogenate incubation Incubate lysate with [3H]-Promegestone (R5020) and varying concentrations of unlabeled (+)-Norgestrel start->incubation separation Separate bound from free radioligand (e.g., using dextran-coated charcoal or filtration) incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Data Analysis: Plot % specific binding vs. log[competitor] to determine IC50 and calculate Ki quantification->analysis end End: Determine Binding Affinity analysis->end reporter_assay_workflow start Start: Seed PR-positive cells (e.g., T47D) in 96-well plates transfection Transfect cells with a PRE-luciferase reporter construct and a control reporter (e.g., Renilla luciferase) start->transfection treatment Treat cells with varying concentrations of (+)-Norgestrel transfection->treatment incubation Incubate for 18-24 hours treatment->incubation lysis Lyse cells and measure luciferase activity incubation->lysis analysis Data Analysis: Normalize firefly luciferase to Renilla luciferase activity. Plot luminescence vs. log[agonist] to determine EC50 lysis->analysis end End: Determine Transcriptional Potency analysis->end

References

Application

Creating Stable Cell Lines for (+)-Norgestrel Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the generation and characterization of stable cell lines expressing the progesterone receptor (PR)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization of stable cell lines expressing the progesterone receptor (PR) and androgen receptor (AR). These models are essential for studying the biological activities of (+)-Norgestrel, a synthetic progestin with known interactions with these nuclear receptors. The following protocols and data facilitate the investigation of receptor binding, transcriptional activation, and downstream signaling pathways.

Introduction to (+)-Norgestrel and Target Receptors

(+)-Norgestrel is a synthetic progestogen used in hormonal contraceptives. Its biological effects are primarily mediated through its interaction with the progesterone receptor (PR), acting as an agonist. Additionally, (+)-Norgestrel and its active enantiomer, levonorgestrel, are known to exhibit weak androgenic activity through binding to the androgen receptor (AR). To accurately study the molecular mechanisms and dose-response relationships of (+)-Norgestrel, stable cell lines that consistently express PR or AR are invaluable tools. These cell lines provide a controlled in vitro system to dissect the specific effects mediated by each receptor.

Recommended Cell Lines for Receptor Expression

The choice of a host cell line for stable expression is critical and depends on the specific research question. Key considerations include low endogenous receptor expression, high transfection efficiency, and robust growth characteristics.

Cell LineKey CharacteristicsSuitability for (+)-Norgestrel Studies
HEK293 Human Embryonic Kidney cells. High transfection efficiency, rapid growth, and low endogenous expression of many steroid receptors.[1][2]Excellent for both PR and AR expression to study receptor-specific effects with minimal interference from endogenous receptors.
CHO-K1 Chinese Hamster Ovary cells. Well-characterized for stable cell line generation and recombinant protein production. Low endogenous steroid receptor expression.[1][3]A suitable alternative to HEK293 cells, particularly for large-scale assays and screening.
T47D Human breast cancer cell line. Expresses high levels of endogenous progesterone receptor.[4][5][6]Useful for studying the effects of (+)-Norgestrel on endogenous PR in a breast cancer context.
MDA-MB-231 Human breast cancer cell line. Typically negative for PR and AR expression.[7][8][9]Can be used to create a "clean slate" model for expressing either PR or AR to study their function in a triple-negative breast cancer background.

Protocol 1: Generation of Stable Cell Lines by Plasmid Transfection

This protocol describes the generation of stable cell lines using plasmid DNA containing the gene for the receptor of interest (human progesterone receptor or androgen receptor) and a selectable marker, such as neomycin resistance (for G418 selection) or hygromycin resistance.

Materials:

  • HEK293 or CHO-K1 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Expression vector (e.g., pcDNA3.1) containing the full-length cDNA for human PR or AR

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic: Geneticin (G418) or Hygromycin B

  • Phosphate-Buffered Saline (PBS)

  • 6-well and 10 cm tissue culture plates

  • Cloning cylinders or sterile pipette tips

Methodology:

  • Kill Curve Determination: To determine the optimal concentration of the selection antibiotic, a kill curve must be generated for the parental cell line.

    • Plate cells at a low density in a multi-well plate.

    • The following day, add a range of antibiotic concentrations to the wells (e.g., for G418 in HEK293 cells, 100-1000 µg/mL).

    • Incubate for 7-10 days, refreshing the medium with the antibiotic every 2-3 days.

    • The lowest concentration that results in complete cell death is the optimal concentration for selection.

  • Transfection:

    • One day before transfection, seed the host cells in 6-well plates to be 70-90% confluent at the time of transfection.

    • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. A typical transfection uses 2.5 µg of plasmid DNA per well of a 6-well plate.

    • Add the complexes to the cells and incubate for 24-48 hours.

  • Selection:

    • After 48 hours post-transfection, passage the cells from each well of the 6-well plate into a 10 cm plate at various dilutions (e.g., 1:5, 1:10, 1:20) in a complete growth medium containing the pre-determined optimal concentration of the selection antibiotic.

    • Replace the selection medium every 3-4 days. Untransfected cells will gradually die off.

  • Clonal Isolation:

    • After 2-3 weeks of selection, distinct colonies of resistant cells should be visible.

    • Isolate well-separated, healthy-looking colonies using cloning cylinders or by scraping with a sterile pipette tip.

    • Transfer individual clones to separate wells of a 24-well plate and expand them in the selection medium.

  • Expansion and Characterization:

    • Expand the clonal populations.

    • Characterize the expression of the receptor in each clone by Western blotting and functional assays (e.g., receptor binding or reporter gene assays).

    • Cryopreserve the validated stable cell lines for future use.

Quantitative Data for Stable Transfection:

ParameterHEK293CHO-K1
G418 Concentration 200-800 µg/mL400-1000 µg/mL
Hygromycin B Concentration 50-500 µg/mL200-800 µg/mL

Note: The optimal antibiotic concentration can vary depending on the cell passage number and the specific lot of the antibiotic. It is highly recommended to perform a kill curve for each new cell batch and antibiotic lot.

Protocol 2: Generation of Stable Cell Lines by Lentiviral Transduction

Lentiviral transduction is a highly efficient method for generating stable cell lines, particularly for cells that are difficult to transfect. This method involves the use of lentiviral particles to deliver the gene of interest into the host cell genome.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cells (e.g., HEK293, CHO-K1, MDA-MB-231)

  • Lentiviral transfer plasmid containing the receptor gene and a selectable marker

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Polybrene or protamine sulfate

  • Selection antibiotic

Methodology:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the transfer, packaging, and envelope plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatants and filter through a 0.45 µm filter to remove cell debris. The viral supernatant can be concentrated by ultracentrifugation if necessary.

  • Transduction:

    • Seed the target cells in a 6-well plate one day before transduction.

    • On the day of transduction, remove the growth medium and add the viral supernatant to the cells. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

    • Incubate the cells with the virus for 12-24 hours.

  • Selection and Expansion:

    • After incubation, replace the viral supernatant with a fresh complete growth medium.

    • After 48-72 hours, begin selection by adding the appropriate antibiotic to the medium.

    • Expand the population of resistant cells. Unlike plasmid transfection, clonal isolation is often not necessary due to the high efficiency of transduction, resulting in a stable polyclonal population.

Experimental Workflow for Stable Cell Line Generation

G cluster_plasmid Plasmid Transfection cluster_lentivirus Lentiviral Transduction p_start Seed Host Cells p_transfect Transfect with Receptor Plasmid p_start->p_transfect p_select Select with Antibiotic p_transfect->p_select p_isolate Isolate Clonal Colonies p_select->p_isolate p_expand Expand and Characterize Clones p_isolate->p_expand l_produce Produce Lentivirus in HEK293T l_transduce Transduce Target Cells l_produce->l_transduce l_select Select with Antibiotic l_transduce->l_select l_expand Expand Polyclonal Population l_select->l_expand

Figure 1. Experimental workflows for generating stable cell lines.

Characterization of Stable Cell Lines

Once stable cell lines are established, it is crucial to characterize the expression and functionality of the expressed receptors.

Protocol 3: Western Blotting for Receptor Expression

Methodology:

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for the progesterone receptor or androgen receptor overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 4: Receptor Binding Assay

This protocol is a competitive binding assay to determine the affinity of (+)-Norgestrel for the expressed receptors using a radiolabeled ligand.

Materials:

  • Stable cell line expressing PR or AR

  • Whole-cell binding buffer (e.g., DMEM with 25 mM HEPES)

  • Radiolabeled ligand: [³H]-Promegestone (R5020) for PR or [³H]-Methyltrienolone (R1881) for AR

  • Unlabeled (+)-Norgestrel

  • Unlabeled competitor for non-specific binding (e.g., high concentration of R5020 or R1881)

  • Scintillation vials and scintillation fluid

Methodology:

  • Plate the stable cells in a multi-well plate and grow to confluence.

  • On the day of the assay, wash the cells with a serum-free medium.

  • Prepare a series of dilutions of unlabeled (+)-Norgestrel.

  • To each well, add a fixed concentration of the radiolabeled ligand (e.g., 1-5 nM [³H]-R5020 or [³H]-R1881) and varying concentrations of unlabeled (+)-Norgestrel.

  • For determining non-specific binding, add a high concentration (e.g., 1 µM) of the unlabeled competitor.

  • Incubate at 37°C for 1-2 hours.

  • Wash the cells extensively with ice-cold PBS to remove unbound ligand.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for (+)-Norgestrel.

Protocol 5: Luciferase Reporter Gene Assay

This assay measures the ability of (+)-Norgestrel to activate the transcriptional activity of the expressed receptors.

Materials:

  • Stable cell line expressing PR or AR

  • Reporter plasmid containing a hormone response element (e.g., PRE or ARE) driving a luciferase gene

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • (+)-Norgestrel

  • Dual-luciferase reporter assay system

Methodology:

  • Co-transfect the stable cell line with the reporter plasmid and the control plasmid.

  • After 24 hours, treat the cells with a range of concentrations of (+)-Norgestrel.

  • Incubate for another 18-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Plot the normalized luciferase activity against the concentration of (+)-Norgestrel to determine the EC50 value.

Quantitative Data for (+)-Norgestrel Activity:

AssayReceptorCell LineEC50 / IC50
Reporter Gene Assay Androgen ReceptorHEK2932.6 x 10⁻⁸ M[10]
Reporter Gene Assay Progesterone ReceptorT47D~1 x 10⁻⁹ M (estimated based on similar progestins)

Signaling Pathways of Progesterone and Androgen Receptors

Upon ligand binding, PR and AR undergo conformational changes, dissociate from heat shock proteins, dimerize, and translocate to the nucleus where they bind to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes. This leads to the recruitment of co-activators or co-repressors and modulation of gene transcription.

Progesterone Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor (PR) PR_HSP PR-HSP Complex PR->PR_HSP HSP Heat Shock Proteins (HSPs) HSP->PR_HSP Norgestrel (+)-Norgestrel Norgestrel->PR_HSP PR_Norgestrel PR-(+)-Norgestrel PR_HSP->PR_Norgestrel Dissociation PR_dimer PR Dimer PR_Norgestrel->PR_dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Transcription Target Gene Transcription (e.g., SGK3, MYC) PRE->Transcription Coactivators Co-activators (e.g., SRC-1, p300) Coactivators->PRE

Figure 2. Progesterone receptor signaling pathway.
Androgen Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSPs) HSP->AR_HSP Norgestrel (+)-Norgestrel Norgestrel->AR_HSP AR_Norgestrel AR-(+)-Norgestrel AR_HSP->AR_Norgestrel Dissociation AR_dimer AR Dimer AR_Norgestrel->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Coactivators Co-activators (e.g., ARA70, SRC-1) Coactivators->ARE

Figure 3. Androgen receptor signaling pathway.

Conclusion

The generation of stable cell lines expressing progesterone and androgen receptors is a fundamental step for the detailed pharmacological characterization of compounds like (+)-Norgestrel. The protocols and data provided in these application notes offer a robust framework for establishing and validating these essential research tools. By utilizing these stable cell line models, researchers can gain deeper insights into the receptor-mediated mechanisms of (+)-Norgestrel, contributing to a better understanding of its therapeutic effects and potential side effects.

References

Method

Application Notes and Protocols for Measuring (+)-Norgestrel Uptake in Cells

Audience: Researchers, scientists, and drug development professionals. Introduction: (+)-Norgestrel, the biologically active enantiomer of norgestrel, also known as levonorgestrel, is a synthetic progestin widely used in...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Norgestrel, the biologically active enantiomer of norgestrel, also known as levonorgestrel, is a synthetic progestin widely used in contraception. Understanding its cellular uptake is crucial for elucidating its mechanism of action, assessing its efficacy, and developing new therapeutic applications. While steroid hormones have traditionally been thought to enter cells via passive diffusion, recent evidence suggests that carrier-mediated transport mechanisms may also be involved, making the precise measurement of cellular uptake a key area of research.[1][2][3][4]

These application notes provide detailed protocols for three common techniques used to measure the cellular uptake of (+)-Norgestrel: Radiolabeled Ligand Uptake Assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence-Based Methods.

General Experimental Workflow

The overall process for measuring cellular drug uptake follows a standardized workflow, from cell preparation to final data analysis. This ensures reproducibility and accuracy across different measurement techniques.

General_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Quantification A 1. Cell Culture Seed cells in multi-well plates and grow to desired confluency. B 2. Compound Preparation Prepare stock solutions of (+)-Norgestrel and controls. C 3. Incubation Treat cells with (+)-Norgestrel for a defined time course. B->C D 4. Washing Rapidly wash cells with ice-cold buffer to remove extracellular compound. C->D E 5. Cell Lysis / Extraction Lyse cells to release intracellular contents and extract the compound. D->E F 6. Sample Analysis Quantify intracellular (+)-Norgestrel using a selected analytical method (e.g., LC-MS/MS, Scintillation Counting). E->F G 7. Normalization Normalize uptake data to cell number or protein concentration. F->G H 8. Data Interpretation Calculate uptake kinetics, IC50 values, etc. G->H

Caption: General workflow for measuring (+)-Norgestrel cellular uptake.

Technique 1: Radiolabeled Ligand Uptake Assay

Principle: This classic method uses a radiolabeled form of (+)-Norgestrel (e.g., [³H]-(+)-Norgestrel). Cells are incubated with the labeled compound, and after washing away the extracellular ligand, the amount of intracellular radioactivity is measured using a scintillation counter. This value is directly proportional to the amount of compound taken up by the cells. This technique is highly sensitive and is often used to determine the kinetics of transport.[5]

Experimental Protocol:

Materials and Reagents:

  • Cultured cells (e.g., breast cancer cell lines like MCF-7 or T47D)

  • Cell culture medium and supplements

  • Multi-well plates (24- or 48-well)

  • [³H]-(+)-Norgestrel or [¹⁴C]-(+)-Norgestrel

  • Unlabeled (+)-Norgestrel (for competition assays)

  • Ice-cold Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • BCA or Bradford protein assay kit

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with warm HBSS.

  • Incubation: Add pre-warmed HBSS containing the desired concentration of radiolabeled (+)-Norgestrel to each well. For kinetic studies, use a single concentration and vary the incubation time (e.g., 1, 5, 15, 30, 60 minutes). For concentration-dependent studies, vary the ligand concentration and use a fixed time point.

  • Competition Assay (Optional): To determine specific uptake, co-incubate the radiolabeled ligand with a 100-fold excess of unlabeled (+)-Norgestrel.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the incubation buffer and immediately wash the cells three times with 1 mL of ice-cold PBS. Perform this step quickly to minimize efflux of the compound.

  • Cell Lysis: Add 200-500 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail.

    • Measure the radioactivity in a scintillation counter as counts per minute (CPM) or disintegrations per minute (DPM).

  • Normalization: Use another aliquot of the cell lysate to determine the total protein concentration using a BCA or Bradford assay.

  • Data Analysis: Express the uptake as pmol of (+)-Norgestrel per mg of protein. Specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of excess unlabeled compound) from the total uptake.

Technique 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and specific technique for quantifying unlabeled compounds within a complex biological matrix.[6] After incubation with (+)-Norgestrel, cells are lysed, and the drug is extracted from the lysate. The extract is then injected into an HPLC system that separates the drug from other cellular components, followed by detection and quantification using a tandem mass spectrometer.[7][8] This method is considered a gold standard for absolute quantification.

Experimental Protocol:

Materials and Reagents:

  • Cultured cells and multi-well plates

  • (+)-Norgestrel

  • Stable isotope-labeled internal standard (IS), e.g., Levonorgestrel-d6

  • Ice-cold PBS

  • Lysis solution (e.g., RIPA buffer or methanol:water mixture)

  • Organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)[7]

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

  • LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 from the radiolabeled assay protocol, using unlabeled (+)-Norgestrel.

  • Washing: Rapidly wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Cell Lysis and Extraction:

    • Add a known volume of ice-cold lysis solution (e.g., 80% methanol) containing the internal standard to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis. Alternatively, perform a liquid-liquid extraction by adding an organic solvent, vortexing, and collecting the organic layer.[7]

  • Sample Preparation: Evaporate the solvent from the sample under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column with a gradient of water and acetonitrile/methanol containing a small amount of formic acid.[9]

    • The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for (+)-Norgestrel (e.g., m/z 313.3 → 245.4) and the internal standard.[7][8]

  • Quantification and Normalization:

    • Create a standard curve by spiking known concentrations of (+)-Norgestrel and a fixed concentration of the IS into lysate from untreated cells.

    • Calculate the intracellular concentration of (+)-Norgestrel based on the peak area ratio of the analyte to the IS against the standard curve.

    • Normalize the data to the number of cells initially plated or to the protein concentration of the lysate.

LCMS_Workflow LC-MS/MS Workflow for Intracellular (+)-Norgestrel Quantification A Cells Treated with (+)-Norgestrel B Wash with Ice-Cold PBS A->B C Lyse Cells & Add Internal Standard (IS) B->C D Extract Drug (e.g., LLE or Protein Precipitation) C->D E Evaporate & Reconstitute in Mobile Phase D->E F Inject into LC-MS/MS System E->F G Separation (HPLC) & Detection (MS/MS) F->G H Quantify using Standard Curve G->H I Normalize Data (per cell or per mg protein) H->I Norgestrel_Signaling Simplified (+)-Norgestrel Signaling Pathways cluster_extracellular cluster_cell Target Cell cluster_nucleus Nucleus Norgestrel (+)-Norgestrel mPR Membrane PR (mPR) Norgestrel->mPR Binds cPR Cytoplasmic PR (inactive complex) Norgestrel->cPR Passive Diffusion or Carrier-Mediated Src Src mPR->Src Activates nPR PR Dimer (active) cPR->nPR Ligand Binding, Dimerization & Translocation MAPK MAPK (Erk1/2) Src->MAPK Activates Gene Gene Transcription MAPK->Gene Modulates Transcription Factors DNA DNA (PRE) nPR->DNA Binds DNA->Gene Regulates Response Cellular Response (Proliferation, Apoptosis, Differentiation) Gene->Response label_genomic Genomic Pathway (Slow) label_nongenomic Non-Genomic Pathway (Rapid)

References

Application

Application Notes and Protocols for the Formulation of (+)-Norgestrel for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Norgestrel, the biologically active enantiomer of norgestrel, is a synthetic progestin widely used in contraception and other hormonal ther...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norgestrel, the biologically active enantiomer of norgestrel, is a synthetic progestin widely used in contraception and other hormonal therapies. In vivo animal studies are crucial for elucidating its mechanisms of action, pharmacokinetics, and pharmacodynamics. Proper formulation of (+)-Norgestrel is paramount to ensure accurate dosing, bioavailability, and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of (+)-Norgestrel formulations for oral and subcutaneous administration in common laboratory animals.

Data Presentation

Solubility of (+)-Norgestrel
SolventSolubilityReference
Ethanol~0.2 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[1]
Dimethylformamide (DMF)~10 mg/mL[2]
1:2 solution of DMSO:PBS (pH 7.2)~0.3 mg/mL[1]
1:6 solution of DMF:PBS (pH 7.2)~0.25 mg/mL[2]
Common Vehicles for In Vivo Administration
Administration RouteVehicleAnimal Model
Oral Gavage0.5% Methylcellulose and 0.2% Tween 80 in waterMice, Rats[3][4]
Subcutaneous Injection10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in normal salineRats, Minipigs[5][6]
Subcutaneous InjectionSesame OilNot specified, but a common vehicle for steroid hormones[5][7]
Intravenous Injection10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in normal salineRats, Minipigs[5][6]
Reported Dosages in Animal Studies
Animal ModelAdministration RouteDosageReference
RatsSubcutaneous60 µg[5][6]
MinipigsIntravenous, Intradermal30 µg[5][6]
RabbitsIntravenous15-20 µg/kg[8]
DogsOral1.0 mg/kg/day
Monkeys (Cynomolgus)Oral Gavage0.00025 - 2.5 mg/kg/day

Experimental Protocols

Protocol 1: Preparation of (+)-Norgestrel Suspension for Oral Gavage

This protocol describes the preparation of a suspension suitable for oral administration to rodents.

Materials:

  • (+)-Norgestrel powder

  • Methylcellulose (400 cP)

  • Tween 80

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Glass beakers

  • Graduated cylinders

  • Spatula

Procedure:

  • Prepare the 0.5% Methylcellulose vehicle:

    • Heat approximately one-third of the final required volume of deionized water to 70-80°C in a beaker with a magnetic stir bar.

    • Slowly add the required amount of methylcellulose powder to the heated water while stirring continuously. A milky, homogenous suspension will form.[3]

    • Remove the beaker from the heat and add the remaining two-thirds of the volume as ice-cold deionized water. The solution should become clear.[3]

    • Add Tween 80 to a final concentration of 0.2% and continue to stir until fully dissolved.[3]

    • Allow the solution to stir overnight in a cold room (4°C) to ensure complete hydration and clarity.[3]

  • Prepare the (+)-Norgestrel suspension:

    • Weigh the required amount of (+)-Norgestrel powder.

    • To aid in dispersion, create a paste by adding a small volume of the prepared methylcellulose vehicle to the (+)-Norgestrel powder and triturating with a spatula.

    • Gradually add the remaining volume of the methylcellulose vehicle to the paste while stirring continuously to achieve the desired final concentration.

    • Maintain continuous stirring while aliquoting for dosing to ensure a homogenous suspension.

Protocol 2: Preparation of (+)-Norgestrel Solution for Subcutaneous Injection

This protocol details the preparation of a solution for subcutaneous administration, utilizing a co-solvent approach with DMSO.

Materials:

  • (+)-Norgestrel powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Sterile normal saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Prepare the (+)-Norgestrel stock solution in DMSO:

    • Aseptically weigh the required amount of (+)-Norgestrel powder and place it in a sterile vial.

    • Add a minimal volume of sterile DMSO to dissolve the powder completely. Vortex if necessary to ensure complete dissolution. The concentration of this stock solution will depend on the final desired dosing concentration and the maximum tolerable DMSO percentage.

  • Prepare the final dosing solution:

    • In a sterile environment (e.g., a laminar flow hood), draw the required volume of the (+)-Norgestrel stock solution into a sterile syringe.

    • Slowly add the stock solution to a sterile vial containing the required volume of sterile normal saline while gently vortexing. This will create the final dosing solution.

    • Important: The final concentration of DMSO in the injectable solution should be kept to a minimum, ideally below 10%, to avoid local irritation and toxicity.[1] For mice, it is recommended to keep the DMSO concentration as low as possible, with some sources suggesting less than 5% for repeated injections.[9]

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of a co-solvent or using a different vehicle).

Mandatory Visualization

formulation_workflow General Workflow for (+)-Norgestrel Formulation cluster_oral Oral Formulation cluster_sc Subcutaneous Formulation prep_vehicle Prepare 0.5% Methylcellulose + 0.2% Tween 80 Vehicle create_paste Create Paste with Vehicle prep_vehicle->create_paste weigh_norgestrel_oral Weigh (+)-Norgestrel weigh_norgestrel_oral->create_paste final_suspension Prepare Final Suspension create_paste->final_suspension weigh_norgestrel_sc Weigh (+)-Norgestrel dissolve_dmso Dissolve in DMSO (Stock Solution) weigh_norgestrel_sc->dissolve_dmso dilute_saline Dilute with Sterile Saline dissolve_dmso->dilute_saline final_solution Final Injectable Solution dilute_saline->final_solution

Caption: Workflow for preparing oral and subcutaneous formulations of (+)-Norgestrel.

norgestrel_signaling (+)-Norgestrel Signaling Pathway Norgestrel (+)-Norgestrel Hypothalamus Hypothalamus Norgestrel->Hypothalamus Negative Feedback Pituitary Pituitary Gland Norgestrel->Pituitary Negative Feedback PR Progesterone Receptor (PR) Norgestrel->PR Binds Hypothalamus->Pituitary Stimulates GnRH GnRH Release (decreased) Hypothalamus->GnRH Ovary Ovary Pituitary->Ovary Stimulates LH_FSH LH & FSH Release (blunted surge) Pituitary->LH_FSH Ovulation Ovulation (inhibited) Ovary->Ovulation PR_complex Norgestrel-PR Complex PR->PR_complex Forms Nucleus Nucleus PR_complex->Nucleus Translocates to PRE Progesterone Response Element (PRE) PR_complex->PRE Binds to Transcription Gene Transcription (altered) PRE->Transcription Cellular_Effects Cellular Effects (e.g., thickened cervical mucus, endometrial changes) Transcription->Cellular_Effects

Caption: Simplified signaling pathway of (+)-Norgestrel's contraceptive action.[1][9][10]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming (+)-Norgestrel Solubility Challenges

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with (+)-Norgest...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with (+)-Norgestrel in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of (+)-Norgestrel?

A1: The recommended solvent for preparing a stock solution of (+)-Norgestrel is dimethyl sulfoxide (DMSO).[1] (+)-Norgestrel is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution that can be further diluted into aqueous-based cell culture media.

Q2: What is the solubility of (+)-Norgestrel in various solvents?

A2: The solubility of (+)-Norgestrel varies significantly between organic solvents and aqueous solutions. The following table summarizes the approximate solubility in common laboratory solvents.

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM)
Dimethylformamide (DMF)1032
Dimethyl sulfoxide (DMSO)516
Ethanol0.250.8
1:6 solution of DMF:PBS (pH 7.2)0.250.8

Data compiled from multiple sources.[1]

Q3: Why does my (+)-Norgestrel precipitate when I add the DMSO stock solution to my cell culture medium?

A3: Precipitation, often referred to as "crashing out," occurs primarily due to the poor aqueous solubility of (+)-Norgestrel. When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the concentration of the compound may exceed its solubility limit in the final solution, causing it to form a solid precipitate. This can be influenced by factors such as the final concentration of (+)-Norgestrel, the final percentage of DMSO, the temperature of the medium, and the mixing technique.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1%. While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q5: Can I store (+)-Norgestrel in an aqueous solution?

A5: It is not recommended to store (+)-Norgestrel in aqueous solutions for more than one day.[1] The compound's low aqueous stability can lead to precipitation and degradation over time. Stock solutions in DMSO, however, are stable for extended periods when stored properly at -20°C.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Symptoms: A visible precipitate or cloudiness forms immediately after adding the (+)-Norgestrel DMSO stock solution to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of (+)-Norgestrel exceeds its solubility limit in the aqueous medium.Lower the final working concentration of the compound.
"Solvent Shock" Rapidly adding the concentrated DMSO stock to the medium causes the compound to crash out before it can be properly dispersed.Pre-warm the cell culture medium to 37°C. Add the stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even distribution.
Low Temperature of Media Adding the stock solution to cold media can decrease the solubility of the compound.Always use pre-warmed (37°C) cell culture media for preparing working solutions.[2]
Stock Solution Not Fully Dissolved The initial DMSO stock solution may contain undissolved crystals.Ensure the stock solution is completely clear before use. If necessary, gently warm the stock solution in a 37°C water bath and vortex to aid dissolution.
Issue 2: Precipitation Over Time in the Incubator

Symptoms: The medium appears clear initially after adding (+)-Norgestrel, but a precipitate forms after a period of incubation (e.g., hours to days).

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting compound solubility.Minimize the time culture vessels are outside the incubator. Ensure the medium is fully equilibrated to 37°C before adding the compound.
Interaction with Media Components Serum proteins or salts in the medium may interact with (+)-Norgestrel over time, leading to precipitation.The presence of serum proteins can sometimes prevent the adsorption of steroids to plasticware, which could be a confounding factor.[3] If precipitation persists, consider using a lower serum concentration or serum-free medium if compatible with your cells.
Evaporation of Media In long-term experiments, evaporation can concentrate media components, including (+)-Norgestrel, beyond its solubility limit.Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable tape.[2]

Advanced Solubilization Technique: Use of Cyclodextrins

For particularly challenging solubility issues, cyclodextrins can be employed as solubilizing agents. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like steroids within their central cavity, increasing their aqueous solubility.

  • Mechanism: β-cyclodextrins and their derivatives can form inclusion complexes with steroids, effectively shielding the hydrophobic regions from the aqueous environment.[4][5][6][7][8]

  • Application: A stock solution of the (+)-Norgestrel-cyclodextrin complex can be prepared in an aqueous buffer and then added to the cell culture medium. This can be a viable alternative to using DMSO.

  • Consideration: The type of cyclodextrin and the molar ratio of cyclodextrin to (+)-Norgestrel need to be optimized for your specific application. It is also important to test for any potential effects of the cyclodextrin itself on your cells.

Experimental Protocols

Protocol 1: Preparation of (+)-Norgestrel Stock and Working Solutions
  • Preparation of 10 mM Stock Solution in DMSO:

    • Accurately weigh the desired amount of (+)-Norgestrel powder.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

    • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

  • Preparation of Working Solution in Cell Culture Medium:

    • Thaw a fresh aliquot of the 10 mM DMSO stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • Crucially, ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of (+)-Norgestrel on cell viability.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment with (+)-Norgestrel:

    • Prepare a series of working solutions of (+)-Norgestrel in your cell culture medium at different concentrations (e.g., 0.1, 1, 10, 100 µM). Remember to include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Remove the old medium from the wells and replace it with 100 µL of the prepared treatment solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10][11]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10][11]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[9][10][11]

Signaling Pathways and Visualizations

(+)-Norgestrel, as a synthetic progestin, primarily exerts its biological effects through the progesterone receptor. Additionally, recent studies have revealed its involvement in antioxidant signaling pathways.

Progesterone Receptor Signaling Pathway

(+)-Norgestrel binds to and activates progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors.[12][13] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, leading to the transcription of target genes. This can also involve non-genomic signaling through membrane-associated progesterone receptors, leading to the activation of kinase cascades like the MAPK pathway.[14][15][16]

Caption: Classical and non-classical progesterone receptor signaling pathways activated by (+)-Norgestrel.

Nrf2 Antioxidant Signaling Pathway

(+)-Norgestrel has also been shown to modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In response to oxidative stress, which can be influenced by hormonal signaling, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, such as superoxide dismutase (SOD).

Caption: Nrf2-mediated antioxidant signaling pathway modulated by (+)-Norgestrel.

References

Optimization

addressing precipitation of (+)-Norgestrel in aqueous solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Norgestrel and encountering challenge...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Norgestrel and encountering challenges with its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my (+)-Norgestrel precipitating out of my aqueous solution?

A1: (+)-Norgestrel is a synthetic progestin with very low solubility in water.[1][2] It is classified as practically insoluble in water, which is the primary reason for its precipitation from aqueous solutions.[1] Its high lipophilicity, indicated by a high logP value, contributes to its poor aqueous solubility.[3] When an aqueous solution becomes supersaturated with (+)-Norgestrel, the compound will precipitate out.

Q2: What is the aqueous solubility of (+)-Norgestrel?

A2: The aqueous solubility of (+)-Norgestrel is very low. One study reports a water solubility of 1.73 mg/L.[2] It is considered sparingly soluble in aqueous buffers.[4][5] For practical laboratory purposes, it's often more useful to consider its solubility in mixed solvent systems.

Q3: How can I prepare a stock solution of (+)-Norgestrel for use in aqueous-based experiments?

A3: The recommended method is to first dissolve (+)-Norgestrel in a suitable organic solvent to create a concentrated stock solution.[4][5] Common solvents for this purpose include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4][5] This stock solution can then be diluted with your aqueous buffer to the final desired concentration. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and minimize immediate precipitation.

Q4: Are there any recommended solvent systems to improve the solubility of (+)-Norgestrel in aqueous solutions?

A4: Yes, using co-solvents is a common strategy. A mixture of an organic solvent and an aqueous buffer can significantly increase the solubility of (+)-Norgestrel. For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:6 solution of DMF:PBS (pH 7.2).[4][5] Other formulations for in vivo experiments have achieved a solubility of ≥ 2.5 mg/mL using co-solvents like DMSO, PEG300, and Tween-80 in saline.[6]

Q5: For how long can I store an aqueous solution of (+)-Norgestrel?

A5: It is not recommended to store aqueous solutions of (+)-Norgestrel for more than one day.[4][5] Due to its low solubility and potential for precipitation, it is best to prepare these solutions fresh before each experiment.

Troubleshooting Guide

Issue: Precipitation observed immediately upon adding (+)-Norgestrel stock solution to the aqueous buffer.
Possible Cause Troubleshooting Step
High concentration of the final solution The final concentration of (+)-Norgestrel in the aqueous solution may be above its solubility limit in that specific medium.
Solution: Decrease the final concentration of (+)-Norgestrel. Perform a solubility test to determine the maximum soluble concentration in your specific aqueous buffer.
Rapid addition of the stock solution Adding the organic stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to immediate precipitation.
Solution: Add the stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing or stirring.
Insufficient organic co-solvent The percentage of the organic co-solvent in the final solution may be too low to maintain the solubility of (+)-Norgestrel.
Solution: Increase the proportion of the organic co-solvent in the final aqueous solution. Refer to the solubility data for guidance on appropriate solvent ratios.
Issue: Precipitation observed over time after preparing the aqueous solution.
Possible Cause Troubleshooting Step
Metastable supersaturated solution The initially clear solution may be a supersaturated state that is not thermodynamically stable, leading to crystallization and precipitation over time.
Solution: Prepare the solution fresh and use it immediately. Avoid storing aqueous solutions of (+)-Norgestrel.[4][5]
Temperature fluctuations A decrease in temperature can lower the solubility of (+)-Norgestrel, causing it to precipitate from the solution.
Solution: Store the solution at a constant, controlled temperature. If possible, prepare and use the solution at the experimental temperature.
pH changes in the buffer Changes in the pH of the buffer over time could potentially affect the solubility of (+)-Norgestrel, although it is a neutral compound.
Solution: Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment.

Quantitative Data Summary

Table 1: Solubility of (+)-Norgestrel in Various Solvents

SolventSolubilityReference(s)
Water1.73 mg/L (approximately 0.00173 mg/mL)[2]
EthanolApproximately 0.25 mg/mL[4][5]
DMSOApproximately 5 mg/mL[4][5]
Dimethyl formamide (DMF)Approximately 10 mg/mL[4][5]
1:6 solution of DMF:PBS (pH 7.2)Approximately 0.25 mg/mL[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a (+)-Norgestrel Stock Solution and Dilution into Aqueous Buffer

Objective: To prepare a clear, working solution of (+)-Norgestrel in an aqueous buffer for in vitro experiments.

Materials:

  • (+)-Norgestrel powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2 or other desired aqueous buffer

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Prepare a concentrated stock solution:

    • Weigh the required amount of (+)-Norgestrel powder and place it in a sterile vial.

    • Add the appropriate volume of DMSO to achieve a desired high concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the (+)-Norgestrel is completely dissolved. The solution should be clear.

  • Dilute the stock solution into the aqueous buffer:

    • Pipette the desired volume of the aqueous buffer into a sterile tube.

    • While vigorously vortexing the aqueous buffer, slowly add the required volume of the (+)-Norgestrel stock solution dropwise to achieve the final desired concentration.

    • Continue vortexing for another 30 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation.

Note: It is highly recommended to prepare the final aqueous solution fresh before each experiment and not to store it.[4][5]

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of (+)-Norgestrel in a specific aqueous medium.

Materials:

  • (+)-Norgestrel powder

  • The aqueous medium of interest (e.g., specific buffer, cell culture medium)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (low protein binding, e.g., PVDF)

  • High-performance liquid chromatography (HPLC) system with a validated analytical method for (+)-Norgestrel quantification.

Methodology:

  • Add an excess amount of (+)-Norgestrel powder to a vial containing a known volume of the aqueous medium. The presence of undissolved solid is crucial.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for 24-48 hours to ensure equilibrium is reached.

  • After agitation, let the vials stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter.

  • Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of (+)-Norgestrel in the diluted sample using a validated HPLC method.

Visualizations

Troubleshooting_Precipitation cluster_issue Issue: (+)-Norgestrel Precipitation cluster_diagnosis Initial Diagnosis cluster_solutions Solutions start Precipitation Observed diagnosis When does precipitation occur? start->diagnosis cause_immediate1 High Final Concentration diagnosis->cause_immediate1 Immediately cause_immediate2 Rapid Stock Addition cause_immediate3 Insufficient Co-solvent cause_delayed1 Supersaturated Solution diagnosis->cause_delayed1 Over Time cause_delayed2 Temperature Drop solution1 Decrease Concentration cause_immediate1->solution1 solution2 Add Stock Slowly with Vortexing cause_immediate2->solution2 solution3 Increase Co-solvent Ratio cause_immediate3->solution3 solution4 Prepare Fresh Solution cause_delayed1->solution4 solution5 Maintain Constant Temperature cause_delayed2->solution5

Caption: Troubleshooting workflow for (+)-Norgestrel precipitation.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh (+)-Norgestrel Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock Concentrated Stock Solution dissolve->stock mix Add Stock to Buffer Dropwise with Vortexing stock->mix buffer Aqueous Buffer buffer->mix final Final Aqueous Working Solution mix->final

Caption: Workflow for preparing an aqueous solution of (+)-Norgestrel.

References

Troubleshooting

Technical Support Center: Analysis of (+)-Norgestrel and its Degradation Products

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterizati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of (+)-Norgestrel degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for (+)-Norgestrel?

A1: (+)-Norgestrel can degrade through several pathways, depending on the environmental conditions. The most common pathways include:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or alkaline conditions.

  • Oxidation: Degradation due to exposure to oxidizing agents.

  • Photodegradation: Degradation upon exposure to light.

  • Thermal Degradation: Degradation at elevated temperatures.

  • Biodegradation: Degradation by microorganisms, which has been observed in environments like activated sludge.[1][2]

Q2: What are the known degradation products or related substances of (+)-Norgestrel?

A2: While the exact structures of all degradation products from forced degradation studies are not extensively detailed in publicly available literature, several related substances and metabolites have been identified. These may also be potential degradation products to monitor during stability studies. These include:

  • Norgestrel oxime (syn- and anti-isomers)[3]

  • Norgestrel acetate[3]

  • 16α-hydroxynorgestrel and 16β-hydroxynorgestrel (metabolites)

  • 3α,5β-tetrahydronorgestrel (major urinary metabolite)[4]

Forced degradation studies on Levonorgestrel (the active enantiomer in (+)-Norgestrel) have shown the formation of multiple degradation peaks under acidic, basic, and oxidative stress, though their specific structures were not elucidated in the cited studies.[5]

Q3: What analytical techniques are most suitable for identifying and quantifying (+)-Norgestrel and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and effective techniques.

  • HPLC/UHPLC-UV: Suitable for routine analysis and quantification, especially when reference standards for the degradation products are available. A photodiode array (PDA) detector can help in assessing peak purity.

  • LC-MS/MS: A highly sensitive and selective technique that is crucial for the identification and structural elucidation of unknown degradation products, as well as for quantifying low levels of these products in various matrices.[6]

  • Capillary Electrochromatography (CEC): Has also been shown to be effective in separating Norgestrel from its related impurities.[3]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between (+)-Norgestrel and Degradation Products

Question Answer
Why am I seeing co-eluting or poorly resolved peaks? This can be due to several factors including an unoptimized mobile phase, inappropriate column selection, or inadequate method parameters.
How can I improve the separation? 1. Mobile Phase Optimization: Adjust the organic solvent-to-buffer ratio. A shallower gradient can often improve the separation of closely eluting peaks. Also, consider changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) or the pH of the aqueous phase. 2. Column Selection: Ensure you are using a high-resolution column (e.g., with a smaller particle size, <3 µm). A different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) might provide a different selectivity. 3. Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the interaction of analytes with the stationary phase, thereby affecting resolution.

Issue 2: Inconsistent Retention Times

Question Answer
What causes my retention times to drift between injections? Common causes include insufficient column equilibration, fluctuations in mobile phase composition, temperature variations, or a leak in the HPLC system.
How can I achieve stable retention times? 1. Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. 2. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation. If preparing the mobile phase online, ensure the pump's mixing performance is optimal. 3. Temperature Control: Use a column oven to maintain a constant temperature. 4. System Check: Regularly check for leaks in the system, particularly at fittings.

Issue 3: Broad or Tailing Peaks

Question Answer
Why are my peaks broad or showing tailing? This can be caused by column degradation, sample overload, extra-column volume, or secondary interactions between the analyte and the stationary phase.
How can I improve peak shape? 1. Column Health: Use a guard column to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced. 2. Sample Concentration: Try injecting a lower concentration of your sample to see if the peak shape improves. 3. Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is appropriate to maintain a single ionic form. 4. System Optimization: Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column volume.

Issue 4: Difficulty in Detecting Low-Level Degradation Products

Question Answer
I am not able to see the degradation products at low levels. What should I do? This is likely an issue with method sensitivity.
How can I improve the sensitivity of my method? 1. Increase Injection Volume: A larger injection volume will increase the analyte signal. 2. Optimize Detection Wavelength: Use a UV detector set to the wavelength of maximum absorbance for the degradation products, if known. A PDA detector can help in identifying the optimal wavelength. 3. Use a More Sensitive Detector: A Mass Spectrometer (MS) is inherently more sensitive and selective than a UV detector and is the preferred choice for trace-level impurity analysis. 4. Sample Preparation: Consider a sample concentration step if feasible.

Quantitative Data from Forced Degradation Studies

The following table summarizes quantitative data from forced degradation studies performed on Levonorgestrel, the active enantiomer of (+)-Norgestrel.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acid Hydrolysis 1N HCl7 hours100°C31.52[5]
0.1N HCl24 hoursRoom Temp63.22
Base Hydrolysis 0.5N NaOH7 hours100°C68.31[5]
0.1N NaOH24 hoursRoom Temp80.4
Oxidative 10% H₂O₂7 hours100°C43.14[5]
30% H₂O₂24 hours60°C~3
Photolytic Sunlight--Significant
Thermal Dry Heat7 days100°CMinimal[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of (+)-Norgestrel

Objective: To generate degradation products of (+)-Norgestrel under various stress conditions.

Materials:

  • (+)-Norgestrel reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (+)-Norgestrel in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with an appropriate volume of 1N NaOH, and dilute with mobile phase to the desired concentration (e.g., 100 µg/mL).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with an appropriate volume of 1N HCl, and dilute with mobile phase to the desired concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the desired concentration.

  • Thermal Degradation:

    • Place solid (+)-Norgestrel powder in a hot air oven at 105°C for 24 hours.

    • After exposure, dissolve the powder in methanol and dilute with mobile phase to the desired concentration.

  • Photolytic Degradation:

    • Expose a solution of (+)-Norgestrel (e.g., 100 µg/mL in methanol) to direct sunlight for 6 hours or in a photostability chamber.

    • Analyze the solution directly.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples without exposing it to any stress condition.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify (+)-Norgestrel from its degradation products.

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 241 nm
Injection Volume 20 µL
Diluent Acetonitrile:Water (50:50, v/v)

Note: This is a general method and may require optimization for specific degradation products and analytical instrumentation.

Visualizations

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Characterization Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Expose to Base Stress Base Stress Stock Solution->Base Stress Expose to Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Expose to Thermal Stress Thermal Stress Stock Solution->Thermal Stress Expose to Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Expose to HPLC/LC-MS Analysis HPLC/LC-MS Analysis Photolytic Stress->HPLC/LC-MS Analysis Analyze Stressed Samples Peak Detection Peak Detection HPLC/LC-MS Analysis->Peak Detection Peak Purity Analysis Peak Purity Analysis Peak Detection->Peak Purity Analysis Mass Spectrometry Mass Spectrometry Peak Purity Analysis->Mass Spectrometry Isolate & Characterize Structure Elucidation Structure Elucidation Mass Spectrometry->Structure Elucidation NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Structure Elucidation

Caption: Workflow for Forced Degradation Study of (+)-Norgestrel.

G Start Start ProblemObserved Problem Observed? (e.g., Peak Tailing, Drifting RT) Start->ProblemObserved CheckSystem Check System Integrity (Leaks, Connections) ProblemObserved->CheckSystem Yes Resolved Resolved ProblemObserved->Resolved No CheckMobilePhase Verify Mobile Phase (Composition, Age, Degassing) CheckSystem->CheckMobilePhase CheckColumn Evaluate Column Health (Age, Performance) CheckMobilePhase->CheckColumn OptimizeMethod Optimize Method Parameters (Gradient, Temperature, pH) CheckColumn->OptimizeMethod OptimizeMethod->Resolved

Caption: Logical Flow for HPLC Troubleshooting.

References

Optimization

Technical Support Center: Troubleshooting (+)-Norgestrel ELISA Assays

Welcome to the technical support center for (+)-Norgestrel ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountere...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Norgestrel ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the (+)-Norgestrel ELISA assay?

This assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, unlabeled (+)-Norgestrel in the samples or standards competes with a fixed amount of enzyme-labeled (+)-Norgestrel for a limited number of binding sites on a microplate pre-coated with an antibody specific for (+)-Norgestrel. The amount of enzyme-labeled (+)-Norgestrel bound to the antibody is inversely proportional to the concentration of (+)-Norgestrel in the sample. After a wash step, a substrate solution is added, and the color develops. The intensity of the color is measured spectrophotometrically, and the concentration of (+)-Norgestrel is determined by comparing the optical density (OD) of the samples to a standard curve.[1][2]

Q2: What are the most common causes of inconsistent results in (+)-Norgestrel ELISA assays?

Inconsistent results in ELISA assays often stem from a few key areas:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of standards, samples, and reagents is a primary source of variability.[3][4]

  • Washing Technique: Insufficient or inconsistent washing can lead to high background and poor reproducibility.[4][5]

  • Incubation Times and Temperatures: Deviations from the recommended incubation times and temperatures can significantly affect the binding kinetics and enzyme activity.[6][7]

  • Reagent Preparation and Handling: Improperly prepared or stored reagents can lead to a loss of activity and inconsistent performance.[3][8]

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.[9]

Q3: How can I minimize variability between duplicate or triplicate wells?

To improve replicate precision, focus on the following:

  • Consistent Pipetting: Use calibrated pipettes and fresh tips for each standard and sample. Pipette the same volume in the same manner for all wells.[3][4]

  • Thorough Mixing: Ensure all reagents, standards, and samples are thoroughly mixed before adding them to the plate.[4]

  • Plate Sealing: Use a new plate sealer for each incubation step to prevent evaporation and cross-contamination.[10]

  • Consistent Timing: Add reagents to all wells in a consistent and timely manner, especially the substrate and stop solution.

Troubleshooting Guides

This section provides a detailed breakdown of common problems, their potential causes, and recommended solutions.

Problem 1: High Background

High background is characterized by high optical density (OD) readings in the zero standard and low-concentration wells, leading to a reduced dynamic range of the assay.

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[4][5]
Contaminated Reagents or Buffers Prepare fresh wash and dilution buffers using high-purity water.[8] Avoid cross-contamination of reagents by using separate reservoirs and pipette tips.[3]
High Concentration of Detection Reagent Optimize the concentration of the enzyme-conjugated (+)-Norgestrel. A higher than optimal concentration can lead to non-specific binding.
Ineffective Blocking Ensure the blocking buffer is fresh and completely covers the well surface during incubation. Consider trying a different blocking agent if the problem persists.
Extended Incubation Time or High Temperature Strictly adhere to the recommended incubation times and temperatures in the protocol.[6]
Light Exposure of Substrate Keep the TMB substrate solution and the plate protected from light during incubation.[2]
Problem 2: Low Signal or No Signal

This issue is indicated by low OD readings across the entire plate, including the highest concentration standards.

Potential CauseRecommended Solution
Inactive Reagents Ensure all reagents are stored at the recommended temperatures and are not expired. Avoid repeated freeze-thaw cycles.[8]
Omission of a Key Reagent Carefully review the protocol to ensure all reagents were added in the correct order and at the specified volumes.[4]
Incorrect Reagent Preparation Double-check the dilution calculations and procedures for all reagents, including the enzyme conjugate and standards.[8]
Insufficient Incubation Time or Low Temperature Follow the recommended incubation times and temperatures. Lower temperatures can slow down the reaction rates.[6][7]
Incompatible Reagents from Different Kits Do not mix reagents from different ELISA kit lots.[8]
Presence of Inhibitors Ensure that buffers do not contain inhibiting agents like sodium azide, which can inactivate horseradish peroxidase (HRP).[4]
Problem 3: Poor Standard Curve

A poor standard curve can be identified by a low R-squared value (<0.99), poor linearity, or inconsistent OD readings for the standards.

Potential CauseRecommended Solution
Improper Standard Dilution Prepare fresh standard dilutions for each assay. Ensure accurate serial dilutions and thorough mixing at each step.[8]
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques to minimize errors in standard preparation and addition to the wells.[3]
Incorrect Curve Fitting Model Use a four-parameter logistic (4-PL) curve fit for competitive ELISA data analysis.[8]
Degraded Standards Store standards according to the manufacturer's instructions and avoid multiple freeze-thaw cycles. Reconstitute lyophilized standards just before use.[8]
Outliers in Standard Wells Examine the OD values for each standard replicate and exclude any obvious outliers before plotting the curve.
Problem 4: Poor Reproducibility (High Coefficient of Variation - CV%)

High CV% between replicates (intra-assay) or between different assays (inter-assay) indicates a lack of precision.

Potential CauseRecommended Solution
Inconsistent Pipetting Technique Standardize your pipetting technique across all wells and plates. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.[4]
Variable Incubation Conditions Ensure consistent incubation times and temperatures for all assays. Avoid stacking plates in the incubator, which can lead to uneven temperature distribution.[6]
Inconsistent Washing Use an automated plate washer if available to ensure uniform washing across all wells and plates. If washing manually, be consistent with the force and number of taps when blotting the plate.[5]
Reagent Variability Prepare a sufficient volume of each reagent for the entire experiment to avoid batch-to-batch variation.[8]
Edge Effects To minimize edge effects caused by temperature gradients, equilibrate the plate to room temperature before adding reagents and ensure the incubator provides uniform heating. Consider not using the outer wells if edge effects persist.

Experimental Protocols

Detailed Methodology for a (+)-Norgestrel Competitive ELISA

This protocol is a general guideline for a competitive ELISA to determine the concentration of (+)-Norgestrel. Specific details may vary depending on the kit manufacturer.

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.[8]
  • Prepare the Wash Buffer by diluting the concentrated buffer with deionized water as instructed.
  • Reconstitute the lyophilized (+)-Norgestrel standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 ng/mL).[8]
  • Prepare the enzyme-conjugated (+)-Norgestrel working solution by diluting the concentrated conjugate with the appropriate diluent.

2. Assay Procedure:

  • Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.
  • Add 50 µL of the enzyme-conjugated (+)-Norgestrel working solution to each well (except the blank).
  • Mix gently and cover the plate with a sealer. Incubate for 1 hour at 37°C.[8]
  • Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[8]
  • Add 100 µL of TMB Substrate solution to each well.
  • Incubate the plate in the dark at room temperature (or 37°C, as specified) for 15-20 minutes.[8]
  • Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
  • Read the optical density (OD) at 450 nm within 10-15 minutes of adding the Stop Solution.[8]

3. Data Analysis:

  • Calculate the average OD for each set of replicate standards and samples.
  • Subtract the average OD of the blank wells from all other OD readings.
  • Plot a standard curve with the concentration of the standards on the x-axis (log scale) and the corresponding average OD on the y-axis (linear scale).
  • Use a four-parameter logistic (4-PL) curve-fitting algorithm to generate the standard curve.[8]
  • Determine the concentration of (+)-Norgestrel in the samples by interpolating their average OD values from the standard curve.
  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Visualizations

Below are diagrams illustrating key aspects of the (+)-Norgestrel ELISA assay and troubleshooting logic.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Reagent_Prep Prepare Reagents (Standards, Samples, Buffers) Add_Sample Add Standards/Samples to Antibody-Coated Plate Reagent_Prep->Add_Sample Add_Conjugate Add Enzyme-Conjugated (+)-Norgestrel Add_Sample->Add_Conjugate Incubate_1 Incubate (e.g., 1h at 37°C) (Competition Step) Add_Conjugate->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add TMB Substrate Wash_1->Add_Substrate Incubate_2 Incubate in Dark (Color Development) Add_Substrate->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_OD Read Optical Density at 450 nm Add_Stop->Read_OD Analyze_Data Analyze Data (Standard Curve, Calculate Concentrations) Read_OD->Analyze_Data

Caption: Workflow for a (+)-Norgestrel Competitive ELISA.

Troubleshooting_Logic cluster_high_bg High Background? cluster_low_signal Low Signal? cluster_poor_repro Poor Reproducibility? start Inconsistent Results high_bg_yes Yes start->high_bg_yes Is background high? high_bg_no No low_signal_yes Yes start->low_signal_yes Is signal low/absent? low_signal_no No poor_repro_yes Yes start->poor_repro_yes Is reproducibility poor? check_washing Check Washing Protocol Increase Wash Steps high_bg_yes->check_washing check_reagents_bg Check for Reagent Contamination check_washing->check_reagents_bg optimize_conjugate Optimize Conjugate Concentration check_reagents_bg->optimize_conjugate check_reagents_activity Verify Reagent Activity/Expiration low_signal_yes->check_reagents_activity check_protocol_steps Confirm All Steps Performed check_reagents_activity->check_protocol_steps check_incubation Verify Incubation Time/Temp check_protocol_steps->check_incubation review_pipetting Review Pipetting Technique poor_repro_yes->review_pipetting check_mixing Ensure Thorough Mixing review_pipetting->check_mixing standardize_conditions Standardize Assay Conditions check_mixing->standardize_conditions

Caption: Troubleshooting Decision Tree for Inconsistent ELISA Results.

References

Troubleshooting

Technical Support Center: Optimizing (+)-Norgestrel in Cell-Based Assays

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of (+)-Norgestrel for their cell-based assay...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of (+)-Norgestrel for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Norgestrel and which component is biologically active?

A1: (+)-Norgestrel, also referred to as (±)-Norgestrel, is a synthetic progestin.[1] It is a racemic mixture of two stereoisomers: dextro-norgestrel and levo-norgestrel.[1][2] The biologically active component is levonorgestrel.[1][2][3]

Q2: How should I dissolve and store (+)-Norgestrel?

A2: (+)-Norgestrel is supplied as a crystalline solid and is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[1][4] It is sparingly soluble in aqueous buffers.[1][4] For cell-based assays, it is recommended to first dissolve (+)-Norgestrel in a solvent like DMSO to create a concentrated stock solution.[1][3][4] This stock solution can then be diluted with your aqueous cell culture medium to the desired final concentration. For long-term storage, keep the solid compound at -20°C, where it should be stable for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[5] It is not recommended to store aqueous working solutions for more than one day.[1][3][4]

Q3: What is a good starting concentration for my cell-based assay?

A3: The optimal concentration of (+)-Norgestrel depends on the cell type and the specific endpoint of your assay. Based on published studies, a common concentration for in vitro experiments is 20 μM.[5] For example, a 20 μM concentration has been used to demonstrate neuroprotective effects and increased cell viability in 661W photoreceptor cells.[5] In other studies, concentrations ranging from 10 nM to 100 µM have been used. For instance, concentrations of 10⁻⁸ to 10⁻⁶ mol/L (10 to 1000 nM) stimulated growth in MCF-7 and T47D:A18 breast cancer cell lines.[2] It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: How can I determine if the concentration of (+)-Norgestrel I'm using is cytotoxic?

A4: To assess cytotoxicity, you should perform a cell viability assay. Common methods include MTT, MTS, or ATP-based assays (like CellTiter-Glo®).[6] These assays measure metabolic activity or ATP levels, which are indicative of cell health. You should treat your cells with a range of (+)-Norgestrel concentrations for the desired exposure time and compare the results to a vehicle-only control (e.g., cells treated with the same final concentration of DMSO without the compound). A significant decrease in signal compared to the vehicle control indicates cytotoxicity. For example, one study found that norgestrel at concentrations of 25 and 50 µg/ml could inhibit lymphocyte proliferation.[7]

Q5: What are the known signaling pathways affected by (+)-Norgestrel?

A5: As a synthetic progestin, the active component levonorgestrel primarily acts by binding to progesterone and estrogen receptors.[2] This interaction can slow the release of gonadotropin-releasing hormone (GnRH) and blunt the luteinizing hormone (LH) surge.[2] Additionally, (+)-Norgestrel has been shown to have neuroprotective and antioxidant effects by modulating the Nrf2 signaling pathway.[5][8] This involves the phosphorylation and nuclear translocation of Nrf2, leading to an increase in its target antioxidant protein, superoxide dismutase 2 (SOD2).[5][8]

Data Summary Tables

Table 1: Solubility of (+)-Norgestrel and its Active Form, Levonorgestrel

CompoundSolventApproximate SolubilityReference
(+)-NorgestrelDMSO5 mg/mL[1][4]
Dimethylformamide (DMF)10 mg/mL[1][4]
Ethanol0.25 mg/mL[1][4]
1:6 DMF:PBS (pH 7.2)0.25 mg/mL[1][4]
LevonorgestrelDMSO≥13.8 mg/mL[9]
Dimethylformamide (DMF)~5 mg/mL[3]
Ethanol~0.2 mg/mL[3]
1:2 DMSO:PBS (pH 7.2)~0.3 mg/mL[3]

Table 2: Examples of (+)-Norgestrel Concentrations Used in Cell-Based Assays

Cell Line/TypeAssay TypeConcentration RangeOutcomeReference
661W Photoreceptor CellsCell Viability / Neuroprotection20 µMIncreased cell viability, decreased apoptosis[5][10]
MCF-7, T47D:A18Cell Growth10 nM - 1 µMStimulated cell growth[2]
Human LymphocytesGenotoxicity / Cytotoxicity10 µM - 20 µM (3.1 - 6.2 µg/mL)Genotoxic effects observed[7]
Human LymphocytesProliferation25 - 50 µg/mLInhibition of proliferation[7]
Human Fallopian Tube ExplantsCilia Beat Frequency0.5 µM - 5.0 µMDecreased cilia beat frequency[11]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of (+)-Norgestrel Stock and Working Solutions
  • Calculate Required Mass: Determine the mass of solid (+)-Norgestrel (FW: 312.5 g/mol ) needed to prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the vial of solid (+)-Norgestrel. Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[5]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.5%) and is consistent across all experimental and control wells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the cell culture medium without (+)-Norgestrel.

Protocol 2: General Cell Viability/Cytotoxicity Assay (MTS Method)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere and stabilize overnight.[12]

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of (+)-Norgestrel or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Reagent Addition: Add MTS reagent (e.g., 20 µL per 100 µL of medium) to each well according to the manufacturer's instructions.[6]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.[6]

  • Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Dose-Response Experiment
  • Serial Dilutions: Prepare a series of (+)-Norgestrel concentrations in cell culture medium. A common approach is to use a half-log or log-fold dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) to cover a broad range.

  • Experimental Setup: Seed cells as described in Protocol 2. Treat cells in triplicate or quadruplicate with each concentration of (+)-Norgestrel, a vehicle control, and an untreated control.

  • Assay Performance: After the desired incubation period, perform the relevant assay (e.g., cell viability, reporter gene expression, etc.).

  • Data Analysis: Plot the measured response against the logarithm of the (+)-Norgestrel concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine key parameters like EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

Visualizations and Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement prep_stock Prepare concentrated stock solution in DMSO (e.g., 10 mM) prep_working Prepare serial dilutions (working solutions) in culture medium prep_stock->prep_working seed_cells Seed cells in 96-well plate and allow to adhere prep_working->seed_cells dose_response Perform dose-response experiment with a wide concentration range seed_cells->dose_response cytotoxicity Assess cell viability/cytotoxicity (e.g., MTS/MTT assay) dose_response->cytotoxicity analyze Analyze data and calculate IC50/EC50 cytotoxicity->analyze refine Refine concentration range for functional assays analyze->refine functional_assay Perform target-specific functional assays refine->functional_assay

Caption: Workflow for optimizing (+)-Norgestrel concentration.

signaling_pathway Norgestrel (+)-Norgestrel Phosphorylation Phosphorylation (Ser40) Norgestrel->Phosphorylation modulates Nrf2_Cytoplasm Nrf2 (in Cytoplasm) Nrf2_Cytoplasm->Phosphorylation Nrf2_Nucleus Nrf2 (in Nucleus) Phosphorylation->Nrf2_Nucleus promotes nuclear translocation SOD2 Increased SOD2 Expression Nrf2_Nucleus->SOD2 increases transcription ROS Reduced Mitochondrial Oxidative Stress SOD2->ROS leads to troubleshooting_guide start Problem Encountered precipitate Precipitation in Media? start->precipitate no_effect No biological effect observed? start->no_effect high_death High cell death in all wells (including controls)? start->high_death sol_1 Solution: 1. Ensure stock is fully dissolved. 2. Lower final concentration. 3. Verify solvent % is low (<0.5%). precipitate->sol_1 Yes sol_2 Solution: 1. Increase concentration (perform dose-response). 2. Check cell passage number and health. 3. Confirm target receptor expression. no_effect->sol_2 Yes sol_3 Solution: 1. Check solvent (vehicle) toxicity. 2. Ensure cells are healthy before plating. 3. Test for contamination (e.g., mycoplasma). high_death->sol_3 Yes

References

Optimization

minimizing lot-to-lot variability of (+)-Norgestrel in experiments

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing lot-to-lot variability of (+)-Norgestrel in experimental settings. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing lot-to-lot variability of (+)-Norgestrel in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Norgestrel and why is lot-to-lot variability a concern?

A1: (+)-Norgestrel is a racemic mixture of two stereoisomers: dextro-norgestrel and levo-norgestrel. The biological activity is almost exclusively attributed to levonorgestrel[1]. Lot-to-lot variability in the exact composition, purity, and impurity profile of (+)-Norgestrel can lead to significant inconsistencies in experimental results, affecting the reproducibility and reliability of your research.

Q2: What are the key parameters to check on a Certificate of Analysis (CoA) for a new lot of (+)-Norgestrel?

A2: When you receive a new lot of (+)-Norgestrel, carefully review the Certificate of Analysis (CoA) for the following:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). Look for a high purity percentage.

  • Enantiomeric Purity/Ratio: Since levonorgestrel is the active component, knowing the ratio of levo- to dextro-norgestrel is critical. While often supplied as a racemate (50:50), any deviation can impact activity.

  • Identification: Confirmation of the compound's identity using techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy. The maximum UV absorbance for norgestrel is around 240 nm[2].

  • Impurities: Note the levels of any specified and unspecified impurities. The USP monographs for Norgestrel provide limits for related substances[3][4].

  • Residual Solvents: Ensure levels are within acceptable limits as they can be toxic to cells in in vitro experiments.

  • Melting Point: The melting point for norgestrel is expected to be in the range of 204-207°C[2].

Q3: How can I qualify a new lot of (+)-Norgestrel for my experiments?

A3: It is highly recommended to perform an in-house qualification of each new lot. This involves running a critical experiment with the new lot and comparing the results to a previously characterized and validated "golden" or reference lot. This "bridging study" will help ensure that the new lot produces comparable biological effects.

Q4: What are the common impurities found in (+)-Norgestrel and can they affect my experiments?

A4: Impurities can arise from the synthesis process. For instance, an overethinylated side product has been identified as a potential impurity[5]. These impurities can have their own biological activities or interfere with the action of (+)-Norgestrel. Therefore, it is crucial to use highly pure material and to be aware of the impurity profile of each lot.

Q5: What are the best practices for storing and handling (+)-Norgestrel?

A5: Proper storage and handling are critical to maintain the integrity of (+)-Norgestrel. It should be stored at controlled room temperature, protected from light and moisture. Minimize dust generation and accumulation when handling the solid compound. For solution preparation, use appropriate solvents and store stock solutions as recommended, typically at -20°C or -80°C, with aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent results between experiments using different lots of (+)-Norgestrel.

Potential Cause Troubleshooting Steps
Different Purity/Impurity Profiles 1. Review the CoAs for both lots and compare the purity and impurity profiles. 2. If possible, perform an in-house analytical characterization (e.g., HPLC) of both lots to confirm the specifications.
Varying Enantiomeric Ratio 1. The ratio of dextro- to levo-norgestrel may differ. Since levonorgestrel is the active enantiomer, variations will directly impact potency[1]. 2. Consider using an analytical method capable of separating the enantiomers, such as chiral HPLC, for a more accurate assessment[6].
Degradation of the Compound 1. Improper storage or handling can lead to degradation. 2. Ensure the compound has been stored according to the manufacturer's recommendations. 3. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Solvent Effects 1. Ensure the same solvent and concentration are used for preparing solutions from different lots. 2. Verify that the solvent does not interact with the compound or have biological effects in your experimental model.

Issue 2: Reduced or no biological activity observed with a new lot of (+)-Norgestrel.

Potential Cause Troubleshooting Steps
Incorrect Concentration 1. Double-check all calculations for the preparation of stock and working solutions. 2. Verify the accuracy of weighing and dilution steps.
Compound Degradation 1. Prepare a fresh stock solution from the new lot. 2. Run a simple, rapid bioassay to confirm activity, if available.
Low Purity of the New Lot 1. Review the CoA for the purity value. 2. If purity is lower than previous lots, adjust the concentration accordingly to have the same amount of active compound.
Experimental System Variability 1. Ensure that the experimental system (e.g., cell line, animal model) is performing as expected by running appropriate positive and negative controls.

Data Presentation

Table 1: Key Specifications for (+)-Norgestrel Lot Qualification

ParameterMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identification IR, UV SpectroscopyConforms to reference spectrum
Purity (Assay) HPLC≥ 98%
Enantiomeric Purity Chiral HPLCLevo-norgestrel: 48-52%
Individual Impurity HPLC≤ 0.5%
Total Impurities HPLC≤ 1.0%
Loss on Drying TGA or Vacuum Oven≤ 0.5%
Residual Solvents GC-HSWithin USP <467> limits

Table 2: Example of a Bridging Study Data Comparison

Lot NumberEC50 (nM) in a Reporter AssayMaximum Response (% of Control)
Reference Lot (A123) 10.5 ± 1.295 ± 5%
New Lot (B456) 11.2 ± 1.592 ± 6%
Acceptance Range ± 20% of Reference Lot± 10% of Reference Lot
Result Pass Pass

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling of (+)-Norgestrel

  • Objective: To determine the purity of a (+)-Norgestrel lot and to identify and quantify any impurities.

  • Materials:

    • (+)-Norgestrel sample

    • HPLC grade acetonitrile

    • HPLC grade water

    • Reference standards for (+)-Norgestrel and known impurities (if available)

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.

    • Standard Preparation: Accurately weigh and dissolve the (+)-Norgestrel reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the (+)-Norgestrel sample from the new lot in the mobile phase to a concentration similar to the standard.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detection Wavelength: 240 nm

      • Column Temperature: 30°C

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Data Analysis:

      • Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

      • Quantify impurities by comparing their peak areas to the peak area of the reference standard.

Protocol 2: In Vitro Bioassay for Lot Qualification

  • Objective: To compare the biological activity of a new lot of (+)-Norgestrel to a reference lot.

  • Principle: This protocol describes a generic reporter gene assay. The specific cell line and reporter construct will depend on the signaling pathway of interest.

  • Materials:

    • Cell line expressing the relevant receptor (e.g., progesterone receptor) and a corresponding reporter gene.

    • Cell culture medium and supplements.

    • (+)-Norgestrel reference lot and new lot.

    • Reporter assay lysis and detection reagents.

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Compound Preparation: Prepare serial dilutions of both the reference and new lots of (+)-Norgestrel in the appropriate vehicle (e.g., DMSO) and then in cell culture medium.

    • Cell Treatment: Treat the cells with the different concentrations of each lot of (+)-Norgestrel. Include a vehicle-only control.

    • Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 24-48 hours).

    • Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase, beta-galactosidase) according to the manufacturer's instructions.

    • Data Analysis:

      • Plot the dose-response curves for both lots.

      • Calculate the EC50 (half-maximal effective concentration) and the maximum response for each lot.

      • Compare the EC50 and maximum response of the new lot to the reference lot. The results should be within a predefined acceptance range (e.g., ±20%).

Mandatory Visualizations

experimental_workflow cluster_0 Lot Reception and Initial Checks cluster_1 Analytical Qualification cluster_2 Biological Qualification (Bridging Study) cluster_3 Decision cluster_4 Outcome Receive Receive New Lot of (+)-Norgestrel CoA Review Certificate of Analysis Receive->CoA HPLC HPLC Purity and Impurity Analysis CoA->HPLC Chiral Chiral HPLC for Enantiomeric Ratio CoA->Chiral Bioassay In Vitro Bioassay (e.g., Reporter Assay) HPLC->Bioassay Chiral->Bioassay Compare Compare to Reference Lot Bioassay->Compare Decision Acceptable? Compare->Decision Accept Accept Lot for Experiments Decision->Accept Yes Reject Reject Lot and Contact Supplier Decision->Reject No

Caption: Workflow for qualifying a new lot of (+)-Norgestrel.

signaling_pathway cluster_nucleus Norgestrel (+)-Norgestrel (Levonorgestrel) PR Progesterone Receptor (PR) Norgestrel->PR Binds Nucleus Nucleus PR->Nucleus Translocates to PR_dimer PR Dimerization & Binding to PRE PRE Progesterone Response Element (PRE) on DNA Transcription Modulation of Gene Transcription Response Biological Response (e.g., inhibition of ovulation) Transcription->Response PR_dimer->Transcription

References

Troubleshooting

Technical Support Center: (+)-Norgestrel Long-Term Storage and Stability

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the challenges associated with the long-term storage and stability of (+)-Norgestrel. It in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges associated with the long-term storage and stability of (+)-Norgestrel. It includes troubleshooting guides for common experimental issues and frequently asked questions to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of (+)-Norgestrel?

A1: The stability of (+)-Norgestrel is primarily influenced by temperature, humidity, light, and the presence of certain excipients.[1][2] High temperatures and humidity can accelerate degradation.[1] Exposure to light, particularly UV light, can also lead to the formation of degradation products.

Q2: What are the recommended storage conditions for (+)-Norgestrel?

A2: For long-term storage, (+)-Norgestrel should be kept at controlled room temperature, generally between 20°C to 25°C (68°F to 77°F), in a well-closed container, protected from light and moisture.[3]

Q3: What are the known degradation pathways for (+)-Norgestrel?

A3: (+)-Norgestrel is susceptible to degradation through hydrolysis (acidic and alkaline conditions) and oxidation.[1] Forced degradation studies on its active enantiomer, levonorgestrel, have shown significant degradation under these conditions. Thermal and photolytic degradation also occur, though to a lesser extent under typical storage conditions.

Q4: Are there any known incompatibilities with common pharmaceutical excipients?

A4: Preformulation studies on levonorgestrel have indicated potential chemical interactions with magnesium stearate and aspartame, especially under heated conditions. No significant chemical interactions were observed with microcrystalline cellulose, lactose monohydrate, sodium carboxymethyl cellulose, calcium lactate pentahydrate, and talc at ambient temperature.[1] However, it is always recommended to conduct specific drug-excipient compatibility studies for your unique formulation.

Q5: How can I monitor the stability of my (+)-Norgestrel samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of (+)-Norgestrel. This method should be able to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients present in the formulation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the stability testing and analysis of (+)-Norgestrel.

HPLC Analysis Troubleshooting
Issue Possible Causes Troubleshooting Steps
Peak Tailing of (+)-Norgestrel - Interaction with active silanols on the column. - Incorrect mobile phase pH. - Column contamination.- Use a high-purity, end-capped C18 column. - Ensure the mobile phase pH is appropriate for the analysis (typically neutral for steroids). - Flush the column with a strong solvent like isopropanol.
Peak Fronting of (+)-Norgestrel - Sample overload (mass or volume). - Sample solvent is stronger than the mobile phase. - Column collapse due to highly aqueous mobile phase.[4]- Reduce the injection volume or dilute the sample.[5] - Dissolve the sample in the mobile phase. - If using a highly aqueous mobile phase, switch to an "aqueous C18" column or ensure the mobile phase contains at least 5-10% organic solvent.[4]
Appearance of New, Unknown Peaks - Formation of degradation products. - Contamination of the sample, solvent, or HPLC system.- Compare the chromatogram with a reference standard stored under ideal conditions. - Perform forced degradation studies to tentatively identify the degradation products. - Check for sources of contamination in your sample preparation and analytical workflow.
Shifting Retention Times - Change in mobile phase composition. - Fluctuation in column temperature. - Inconsistent flow rate.- Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a consistent temperature.[6] - Check the HPLC pump for leaks or bubbles.
Stability Study Troubleshooting
Issue Possible Causes Troubleshooting Steps
Unexpectedly High Degradation at Accelerated Conditions (e.g., 40°C/75% RH) - High moisture permeability of the packaging. - Incompatibility with an excipient, exacerbated by heat and humidity. - The formulation is inherently sensitive to these conditions.- Evaluate the container closure system for its moisture barrier properties. - Review drug-excipient compatibility data. Consider screening alternative excipients. - Reformulate with protective excipients or a more robust formulation design.
Discoloration or Change in Physical Appearance - Formation of chromophoric degradation products. - Interaction with packaging components. - Physical changes in excipients (e.g., Maillard reaction with lactose).- Characterize the degradation products to identify the cause. - Conduct compatibility studies with the packaging materials. - If using reducing sugars like lactose, consider alternative fillers, especially if the API or other excipients contain amine groups.
Failure to Meet Dissolution Specifications Over Time - Physical changes in the tablet (e.g., hardening). - Cross-linking of excipients. - Changes in the crystal form of the API.- Monitor tablet hardness and friability during the stability study. - Investigate potential interactions between excipients that could lead to cross-linking. - Use techniques like XRPD to monitor the solid-state properties of (+)-Norgestrel in the formulation.

Data Presentation

The following table summarizes quantitative data from forced degradation studies on levonorgestrel, the active enantiomer of (+)-Norgestrel. This data can help in understanding the potential degradation under various stress conditions.

Table 1: Summary of Forced Degradation Data for Levonorgestrel

Stress ConditionDurationApproximate Degradation (%)Reference
Acid Hydrolysis (1N HCl)7 hours at 100°C31.52%[1]
Alkaline Hydrolysis (0.5N NaOH)7 hours at 100°C68.31%[1]
Oxidation (10% H₂O₂)7 hours at 100°C43.14%[1]
Thermal Degradation7 days at 100°CMinimal[1]
Photolytic Degradation (UV light)7 daysMinimal[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of (+)-Norgestrel

Objective: To investigate the degradation pathways of (+)-Norgestrel under various stress conditions as part of the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of (+)-Norgestrel in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.5N NaOH.

    • Heat the mixture at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 1N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Store a solid sample of (+)-Norgestrel in a hot air oven at 105°C for 24 hours.

    • After exposure, prepare a solution of approximately 100 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose a solid sample of (+)-Norgestrel to UV light (254 nm) in a photostability chamber for 7 days.

    • After exposure, prepare a solution of approximately 100 µg/mL in the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for (+)-Norgestrel

Objective: To quantify (+)-Norgestrel and its degradation products in stability samples.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 241 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) using the mobile phase.

Visualizations

Norgestrel (+)-Norgestrel Acid Acid Hydrolysis (e.g., HCl, heat) Norgestrel->Acid Base Alkaline Hydrolysis (e.g., NaOH, heat) Norgestrel->Base Oxidation Oxidation (e.g., H₂O₂) Norgestrel->Oxidation Photo Photolysis (e.g., UV light) Norgestrel->Photo Deg_A Hydrolyzed Degradation Products Acid->Deg_A Deg_B Hydrolyzed Degradation Products Base->Deg_B Deg_O Oxidized Degradation Products Oxidation->Deg_O Deg_P Photolytic Degradation Products Photo->Deg_P

Caption: Major degradation pathways of (+)-Norgestrel under stress conditions.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Start: (+)-Norgestrel Sample stress Apply Stress Condition (Acid, Base, Oxidative, etc.) start->stress dilute Neutralize (if needed) & Dilute with Mobile Phase stress->dilute inject Inject Sample into HPLC System dilute->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 241 nm separate->detect integrate Integrate Peaks (API & Degradants) detect->integrate calculate Calculate % Degradation & Purity integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for a forced degradation study of (+)-Norgestrel.

References

Optimization

Technical Support Center: Optimizing (+)-Norgestrel Extraction from Biological Matrices

Welcome to the technical support center for the efficient extraction of (+)-Norgestrel from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of (+)-Norgestrel from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting (+)-Norgestrel from biological samples?

A1: The primary techniques for (+)-Norgestrel extraction are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3] The choice of method depends on factors such as the biological matrix (plasma, urine, serum), required sensitivity, sample throughput, and available equipment.[1][3][4]

Q2: Why is sample pre-treatment important before extraction?

A2: Sample pre-treatment is crucial to remove interfering substances like proteins and lipids from the biological matrix.[3] These components can interfere with the analytical detection and damage instruments.[3] Common pre-treatment steps include protein precipitation and hydrolysis, especially for urine samples where steroids are often present as conjugates.[3][5][6]

Q3: What is the "matrix effect," and how can it be minimized?

A3: The matrix effect is the alteration of the analytical signal of the target analyte due to the presence of co-eluting, interfering compounds from the sample matrix.[5] This can lead to inaccurate quantification.[5] To minimize the matrix effect, one can use a more selective extraction and cleanup method, employ matrix-matched calibration standards, or use an isotopically labeled internal standard.[4][7]

Q4: How do I choose between LLE and SPE for my experiments?

A4: LLE is often more cost-effective than SPE and can be a good choice for simple matrices.[1] However, SPE can offer higher recovery rates, better separation of the analyte from interfering substances, and is more amenable to automation for high-throughput applications.[3][8]

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)
Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of (+)-Norgestrel - Incorrect pH of the aqueous phase: The pH of the sample can affect the ionization state and solubility of (+)-Norgestrel.[1] - Inappropriate organic solvent: The chosen solvent may have poor partitioning for (+)-Norgestrel.[9][10] - Insufficient mixing/vortexing time: Incomplete partitioning between the two phases.[1] - Formation of an emulsion: This can trap the analyte and prevent clear phase separation.- Adjust the pH: For (+)-Norgestrel, adjusting the pH to around 10.0 with a buffer like ammonia has been shown to improve results.[1] - Optimize the solvent: Test different organic solvents with varying polarities. Ethyl acetate and tertiary butyl methyl ether (tBME) are commonly used.[1][9] - Increase mixing time: Ensure thorough mixing by vortexing for an adequate duration, for example, for 10 minutes.[1] - Break the emulsion: Add salt to the aqueous phase or centrifuge at a higher speed to break up any emulsion that has formed.[10]
Poor Reproducibility - Inconsistent pipetting or sample volumes. - Variable extraction times. - Temperature fluctuations. - Use calibrated pipettes and maintain consistent volumes. - Standardize the extraction time for all samples. - Perform extractions at a controlled room temperature.
Solid-Phase Extraction (SPE)
Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of (+)-Norgestrel - Improper cartridge conditioning: The sorbent bed is not properly wetted, leading to poor analyte retention.[11] - Sample loading flow rate is too high: Insufficient time for the analyte to interact with the sorbent.[11][12] - Inappropriate wash solvent: The wash solvent may be too strong and elute the analyte along with interferences.[13] - Elution solvent is too weak: The elution solvent is not strong enough to desorb the analyte from the sorbent.[8][12] - Cartridge bed drying out: If the sorbent dries out before sample loading, retention can be compromised.[8]- Ensure proper conditioning: Condition the cartridge with methanol or isopropanol followed by an equilibration step with a solution similar in composition to the sample.[11] - Decrease the loading flow rate: Allow for sufficient contact time between the sample and the sorbent.[11] - Optimize the wash solvent: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute (+)-Norgestrel.[13] - Increase the strength of the elution solvent: This can be done by increasing the percentage of organic solvent or using a stronger solvent.[8] - Do not let the cartridge dry out: Keep the sorbent bed wet throughout the conditioning and sample loading steps.[8]
High Matrix Effects - Insufficient removal of interferences during the wash step. - Co-elution of matrix components with the analyte. - Optimize the wash step: Try different wash solvents or increase the wash volume. - Use a more selective sorbent: Consider a different type of SPE cartridge that has a higher affinity for the analyte and lower affinity for the interfering compounds.[8]
QuEChERS
Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of (+)-Norgestrel - Inefficient initial extraction: Incomplete partitioning of the analyte into the acetonitrile.[2] - Incorrect salt combination: The type and amount of salts used for phase separation can affect recovery.[14] - Inappropriate d-SPE sorbent: The cleanup sorbent may be adsorbing the analyte.[4]- Ensure vigorous shaking: Shake the sample and acetonitrile mixture intensively to maximize extraction.[2] - Use the recommended salt formulation: For steroid hormones, a combination of MgSO4 and NaCl is common.[2][14] - Select the appropriate d-SPE sorbent: For steroid analysis, a combination of PSA and C18 sorbents is often used. Avoid sorbents like Graphitized Carbon Black (GCB) if planar analytes are of interest as it can reduce their recovery.[4]
Dirty Extract - Insufficient cleanup: The amount or type of d-SPE sorbent is not adequate to remove matrix interferences.- Increase the amount of d-SPE sorbent: Add more PSA or C18 to the cleanup step. - Consider a different cleanup sorbent: Depending on the matrix, other sorbents may be more effective at removing specific interferences.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on (+)-Norgestrel extraction to facilitate comparison of different methods.

Method Matrix Recovery (%) Lower Limit of Quantification (LLOQ) Intra-day Precision (%CV) Inter-day Precision (%CV) Reference
LLEHuman Plasma>90%304.356 pg/mL< 11.0%< 11.0%[15]
LLEHuman PlasmaNot specified100 pg/mLNot specifiedNot specified[16]
LLEHuman PlasmaNot specified49.6 pg/mLNot specifiedNot specified[17]
LLEHuman SerumNot specified0.2 ng/mL< 10%< 9%
LLEHuman Skin Homogenate84.6 ± 1.6%0.005 µg/mLNot specifiedNot specified[9]
SPEHuman Plasma93.69%100 pg/mL< 6.50%Not specified[18]
QuEChERSVarious70-120%Not specified< 5%Not specified

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE) of (+)-Norgestrel from Human Plasma
  • Sample Preparation:

    • To 0.400 mL of plasma in a polypropylene tube, add 0.050 mL of the internal standard (IS) working solution.[1]

    • Vortex the sample for 5 seconds.[1]

    • Add 0.300 mL of an extraction buffer (e.g., ammonia to adjust pH to 10.0) and vortex for 60 seconds.[1]

  • Extraction:

    • Add 2.500 mL of tertiary butyl methyl ether (tBME).[1]

    • Vortex for 10 minutes, with brief interruptions every minute.[1]

    • Centrifuge the sample to separate the layers.

    • Transfer approximately 2.100 mL of the supernatant (organic layer) to a clean tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[1][17]

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[17]

Detailed Methodology for Solid-Phase Extraction (SPE) of (+)-Norgestrel from Human Plasma
  • Sample Preparation:

    • To 300 µL of plasma, add 50 µL of the internal standard (IS) working solution and 300 µL of 0.1% formic acid solution.[19]

    • Vortex the sample for 10 seconds.[19]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[19]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile to remove interferences.[19]

  • Elution:

    • Elute (+)-Norgestrel and the IS with 0.5 mL of methanol.[19]

  • Evaporation and Reconstitution/Derivatization:

    • Evaporate the eluate to dryness under a nitrogen stream at 50°C.[19]

    • Reconstitute the residue in 100 µL of methanol. For enhanced sensitivity, a derivatization step can be performed by adding 100 µL of 0.7% hydroxylamine and incubating at 50°C for 20 minutes. Stop the reaction by adding 100 µL of water.[19]

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.[19]

Detailed Methodology for QuEChERS Extraction
  • Extraction:

    • Weigh 10 g of the homogenized biological sample into a 50 mL centrifuge tube.[2]

    • Add 10 mL of acetonitrile and the internal standard.[2]

    • Shake vigorously for 1 minute.

    • Add the extraction salts (e.g., 4 g MgSO4 and 1 g NaCl).[14]

    • Shake intensively and centrifuge to separate the phases.[2]

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the upper organic phase (acetonitrile).[2]

    • Transfer it to a microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO4 and 50 mg PSA).[4]

    • Vortex briefly and centrifuge.[2]

  • Analysis:

    • The final extract can be directly analyzed by GC-MS or LC-MS/MS.[2]

Visualizations

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_buffer Add Extraction Buffer (pH 10) vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 add_solvent Add Organic Solvent (tBME) vortex2->add_solvent vortex3 Vortex for 10 min add_solvent->vortex3 centrifuge Centrifuge vortex3->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for (+)-Norgestrel.

SPE_Workflow start Start: Plasma Sample pretreatment Pre-treatment (Add IS, Formic Acid) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Water, 20% ACN) loading->washing elution Elution (Methanol) washing->elution evaporate Evaporate to Dryness elution->evaporate reconstitute Reconstitute/Derivatize evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis QuEChERS_Workflow start Start: Homogenized Sample extraction Extraction (Acetonitrile, IS, Shake) start->extraction salts Add Extraction Salts (MgSO4, NaCl) extraction->salts phase_sep Shake & Centrifuge salts->phase_sep cleanup Dispersive SPE Cleanup (Aliquot + Sorbents) phase_sep->cleanup final_centrifuge Vortex & Centrifuge cleanup->final_centrifuge analysis GC/LC-MS/MS Analysis final_centrifuge->analysis

References

Troubleshooting

Technical Support Center: Managing Cytotoxic Effects of (+)-Norgestrel at High Concentrations

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxic eff...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxic effects of (+)-Norgestrel at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known cytotoxic effects of (+)-Norgestrel at high concentrations?

High concentrations of (+)-Norgestrel, and its active isomer levonorgestrel, have been observed to exert cytotoxic effects in various cell lines. These effects can manifest as inhibition of cell proliferation, induction of apoptosis (programmed cell death), and genotoxicity. For instance, levonorgestrel has been shown to suppress the proliferation of human uterine leiomyoma cells at a minimum concentration of 10 µg/mL and induce apoptosis in human endometrial endothelial cells at concentrations of 250-500 ng/mL.[1][2] Additionally, at concentrations of 25 and 50 µg/mL, norgestrel has been found to inhibit lymphocyte proliferation and induce chromosomal aberrations.

Q2: What are the underlying mechanisms of (+)-Norgestrel-induced cytotoxicity?

The cytotoxic mechanisms of (+)-Norgestrel at high concentrations are believed to involve:

  • Induction of Apoptosis: Studies have shown that levonorgestrel can trigger apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the activation of key executioner proteins such as p38 and caspase-3.[1]

  • Oxidative Stress: Oral contraceptives containing levonorgestrel have been associated with increased oxidative stress, which can lead to cellular damage.[3] This is likely due to the generation of reactive oxygen species (ROS) during its metabolism.

  • Genotoxicity: Norgestrel has been reported to cause damage to genetic material, including the induction of sister chromatid exchanges.

Q3: At what concentrations do the cytotoxic effects of (+)-Norgestrel become significant?

The concentration at which (+)-Norgestrel exhibits significant cytotoxicity is cell-type dependent. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. The following table summarizes some reported values for levonorgestrel.

Cell LineAssayIC50 / Effective ConcentrationReference
Ishikawa (Endometrial Cancer)Cell Density Reduction3.9 ± 0.4 µM
Uterine Leiomyoma CellsProliferation Inhibition (MTT)Minimum effective concentration of 10 µg/mL[1]
Human Endometrial Endothelial CellsApoptosis Induction (TUNEL)250 - 500 ng/mL[2]
Human LymphocytesProliferation Inhibition25 and 50 µg/mL
Melanoma CellsCytotoxicity10 µM[4]

Q4: How can I mitigate the cytotoxic effects of (+)-Norgestrel in my experiments?

Several strategies can be employed to manage the cytotoxic effects of high concentrations of (+)-Norgestrel:

  • Dose Optimization: The most straightforward approach is to perform a dose-response experiment to identify the highest concentration of (+)-Norgestrel that can be used without causing significant cytotoxicity in your specific cell line.

  • Use of Antioxidants: Co-treatment with an antioxidant like N-Acetyl-L-cysteine (NAC) can help counteract the effects of oxidative stress induced by (+)-Norgestrel.

  • Time-Course Experiments: Reducing the exposure time to high concentrations of (+)-Norgestrel may be sufficient to achieve the desired experimental outcome while minimizing cytotoxicity.

  • Serum Concentration: Ensure optimal cell culture conditions, as serum levels can sometimes influence a cell's sensitivity to cytotoxic agents.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cell death observed after treatment with (+)-Norgestrel. Concentration is too high for the specific cell line. Perform a dose-response curve to determine the IC50 value. Start with a wide range of concentrations to identify a non-toxic working concentration.
Cell line is particularly sensitive to steroid-induced apoptosis. Consider using a different cell line if your experimental design allows. Alternatively, focus on shorter treatment durations.
Oxidative stress-induced cytotoxicity. Co-treat with an antioxidant such as N-Acetyl-L-cysteine (NAC). See the experimental protocols section for a detailed method.
Inconsistent results in cell viability assays. Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media.
Precipitation of (+)-Norgestrel at high concentrations. Visually inspect the media for any precipitate. If observed, prepare fresh stock solutions and consider using a lower top concentration or a different solvent.
Unexpected changes in cell morphology not related to apoptosis. Off-target effects of (+)-Norgestrel at high concentrations. This can be difficult to diagnose. Review literature for known off-target effects of progestins in your cell model.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically <0.5%).

Key Experimental Protocols

Protocol 1: Determining the IC50 of (+)-Norgestrel using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of (+)-Norgestrel and determine its IC50 value.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • (+)-Norgestrel stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of (+)-Norgestrel in complete medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest (+)-Norgestrel concentration) and a no-cell control (medium only).

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared (+)-Norgestrel dilutions or control solutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the (+)-Norgestrel concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Mitigating Cytotoxicity with N-Acetyl-L-cysteine (NAC) Co-treatment

This protocol describes how to use NAC to potentially reduce the cytotoxic effects of high concentrations of (+)-Norgestrel.

Materials:

  • All materials from Protocol 1

  • N-Acetyl-L-cysteine (NAC) stock solution (e.g., in sterile water or PBS, freshly prepared)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound and NAC Preparation: Prepare serial dilutions of (+)-Norgestrel as in Protocol 1. For the co-treatment groups, add a fixed, non-toxic concentration of NAC to each (+)-Norgestrel dilution. A common starting concentration for NAC is 1-5 mM. Prepare control groups: vehicle only, NAC only, and (+)-Norgestrel only.

  • Treatment: Replace the medium with the prepared solutions.

  • Incubation and Analysis: Follow steps 4-8 from Protocol 1. Compare the IC50 values of (+)-Norgestrel with and without NAC to determine if NAC has a protective effect.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of how high concentrations of (+)-Norgestrel affect cell cycle progression.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • (+)-Norgestrel stock solution

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a high concentration of (+)-Norgestrel (e.g., at or above the IC50 value) and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in a particular phase suggests a cell cycle arrest at that point.

Visualizations

Cytotoxicity_Pathway Norgestrel (+)-Norgestrel (High Concentration) ROS Increased Reactive Oxygen Species (ROS) Norgestrel->ROS Apoptosis_Pathway Apoptosis Pathway Norgestrel->Apoptosis_Pathway Direct/Indirect Activation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death (Cytotoxicity) Oxidative_Stress->Cell_Death Bcl2 Bcl-2 & Survivin (Downregulation) Apoptosis_Pathway->Bcl2 Caspase Caspase-3 Activation Apoptosis_Pathway->Caspase Bcl2->Cell_Death Caspase->Cell_Death

Caption: Proposed signaling pathways of (+)-Norgestrel-induced cytotoxicity.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells (96-well plate) Prepare_Dilutions Prepare (+)-Norgestrel Serial Dilutions Treat_Cells Treat Cells Prepare_Dilutions->Treat_Cells Incubate Incubate (24/48/72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Optimization

Technical Support Center: Refining Animal Dosing Regimens for (+)-Norgestrel Pharmacokinetic Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal dosing regimens for (+)-Norgest...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal dosing regimens for (+)-Norgestrel pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: Which animal models are most commonly used for (+)-Norgestrel and other progestin pharmacokinetic studies?

A1: Several animal models are utilized, with the choice depending on the specific research question and desired translational relevance. Commonly used species include rats, dogs, and non-human primates like rhesus or cynomolgus monkeys.[1] It is important to be aware of species-specific differences in metabolism and receptor binding that can influence pharmacokinetic outcomes.

Q2: What are the major challenges associated with oral dosing of (+)-Norgestrel in rodent models?

A2: Oral administration in rodents, typically via gavage, can present several challenges. These include potential stress to the animal from handling and restraint, risk of esophageal injury, and variability in drug absorption. Factors such as the formulation of the compound (solution vs. suspension), the presence of food in the stomach, and the animal's stress level can all impact the rate and extent of absorption.

Q3: Are there alternatives to oral gavage for administering (+)-Norgestrel to rodents?

A3: Yes, alternative methods to reduce stress and potential for injury associated with repeated oral gavage are being explored. These include voluntary consumption of the drug mixed with a palatable food or in a flavored gel. However, it is crucial to validate these methods to ensure accurate and consistent dosing.

Q4: How does the pharmacokinetic profile of (+)-Norgestrel and its analogs differ between species?

A4: Significant inter-species differences in the pharmacokinetics of progestins have been reported. For instance, the metabolism of these compounds can vary considerably between rats, dogs, and monkeys, leading to different half-lives and bioavailability.[2] Such variations are critical to consider when extrapolating animal data to humans.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations following oral dosing in rats.

  • Question: We are observing significant inter-animal variability in the Cmax and AUC of (+)-Norgestrel after oral gavage in our rat study. What could be the cause and how can we mitigate this?

  • Answer: High variability in oral PK studies in rats is a common issue. Here are several potential causes and troubleshooting steps:

    • Improper Gavage Technique: Inconsistent delivery of the dose to the stomach can lead to variability. Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize stress and prevent accidental administration into the trachea.

    • Formulation Issues: If (+)-Norgestrel is administered as a suspension, particle size and homogeneity can significantly affect dissolution and absorption. Ensure the suspension is uniformly mixed before each dose. Consider if a solution can be prepared to improve dose consistency.

    • Food Effects: The presence or absence of food in the stomach can alter the rate and extent of drug absorption. Standardize the fasting period for all animals before dosing to reduce this source of variability.

    • Stress: High stress levels can alter gastrointestinal motility and blood flow, impacting drug absorption. Acclimatize the animals to handling and the dosing procedure to minimize stress.

    • Coprophagy: Rats engage in coprophagy (ingestion of feces), which can lead to reabsorption of the drug or its metabolites, causing secondary peaks in the plasma concentration-time profile. Consider housing animals in metabolic cages that prevent coprophagy if this is a concern.

Issue 2: Unexpectedly low bioavailability of (+)-Norgestrel in monkeys.

  • Question: Our study in cynomolgus monkeys shows a much lower oral bioavailability for (+)-Norgestrel than anticipated. What factors could contribute to this?

  • Answer: Low oral bioavailability in non-human primates can be attributed to several factors:

    • High First-Pass Metabolism: Monkeys can exhibit more extensive first-pass metabolism in the intestine and liver compared to other species, including humans.[1] This can lead to a significant reduction in the amount of active drug reaching systemic circulation.

    • Poor Absorption: The formulation may not be optimal for absorption in the primate gastrointestinal tract. Evaluate the solubility and dissolution characteristics of your formulation.

    • P-glycoprotein (P-gp) Efflux: If (+)-Norgestrel is a substrate for efflux transporters like P-gp in the intestinal wall, this can limit its absorption.

Issue 3: Difficulty in establishing a consistent subcutaneous dosing regimen.

  • Question: We are developing a subcutaneous depot formulation for (+)-Norgestrel and are seeing inconsistent release profiles in our dog model. What should we investigate?

  • Answer: Inconsistent release from a subcutaneous depot can be due to:

    • Injection Site Variability: The location of the injection can influence absorption due to differences in blood flow and tissue composition. Standardize the injection site across all animals.

    • Formulation Properties: The viscosity, particle size, and composition of the depot formulation are critical for a controlled release. Investigate the in vitro release characteristics of your formulation to ensure consistency.

    • Animal-Specific Factors: Differences in skin thickness, subcutaneous fat, and local inflammatory responses at the injection site can affect drug release.

Data Presentation

Note: As specific pharmacokinetic data for (+)-Norgestrel is limited in the public domain, the following tables summarize available data for d-norgestrel (the biologically active enantiomer of norgestrel) and levonorgestrel (which is chemically identical to d-norgestrel). This data can serve as a valuable reference for estimating the pharmacokinetic properties of (+)-Norgestrel.

Table 1: Pharmacokinetic Parameters of d-Norgestrel/Levonorgestrel in Rats

ParameterRouteDoseValueReference
d-norgestrel
Effect on VLDL/LDLOralNot specifiedLowered VLDL-triglycerides, increased LDL-cholesterol[3]
Levonorgestrel
Half-life (α-phase)IVNot specified10.1 min[4]
Half-life (β-phase)IVNot specified42.7 min[4]
Half-life (γ-phase)IVNot specified23.1 hours[4]
CmaxIV Bolus30 µg85.4 ng/mL[5]
AUCinfIV Bolus30 µg29.8 ng·hr/mL[5]
BioavailabilitySC60 µg90.3%[5]

Table 2: Pharmacokinetic Parameters of d-Norgestrel/Levonorgestrel in Dogs

ParameterRouteDoseValueReference
d-norgestrel
Plasma Levels (3 months)IM (depot)Not specified~30 mcg/day release equivalent[6]
Levonorgestrel
Drug Level ProfileSC0.1 mg/dayLow and constant[7]
Drug Level ProfileIV0.1 mg/dayHigh peaks of short duration[7]

Table 3: Pharmacokinetic Parameters of d-Norgestrel/Levonorgestrel in Non-Human Primates

ParameterRouteDoseSpeciesValueReference
d-norgestrel
BioavailabilityIM (depot)Not specifiedBaboonDependent on fatty acid ester chain length[6]
Norgestrel
Behavioral EffectsOralNot specifiedCynomolgus MacaqueReduction in affiliative behavior[8]

Experimental Protocols

Protocol 1: Oral Gavage in Rats

Objective: To administer a precise oral dose of (+)-Norgestrel to a rat.

Materials:

  • Appropriate-sized gavage needle (typically 16-18 gauge for adult rats)

  • Syringe

  • (+)-Norgestrel formulation

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the rat to calculate the correct dose volume. Ensure the animal is properly restrained to prevent movement and injury. One common method is to gently but firmly hold the animal, securing the head to prevent turning.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. This helps prevent accidental perforation of the esophagus or stomach.

  • Dose Preparation: Draw the calculated volume of the (+)-Norgestrel formulation into the syringe and attach the gavage needle.

  • Administration:

    • With the rat securely restrained, gently insert the gavage needle into the mouth, passing it over the tongue towards the pharynx.

    • Allow the rat to swallow the tip of the needle, which will facilitate its entry into the esophagus. Do not force the needle.

    • Once the needle is in the esophagus, advance it gently to the pre-measured depth.

    • Administer the dose slowly and steadily.

    • Withdraw the needle gently in a single motion.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.

Protocol 2: Intravenous (IV) Injection in Rats (Tail Vein)

Objective: To administer a precise intravenous dose of (+)-Norgestrel to a rat.

Materials:

  • Restrainer for rats

  • Heat lamp or warming pad

  • 25-27 gauge needle attached to a syringe

  • (+)-Norgestrel formulation (sterile)

  • 70% ethanol

  • Gauze

Procedure:

  • Animal Preparation: Place the rat in a suitable restrainer. Warm the tail using a heat lamp or warming pad to cause vasodilation of the tail veins, making them easier to visualize and access.

  • Site Preparation: Identify one of the lateral tail veins. Gently wipe the injection site with 70% ethanol.

  • Dose Preparation: Draw the calculated volume of the sterile (+)-Norgestrel formulation into the syringe.

  • Administration:

    • Hold the tail firmly and position the needle, bevel up, parallel to the vein.

    • Insert the needle into the vein at a shallow angle. A small flash of blood in the hub of the needle may indicate successful entry.

    • Inject the dose slowly and observe for any signs of swelling at the injection site, which would indicate a perivascular injection.

    • If the injection is successful, there should be minimal resistance.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Experimental_Workflow_for_PK_Study cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Analytical Phase Protocol_Development Develop Dosing and Sampling Protocol Animal_Acclimation Animal Acclimation and Health Check Protocol_Development->Animal_Acclimation Dose_Formulation Prepare and Validate Dose Formulation Animal_Acclimation->Dose_Formulation Dosing Dose Administration (e.g., Oral Gavage, IV) Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling at Pre-defined Timepoints Dosing->Blood_Sampling Sample_Processing Process Blood to Obtain Plasma/Serum Blood_Sampling->Sample_Processing Bioanalysis Quantify Drug Concentration (e.g., LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA, Compartmental) Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation

Caption: Workflow for a typical animal pharmacokinetic study.

Troubleshooting_PK_Variability Start High Variability in Oral PK Data? Check_Gavage Review Gavage Technique and Training Records Start->Check_Gavage Yes Check_Formulation Assess Formulation (Homogeneity, Solubility) Check_Gavage->Check_Formulation Technique OK Refine_Protocol Refine Protocol and Repeat Study Check_Gavage->Refine_Protocol Inconsistent Check_Fasting Verify Standardization of Fasting Protocol Check_Formulation->Check_Fasting Formulation OK Check_Formulation->Refine_Protocol Issues Found Check_Stress Evaluate Animal Handling and Acclimation Procedures Check_Fasting->Check_Stress Fasting Standardized Check_Fasting->Refine_Protocol Inconsistent Check_Stress->Refine_Protocol High Stress Consider_Alternative Consider Alternative Dosing Method Check_Stress->Consider_Alternative Stress Minimized

Caption: Troubleshooting decision tree for high PK variability.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Receptor Binding Profiles of (+)-Norgestrel and Levonorgestrel

For Researchers, Scientists, and Drug Development Professionals Introduction Norgestrel is a synthetic progestin that exists as a racemic mixture of two stereoisomers: dextronorgestrel ((+)-norgestrel) and levonorgestrel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestrel is a synthetic progestin that exists as a racemic mixture of two stereoisomers: dextronorgestrel ((+)-norgestrel) and levonorgestrel ((-)-norgestrel). While chemically similar, these isomers exhibit profoundly different biological activities, primarily due to their differential binding to steroid hormone receptors. This guide provides a detailed comparison of the receptor binding profiles of (+)-norgestrel and levonorgestrel, supported by experimental data, to elucidate the pharmacodynamic basis of their distinct clinical effects. The hormonal activity of norgestrel is attributed to levonorgestrel, with dextronorgestrel being biologically inactive[1].

Quantitative Receptor Binding Profiles

The primary mechanism of action for progestins is through their interaction with various steroid hormone receptors. Levonorgestrel, the active enantiomer of norgestrel, exhibits a distinct binding profile, interacting with several receptors to varying degrees. In contrast, (+)-norgestrel is widely reported to be the inactive isomer with no significant biological activity[1].

The table below summarizes the relative binding affinities (RBAs) of levonorgestrel for key steroid hormone receptors. The RBA is a measure of a compound's affinity for a receptor relative to a reference ligand (100%).

ReceptorReference LigandLevonorgestrel RBA (%)(+)-Norgestrel RBA (%)
Progesterone Receptor (PR)ProgesteroneHigh (e.g., ~150-323%)[1][2]Inactive
Androgen Receptor (AR)Dihydrotestosterone (DHT)Moderate (e.g., ~58%)[2]Inactive
Estrogen Receptor (ER)EstradiolVery Low (e.g., <0.02%)[2]Inactive
Glucocorticoid Receptor (GR)DexamethasoneLow (e.g., ~7.5%)[2]Inactive
Mineralocorticoid Receptor (MR)AldosteroneLow (e.g., ~17%)[2]Inactive

Note: RBA values can vary between studies depending on the experimental conditions and tissues used.

Experimental Protocols

The determination of receptor binding affinities is typically performed using competitive radioligand binding assays. These assays are fundamental in pharmacology for characterizing the interaction of a ligand with its receptor.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., levonorgestrel or (+)-norgestrel) to compete with a radiolabeled ligand for binding to a specific receptor. The receptor source is often a tissue homogenate (cytosol or membrane fraction) or cells expressing the receptor of interest.

General Experimental Workflow
  • Receptor Preparation:

    • Tissue (e.g., rat ventral prostate for AR, uterine tissue for PR) is homogenized in a suitable buffer (e.g., Tris-EDTA-glycerol buffer) to release the intracellular receptors.

    • The homogenate is centrifuged to obtain the cytosol fraction, which contains the soluble receptors.

    • Protein concentration of the cytosol is determined to ensure consistency across assays.

  • Competitive Binding Incubation:

    • A constant concentration of a high-affinity radiolabeled ligand (e.g., ³H-R1881 for AR, ³H-promegestone for PR) is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

    • The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The receptor-bound radioligand is separated from the free (unbound) radioligand. Common methods include:

      • Hydroxyapatite (HAP) adsorption: HAP binds the receptor-ligand complex, which can then be pelleted by centrifugation.

      • Glass fiber filtration: The reaction mixture is passed through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification:

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

    • The IC50 value is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.

G cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Centrifugation Tissue->Centrifuge1 Cytosol Cytosol (Receptor Source) Centrifuge1->Cytosol Incubation Incubation with Radioligand & Test Compound Cytosol->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification IC50 IC50 Determination Quantification->IC50 Ki Ki Calculation IC50->Ki

Figure 1: General workflow for a competitive radioligand binding assay.

Signaling Pathways

Upon binding to their respective receptors, steroid hormones and their synthetic analogs initiate a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.

Progesterone Receptor (PR) Signaling

Levonorgestrel is a potent agonist of the progesterone receptor. The classical signaling pathway involves the binding of levonorgestrel to the PR in the cytoplasm, leading to the dissociation of heat shock proteins, dimerization of the receptor, and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, recruiting coactivator proteins and initiating the transcription of target genes.

G Levonorgestrel Levonorgestrel PR Progesterone Receptor (PR) Levonorgestrel->PR Dimer PR Dimerization PR->Dimer Binding & HSP Dissociation HSP Heat Shock Proteins Nucleus Nucleus Dimer->Nucleus PRE Progesterone Response Element (PRE) Nucleus->PRE Translocation Transcription Gene Transcription PRE->Transcription Binding & Coactivator Recruitment

Figure 2: Classical progesterone receptor signaling pathway activated by levonorgestrel.
Androgen Receptor (AR) Signaling

Levonorgestrel also exhibits androgenic activity by acting as an agonist at the androgen receptor. Similar to PR signaling, the binding of levonorgestrel to the AR in the cytoplasm triggers a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation. The activated AR dimer then binds to androgen response elements (AREs) in the promoter regions of target genes, modulating their transcription.

G Levonorgestrel Levonorgestrel AR Androgen Receptor (AR) Levonorgestrel->AR Dimer AR Dimerization AR->Dimer Binding & HSP Dissociation HSP Heat Shock Proteins Nucleus Nucleus Dimer->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Translocation Transcription Gene Transcription ARE->Transcription Binding & Coactivator Recruitment

Figure 3: Classical androgen receptor signaling pathway activated by levonorgestrel.

Conclusion

The stark contrast in the receptor binding profiles of (+)-norgestrel and levonorgestrel underscores the principle of stereoselectivity in pharmacology. Levonorgestrel is a potent progestogen with significant androgenic activity, which accounts for its therapeutic effects and side-effect profile. Conversely, (+)-norgestrel's lack of significant binding to steroid hormone receptors renders it biologically inactive. This comparative analysis provides essential data for researchers and drug development professionals in the field of steroid hormone pharmacology, aiding in the understanding of structure-activity relationships and the design of more selective and effective therapeutic agents.

References

Comparative

A Comparative Analysis of (+)-Norgestrel and Other Synthetic Progestins: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Norgestrel with other synthetic progestins, supported by experimental data. The information is presented...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Norgestrel with other synthetic progestins, supported by experimental data. The information is presented to facilitate informed decisions in research and development.

Introduction to Synthetic Progestins

Synthetic progestins, also known as progestogens, are synthetic hormones that mimic the effects of the natural hormone progesterone. They are integral components of hormonal contraceptives and are used in various hormone replacement therapies. These compounds are structurally diverse and are typically classified into generations based on when they were introduced for clinical use, with each generation exhibiting distinct pharmacological profiles. (+)-Norgestrel is a second-generation progestin, notable for being a racemic mixture of dextro-norgestrel (inactive) and levonorgestrel (biologically active). This guide will delve into a comparative analysis of (+)-Norgestrel and other key synthetic progestins across different generations.

Classification of Synthetic Progestins

Synthetic progestins are broadly categorized based on their chemical structure and the timeline of their development. This classification helps in understanding their relative potency and side-effect profiles.

Table 1: Classification of Representative Synthetic Progestins by Generation

GenerationProgestinChemical ClassKey Characteristics
FirstNorethindroneEstraneLower potency, may cause breakthrough bleeding.
Norethindrone AcetateEstraneMetabolized to norethindrone.
Ethynodiol DiacetateEstraneMetabolized to norethindrone.
Second (+)-Norgestrel Gonane Racemic mixture of levonorgestrel and dextro-norgestrel. [1]
LevonorgestrelGonaneBiologically active component of (+)-Norgestrel; higher progestational and androgenic activity.[1]
ThirdDesogestrelGonaneHigh progestational activity with reduced androgenic effects compared to the second generation.
NorgestimateGonaneLow androgenic activity.
GestodeneGonaneHigh progestational activity.
FourthDrospirenoneSpirolactone derivativeAnti-androgenic and anti-mineralocorticoid properties.
DienogestGonanePotent progestational and anti-androgenic effects.

Comparative Receptor Binding Affinity

The biological activity of synthetic progestins is determined by their binding affinity to various steroid hormone receptors, primarily the progesterone receptor (PR) and the androgen receptor (AR). Off-target binding to other receptors can lead to a range of side effects. The data below is presented as relative binding affinity (RBA), where a higher percentage indicates a stronger binding affinity compared to a reference compound.

Table 2: Comparative Receptor Binding Affinities (RBA %) of Selected Synthetic Progestins

ProgestinProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Estrogen Receptor (ER) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Mineralocorticoid Receptor (MR) RBA (%)
Progesterone1001-10<0.11-10100
Levonorgestrel 150-16234-45<0.1<1<1
Norethindrone7515-25<0.1<1<1
Desogestrel (3-keto)15030-40<0.1<1<1
Norgestimate100<1<0.1<1<1
Drospirenone50<1<0.1<1150-200
Dienogest10010<0.1<1<1

Note: Data is compiled from various sources and methodologies, which may lead to variations in reported values. The active metabolite is listed for Desogestrel.

In Vivo Potency and Biological Activity

The in vivo potency of a progestin refers to its ability to elicit a biological response in a living organism. This is often assessed through standardized bioassays.

  • Progestational Activity: The McPhail test is a classical method used to determine the progestational potency of a compound by observing the endometrial transformation in immature rabbits.

  • Androgenic Activity: The Hershberger assay is the standard in vivo screening test to evaluate the androgenic and anti-androgenic properties of a substance by measuring the weight changes in five androgen-dependent tissues in castrated male rats.[2][3][4][5]

Table 3: Relative In Vivo Potency of Selected Synthetic Progestins

ProgestinRelative Progestational Potency (Norethindrone = 1)Relative Androgenic Potency (Methyltestosterone = 1)
Levonorgestrel 5.38.3
Norethindrone1.01.0
Desogestrel (Etonogestrel)9.02.6
Norgestimate1.30.03
Drospirenone1.5Anti-androgenic
Dienogest1.0Anti-androgenic

Note: Potency can vary depending on the specific assay and endpoint measured.

Pharmacokinetic Profiles

The pharmacokinetic properties of synthetic progestins, such as their absorption, distribution, metabolism, and excretion, determine their onset and duration of action.

Table 4: Comparative Pharmacokinetic Parameters of Selected Synthetic Progestins

ProgestinBioavailability (%)Tmax (hours)Half-life (hours)Protein Binding (%)
Levonorgestrel ~951-224-32~98 (mainly SHBG and albumin)
Norethindrone~641-25-14~96 (mainly albumin)
Desogestrel (Etonogestrel)~761.530~98 (mainly SHBG and albumin)
Drospirenone~761-230-32.5~97 (mainly albumin)[6]
Dienogest~911.511~90 (mainly albumin)

Note: Tmax refers to the time to reach maximum plasma concentration. Pharmacokinetic parameters can be influenced by co-administration with estrogens and individual patient factors.

Signaling Pathways of Progestins

Progestins exert their effects through both genomic and non-genomic signaling pathways.

  • Genomic Pathway: This is the classical, slower pathway where the progestin binds to the intracellular progesterone receptor (PR).[7] The ligand-receptor complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the transcription of target genes and subsequent protein synthesis.[7][8]

  • Non-Genomic Pathway: This involves rapid, non-transcriptional effects initiated at the cell membrane.[8][9] Progestins can bind to membrane-associated progesterone receptors (mPRs), leading to the activation of intracellular signaling cascades, such as the MAPK/ERK pathway, and rapid changes in cellular function.[8][9]

Progestin_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin mPR Membrane Progesterone Receptor (mPR) Progestin->mPR Binds PR_unbound Unbound Progesterone Receptor (PR) Progestin->PR_unbound Diffuses & Binds Signal_Cascade Signaling Cascade (e.g., MAPK/ERK) mPR->Signal_Cascade Activates PR_bound Ligand-PR Complex PR_unbound->PR_bound Forms PRE Progesterone Response Element (PRE) PR_bound->PRE Translocates & Binds Rapid_Effects Rapid Cellular Effects Signal_Cascade->Rapid_Effects Leads to Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to Cellular_Response Cellular Response Protein_Synthesis->Cellular_Response Results in

Caption: Progestin Genomic and Non-Genomic Signaling Pathways.

Experimental Protocols

Competitive Radioligand Binding Assay for Progesterone Receptor Affinity

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Receptor Source: Cytosolic fraction from human uterine tissue or cells expressing the progesterone receptor (e.g., T47D cells).

  • Radioligand: [³H]-Progesterone or a synthetic high-affinity ligand like [³H]-ORG 2058.

  • Test Compounds: (+)-Norgestrel and other synthetic progestins of interest.

  • Buffers: Tris-HCl buffer with additives like EDTA, molybdate, and dithiothreitol to stabilize the receptor.

  • Separation Medium: Dextran-coated charcoal or glass fiber filters.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Receptor Preparation: Homogenize the tissue or cells in cold buffer and centrifuge to obtain the cytosolic fraction containing the progesterone receptors.

  • Incubation: Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and the receptor preparation. Include control tubes with only the radioligand (total binding) and with the radioligand plus a large excess of unlabeled progesterone (non-specific binding).

  • Separation: After incubation to equilibrium, separate the bound from the free radioligand. For the charcoal method, add the dextran-coated charcoal suspension and centrifuge; the supernatant will contain the bound radioligand. For the filtration method, rapidly filter the incubation mixture through glass fiber filters, which will trap the receptor-bound radioligand.[10]

  • Quantification: Add scintillation cocktail to the supernatant or the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Hershberger Assay for In Vivo Androgenic Activity

This bioassay is the standard for assessing the androgenic or anti-androgenic potential of a chemical.[2][3][4][5]

1. Animals:

  • Peripubertal male rats, castrated at approximately 42 days of age.

2. Procedure:

  • Dosing: After a post-castration recovery period of 7-10 days, administer the test compound (e.g., (+)-Norgestrel) daily for 10 consecutive days via oral gavage or subcutaneous injection.[3] Include a vehicle control group and a positive control group treated with a known androgen like testosterone propionate.

  • Necropsy: Euthanize the animals 24 hours after the final dose.

  • Tissue Collection: Carefully dissect and weigh the following five androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and fluid), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[5]

  • Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in the weight of at least two of the five tissues indicates androgenic activity.

Conclusion

(+)-Norgestrel, a second-generation progestin, and its active component levonorgestrel, exhibit high progestational activity but also notable androgenic effects. In comparison, later-generation progestins such as desogestrel and norgestimate were developed to have a more favorable profile with reduced androgenicity. Fourth-generation progestins like drospirenone offer unique anti-androgenic and anti-mineralocorticoid properties. The choice of a synthetic progestin for research or therapeutic development depends on the desired balance of progestational efficacy and the minimization of off-target effects. This guide provides a foundational comparative framework to aid in this selection process. Further detailed studies are recommended to fully characterize the nuanced pharmacological profiles of these compounds for specific applications.

References

Validation

Validating the Efficacy of (+)-Norgestrel in a New Animal Model: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of (+)-Norgestrel's efficacy against other synthetic progestins, proposing a novel animal model for its valid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-Norgestrel's efficacy against other synthetic progestins, proposing a novel animal model for its validation. The content is supported by experimental data and detailed protocols to assist in the design and execution of preclinical studies.

Introduction

(+)-Norgestrel is a synthetic progestin widely used in hormonal contraceptives.[1] It is a racemic mixture of dextronorgestrel and levonorgestrel; however, only levonorgestrel is biologically active.[2] The validation of its efficacy, and that of new progestins, relies on robust animal models that can accurately predict human responses. While traditional rodent and primate models have been instrumental, there is a need for refined models that better mimic modern contraceptive formulations, such as long-acting reversible contraceptives (LARCs).[3][4] This guide outlines a new animal model for this purpose and compares the efficacy of (+)-Norgestrel with other common progestins.

Mechanism of Action of (+)-Norgestrel

(+)-Norgestrel, through its active component levonorgestrel, exerts its contraceptive effect via multiple mechanisms:

  • Inhibition of Ovulation: It binds to progesterone and estrogen receptors in the hypothalamus and pituitary gland.[2] This action slows the frequency of Gonadotropin-Releasing Hormone (GnRH) release from the hypothalamus, which in turn blunts the pre-ovulatory Luteinizing Hormone (LH) surge from the pituitary.[1][2] The absence of the LH surge prevents the release of an egg from the ovary.[2]

  • Changes in Cervical Mucus: Norgestrel increases the viscosity of cervical mucus, creating a barrier that is unfavorable for sperm penetration.[1][5]

  • Alteration of the Endometrium: It modifies the uterine lining, making it unreceptive to the implantation of a fertilized egg.[1]

Recent studies have also uncovered a neuroprotective role for norgestrel, where it acts as an antioxidant by modulating the Nrf2 signaling pathway, protecting photoreceptor cells from oxidative stress in models of retinal degeneration.[6][7]

A Novel Animal Model: The Sprague-Dawley Rat with Slow-Release Pellets

To accurately assess the long-term efficacy and dose-dependent effects of (+)-Norgestrel, particularly in the context of LARC formulations, a Sprague-Dawley rat model with subcutaneous slow-release pellets is proposed.[3] Rodents are well-established models for studying reproductive pharmaceuticals due to the similarities in the hypothalamic-pituitary-ovarian axis with humans.[3] This model allows for sustained drug delivery, mimicking human LARC use and enabling the investigation of systemic effects over an extended period.

Comparative Efficacy Data

The following table summarizes the comparative efficacy and side-effect profiles of various progestins from human clinical trials. This data provides a benchmark for what might be expected in a well-designed animal study.

ProgestinContraceptive Efficacy (Pregnancy Rate)Cycle Control (Breakthrough Bleeding)Adverse Events
(+)-Norgestrel/Levonorgestrel (LNG) Effective, though some studies show slightly lower efficacy than newer progestins.[8][9][10]Higher incidence of intermenstrual bleeding compared to some third-generation progestins.[11]Well-established safety profile.[9]
Desogestrel (DSG) High contraceptive efficacy.[8][9][10]Favorable cycle control.Low rate of adverse events.[9]
Gestodene (GSD) Comparable efficacy to LNG.[11]Lowest incidence of breakthrough and irregular bleeding in some studies.[8][9][10]Higher association with adverse events in some analyses.[8][9]
Drospirenone (DRSP) High contraceptive efficacy.[8][9][10]Good cycle control.Lowest rate of adverse events in some studies, with anti-androgenic properties.[8][9]

Experimental Protocols

  • Animal Selection and Acclimatization:

    • Use intact, virgin, female Sprague-Dawley rats (16 weeks old).[3]

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[12]

    • Allow for an acclimatization period of at least one week.

  • Estrous Cycle Monitoring:

    • Monitor estrous cycles for 21 days prior to treatment to establish baseline cyclicity.[3]

    • Collect vaginal smears daily and analyze the cytology to determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus).[3]

  • Treatment Groups and Administration:

    • Randomize rats into treatment groups (n=8/group):

      • Placebo (control)

      • Low-dose (+)-Norgestrel

      • Medium-dose (+)-Norgestrel

      • High-dose (+)-Norgestrel

    • Administer (+)-Norgestrel via subcutaneous implantation of slow-release pellets designed for a 28-29 day release period.[3]

  • Monitoring and Data Collection (29 days post-implantation):

    • Continue daily vaginal smear analysis to assess effects on estrous cyclicity.[3]

    • Collect weekly blood samples via the saphenous vein to measure serum concentrations of estradiol and progesterone.[3]

    • Monitor body weight and food consumption.[3]

    • Perform weekly ultrasound biomicroscopy to observe ovarian follicular development.[3]

  • Endpoint Analysis:

    • At the end of the study, euthanize animals and collect reproductive tissues (ovaries, uterus).[3]

    • Perform histological analysis of ovarian and uterine tissues to assess follicular development, endometrial proliferation, and other morphological changes.

    • Analyze data for statistically significant differences between treatment groups.

To compare (+)-Norgestrel with other progestins (e.g., Levonorgestrel, Desogestrel), the same experimental design as in Protocol 1 should be followed, with additional treatment groups for each progestin at equivalent doses. The primary endpoints for comparison will be the suppression of estrous cyclicity, reduction in estradiol concentrations, and histological changes in the ovaries and uterus.

Visualizations

Norgestrel Norgestrel Receptors Progesterone & Estrogen Receptors Norgestrel->Receptors Binds to Endometrium Endometrium Norgestrel->Endometrium Alters lining Cervix Cervix Norgestrel->Cervix Thickens mucus Nrf2 Nrf2 Norgestrel->Nrf2 Modulates Hypothalamus Hypothalamus Receptors->Hypothalamus Inhibits Pituitary Pituitary Hypothalamus->Pituitary Reduces GnRH release Ovary Ovary Pituitary->Ovary Blunts LH surge Ovulation Ovulation Ovary->Ovulation Inhibits SOD2 SOD2 Nrf2->SOD2 Increases Antioxidant_effect Antioxidant Effect SOD2->Antioxidant_effect Leads to

Caption: Signaling pathway of (+)-Norgestrel.

start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Estrous Cycle Monitoring (21 days) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization implantation Subcutaneous Pellet Implantation randomization->implantation monitoring Monitoring & Data Collection (29 days) implantation->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Histological & Hormonal Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for the new animal model.

goal Goal: Validate Efficacy of (+)-Norgestrel model New Animal Model (Sprague-Dawley Rat) goal->model comparison Comparison Groups model->comparison endpoints Key Efficacy Endpoints model->endpoints sub_comparison • (+)-Norgestrel (various doses) • Other Progestins (e.g., DSG) • Placebo Control comparison->sub_comparison sub_endpoints • Estrous Cycle Suppression • Hormonal Level Changes • Ovarian & Uterine Histology endpoints->sub_endpoints

Caption: Logical relationship of the comparative study.

Conclusion

The proposed Sprague-Dawley rat model using slow-release pellets offers a robust platform for validating the efficacy of (+)-Norgestrel and other synthetic progestins in a manner that is more translationally relevant to modern long-acting contraceptives. By providing detailed protocols and comparative data, this guide aims to facilitate further research in the development of safe and effective hormonal contraceptives. The multi-faceted mechanism of action of (+)-Norgestrel, including its recently identified antioxidant properties, underscores the importance of comprehensive preclinical evaluation.

References

Comparative

Unmasking Interference: A Comparative Guide to (+)-Norgestrel Cross-Reactivity in Progesterone Immunoassays

For researchers, scientists, and drug development professionals, the accuracy of hormonal assays is paramount. This guide provides a comparative analysis of the cross-reactivity of (+)-Norgestrel, a synthetic progestin,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of hormonal assays is paramount. This guide provides a comparative analysis of the cross-reactivity of (+)-Norgestrel, a synthetic progestin, in various progesterone immunoassays. Understanding this potential for interference is critical for the correct interpretation of results in both clinical and research settings.

Quantitative Data Summary

The extent of cross-reactivity of (+)-Norgestrel varies significantly across different progesterone immunoassay platforms. The following table summarizes the publicly available data on this interaction. It is important to note that many manufacturers do not provide specific cross-reactivity data for norgestrel in their package inserts, highlighting a critical data gap in the field.

Immunoassay PlatformManufacturerCross-Reactivity of Norgestrel (%)Analyte Concentration Tested
Elecsys Progesterone IIIRoche Diagnostics0.0111000 ng/mL
Competitive Protein-Binding AssayNot specified4 (for d-norgestrel)Not specified[1]

Note: Data for other major immunoassay platforms from manufacturers such as Abbott, Siemens, and Beckman Coulter were not publicly available in the searched package inserts and technical documents.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized experimental protocol for assessing the cross-reactivity of a compound like (+)-Norgestrel in a competitive progesterone immunoassay. This protocol is based on established methodologies in the field.

Objective: To determine the percentage of cross-reactivity of (+)-Norgestrel in a specific progesterone immunoassay.

Materials:

  • Progesterone immunoassay kit (including progesterone standards, antibody-coated microplates, enzyme-labeled progesterone conjugate, substrate, and stop solution).

  • (+)-Norgestrel of high purity.

  • Calibrated pipettes and tips.

  • Microplate reader.

  • Analyte-free serum or buffer for dilution.

Procedure:

  • Preparation of (+)-Norgestrel Solutions:

    • Prepare a high-concentration stock solution of (+)-Norgestrel in a suitable solvent (e.g., ethanol).

    • Perform serial dilutions of the stock solution in analyte-free serum or an appropriate assay buffer to create a range of concentrations to be tested.

  • Assay Performance:

    • Run the progesterone immunoassay according to the manufacturer's instructions.

    • In place of the progesterone standards, use the prepared (+)-Norgestrel solutions.

    • Include a zero standard (analyte-free serum or buffer) to determine the baseline signal.

  • Data Analysis:

    • Measure the absorbance or signal for each concentration of (+)-Norgestrel.

    • Determine the concentration of progesterone that would produce a similar signal level by interpolating from the progesterone standard curve.

    • Calculate the percentage of cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Progesterone Concentration / Actual Norgestrel Concentration) x 100

Example Calculation:

If a sample containing 1000 ng/mL of (+)-Norgestrel yields a signal equivalent to 10 ng/mL of progesterone on the standard curve, the cross-reactivity would be:

(10 ng/mL / 1000 ng/mL) x 100 = 1%

Visualizing Immunoassay Principles and Cross-Reactivity

To better understand the mechanism of competitive immunoassays and how cross-reactivity occurs, the following diagrams are provided.

G Competitive Immunoassay Principle cluster_sample Sample Well Progesterone Progesterone (Analyte) Antibody Anti-Progesterone Antibody (Limited) Progesterone->Antibody Binds Signal Signal Antibody->Signal Generates Signal (Inverse to Analyte) Labeled_Progesterone Enzyme-Labeled Progesterone Labeled_Progesterone->Antibody Competes for Binding

Caption: Principle of a competitive immunoassay for progesterone detection.

G Mechanism of Cross-Reactivity cluster_sample Sample Well with Cross-Reactant Norgestrel (+)-Norgestrel (Cross-Reactant) Antibody Anti-Progesterone Antibody (Limited) Norgestrel->Antibody Binds (Interference) Signal Signal Antibody->Signal Falsely Altered Signal Labeled_Progesterone Enzyme-Labeled Progesterone Labeled_Progesterone->Antibody Reduced Binding

Caption: How (+)-Norgestrel can interfere in a progesterone immunoassay.

References

Validation

A Comparative Guide: Confirming the Biological Inactivity of the Dextrorotatory Norgestrel Enantiomer

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the dextrorotatory and levorotatory enantiomers of norgestrel, with a focus on confirming the biological i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dextrorotatory and levorotatory enantiomers of norgestrel, with a focus on confirming the biological inactivity of the dextrorotatory form. The information presented is supported by experimental data from peer-reviewed scientific literature.

Norgestrel, a synthetic progestin, is a racemic mixture of two stereoisomers: dextrorotatory ((+)-norgestrel or d-norgestrel) and levorotatory ((-)-norgestrel or l-norgestrel), also known as levonorgestrel.[1][2][3] Extensive research has demonstrated that the biological activity of norgestrel resides exclusively in its levorotatory enantiomer, levonorgestrel, while the dextrorotatory enantiomer is biologically inactive.[1][2][4]

Data Presentation

The following tables summarize the quantitative data comparing the biological activity of the two norgestrel enantiomers.

Table 1: Progesterone Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA) (%) [Progesterone = 100%]Source(s)
Levonorgestrel (l-norgestrel)Progesterone323[5]
Progesterone~500[6]
Dextrorotatory Norgestrel (d-norgestrel)ProgesteroneNo binding activity reported[4]

Table 2: In Vivo Progestational Activity

CompoundAssayEndpointEffective DoseSource(s)
Levonorgestrel (l-norgestrel)Endometrial Transformation (human)Transformation of endometrium150-250 µ g/day [7]
Ovulation Inhibition (human)Consistent inhibition of ovulation50-60 µ g/day [7]
Dextrorotatory Norgestrel (d-norgestrel)Broad range of biological assaysVarious endpointsInactive at tested doses[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Progesterone Receptor Competitive Binding Assay

This in vitro assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the relative binding affinity of dextrorotatory norgestrel and levonorgestrel to the progesterone receptor.

Materials:

  • Human progesterone receptor (recombinant or from uterine tissue cytosol)

  • Radiolabeled progesterone ligand (e.g., [³H]-promegestone)

  • Test compounds: Dextrorotatory norgestrel, Levonorgestrel

  • Reference compound: Progesterone

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from human uterine tissue or use a purified recombinant human progesterone receptor preparation.

  • Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with a fixed amount of the receptor preparation.

  • Competition: To different sets of tubes, add increasing concentrations of the unlabeled test compounds (dextrorotatory norgestrel, levonorgestrel) or the reference compound (progesterone).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter, while the unbound ligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.

Clauberg Test for Progestational Activity (Endometrial Proliferation Assay)

This in vivo assay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits primed with estrogen.

Objective: To determine the in vivo progestational potency of dextrorotatory norgestrel and levonorgestrel.

Animals: Immature female rabbits.

Procedure:

  • Estrogen Priming: Prime the immature rabbits with daily injections of an estrogen (e.g., estradiol benzoate) for several consecutive days to induce endometrial proliferation.

  • Treatment: Following the estrogen priming phase, administer the test compounds (dextrorotatory norgestrel, levonorgestrel) or a vehicle control to different groups of rabbits for a specified number of days. A range of doses for each compound should be tested.

  • Tissue Collection: Euthanize the rabbits and collect the uteri.

  • Histological Examination: Fix the uterine tissue, prepare histological sections, and stain them (e.g., with hematoxylin and eosin).

  • Evaluation: Examine the endometrial sections microscopically for signs of progestational changes, such as glandular proliferation, branching, and secretion. The degree of endometrial transformation is typically scored using the McPhail scale (0 to +4), where 0 represents no progestational effect and +4 represents a maximal response.

  • Data Analysis: Plot the mean McPhail score against the logarithm of the dose for each compound to generate dose-response curves. From these curves, the relative potency of the compounds can be determined.

Ovulation Inhibition Assay in Rabbits

This in vivo assay evaluates the ability of a compound to prevent ovulation in female rabbits, which are induced ovulators.

Objective: To assess the ovulation-inhibiting activity of dextrorotatory norgestrel and levonorgestrel.

Animals: Mature female rabbits.

Procedure:

  • Pre-treatment: Administer the test compounds (dextrorotatory norgestrel, levonorgestrel) or a vehicle control to different groups of female rabbits at various dose levels for a predetermined period.

  • Induction of Ovulation: Induce ovulation by mating with a fertile male or by intravenous injection of human chorionic gonadotropin (hCG) or a gonadotropin-releasing hormone (GnRH) agonist.

  • Observation: After a specific time interval following the induction stimulus, euthanize the rabbits and examine the ovaries for the presence of ovulation points (corpora hemorrhagica).

  • Data Analysis: Calculate the percentage of rabbits in each treatment group in which ovulation was inhibited. Determine the effective dose for 50% inhibition of ovulation (ED50) for each active compound.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment receptor_prep Progesterone Receptor Preparation binding_assay Competitive Radioligand Binding Assay receptor_prep->binding_assay Incubate with Radioligand & Test Compounds data_analysis_vitro Data Analysis (IC50, RBA) binding_assay->data_analysis_vitro Measure Radioactivity conclusion Confirmation of d-Norgestrel Inactivity data_analysis_vitro->conclusion animal_prep Animal Model (e.g., Immature Rabbit) treatment Administration of Norgestrel Enantiomers animal_prep->treatment endpoint_assay Endpoint Assay (e.g., Clauberg Test, Ovulation Inhibition) treatment->endpoint_assay data_analysis_vivo Data Analysis (e.g., McPhail Score, ED50) endpoint_assay->data_analysis_vivo data_analysis_vivo->conclusion start Start start->receptor_prep start->animal_prep

Caption: Experimental workflow for confirming the biological inactivity of d-norgestrel.

logical_relationship norgestrel Norgestrel (Racemic Mixture) l_norgestrel l-Norgestrel (Levonorgestrel) norgestrel->l_norgestrel Contains d_norgestrel d-Norgestrel norgestrel->d_norgestrel Contains receptor_binding Binds to Progesterone Receptor l_norgestrel->receptor_binding no_binding No Significant Binding to Progesterone Receptor d_norgestrel->no_binding biological_activity Biological Activity (Progestational Effects) receptor_binding->biological_activity biological_inactivity Biologically Inactive no_binding->biological_inactivity

Caption: Logical relationship of norgestrel enantiomers and their biological activity.

References

Comparative

A Comparative Guide to UPLC-MS/MS Method Validation for (+)-Norgestrel Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of the Ultra-Performance Liqu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of the Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of (+)-Norgestrel, the biologically active enantiomer of Norgestrel, with other analytical techniques. The supporting experimental data and detailed protocols outlined below offer a clear framework for validating a robust and sensitive UPLC-MS/MS method.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of (+)-Norgestrel in various biological matrices is critical for pharmacokinetic studies and clinical trials. While several methods exist, UPLC-MS/MS has emerged as the gold standard due to its superior sensitivity, selectivity, and speed.[1][2][3] The following table summarizes the performance characteristics of UPLC-MS/MS compared to alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Radioimmunoassay (RIA).[1]

ParameterUPLC-MS/MSHPLC-UVGC-MSRIA
Linearity Range 304.356–50,807.337 pg/mL[1][3][4]4.9–155.6 ng/mL[5]--
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[6]4.9 ng/mL[5]--
Intra-day Precision (%CV) < 11.0%[3][4][5]Satisfactory[5]--
Inter-day Precision (%CV) < 11.0%[3][4][5]Satisfactory[5]--
Intra-day Accuracy (%) < 9.0%[3][4][5]High[5]--
Inter-day Accuracy (%) < 9.0%[3][4][5]High[5]--
Run Time 2.0 min[1][3][4]Longer than UPLC-MS/MSTime-consuming sample preparation and longer run times[1]Prolonged incubation[1]
Selectivity High[1]Lower than LC-MS/MSHighProne to cross-reactivity[1]
Sensitivity High[1]Lower than LC-MS/MS[1]HighHigh
Sample Preparation Simple, rapid liquid-liquid extraction[1]-Time-consuming[1]Requires handling of radioactive materials[1]

As evidenced by the data, UPLC-MS/MS offers a significantly wider linear range and a lower limit of quantification compared to HPLC-UV, enabling the accurate measurement of low concentrations of Norgestrel in biological samples.[1][5][6] Furthermore, the shorter run time of the UPLC-MS/MS method enhances throughput, a crucial factor in large-scale studies.[1][3][4] While GC-MS and RIA also offer high sensitivity, they are hampered by laborious sample preparation, longer analysis times, and, in the case of RIA, the need to handle radioactive materials and the potential for cross-reactivity.[1]

Experimental Protocols

A detailed methodology is crucial for the successful validation and implementation of a UPLC-MS/MS method for (+)-Norgestrel quantification. The following protocols are based on established and validated methods.[1][3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines a simple and rapid LLE procedure for extracting Norgestrel from human plasma.[1]

  • Materials:

    • Human plasma samples

    • Norgestrel and internal standard (IS), e.g., Levonorgestrel-d6, stock and working solutions

    • Extraction buffer

    • Tertiary butyl methyl ether (tBME)

    • Reconstitution solution

    • Polypropylene tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 0.400 mL of the plasma sample into a polypropylene tube.

    • Add 0.050 mL of the internal standard working solution and vortex for 5 seconds.

    • Add 0.300 mL of extraction buffer and vortex for approximately 60 seconds.

    • Add 2.500 mL of tBME and vortex for 10 minutes, with brief interruptions every minute.

    • Centrifuge the samples.

    • Transfer approximately 2.100 mL of the supernatant (organic layer) to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40±5°C.

    • Reconstitute the dried residue with an appropriate volume of reconstitution solution.

    • Vortex for 1 minute.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

UPLC-MS/MS Analysis

This section details the instrumental conditions for the chromatographic separation and mass spectrometric detection of Norgestrel.

  • Instrumentation:

    • UPLC system (e.g., Waters ACQUITY UPLC)

    • Tandem mass spectrometer (e.g., Sciex API 4000)

    • Chromatographic column: Zorbax XDB-Phenyl, 50 x 4.6 mm, 5 µm[1][3]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with an appropriate mixture of organic and aqueous phases.

    • Flow Rate: Optimized for the specific column and system.

    • Injection Volume: 15 µL[1]

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

    • Run Time: 2.0 minutes[1][3][4]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Norgestrel: m/z 313.30 → 245.40[1][3][4]

      • Internal Standard (Levonorgestrel-d6): m/z 319.00 → 251.30[1][3][4]

    • Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized to achieve maximum sensitivity and signal-to-noise ratio.

Visualizations

The following diagrams illustrate the key workflows and relationships in the UPLC-MS/MS method validation for (+)-Norgestrel quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for Norgestrel quantification.

validation_parameters Method Validation Method Validation Linearity Linearity Method Validation->Linearity Precision Precision Method Validation->Precision Accuracy Accuracy Method Validation->Accuracy Selectivity Selectivity Method Validation->Selectivity LLOQ LLOQ Method Validation->LLOQ Stability Stability Method Validation->Stability

Caption: Key parameters for method validation.

References

Validation

Unraveling the Duality of (+)-Norgestrel: A Comparative Guide to its Anti-Proliferative Effects in Cancer Cell Lines

For Immediate Release A comprehensive analysis of existing research reveals a complex, context-dependent role for the synthetic progestin (+)-Norgestrel in cancer cell proliferation. While demonstrating anti-proliferativ...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of existing research reveals a complex, context-dependent role for the synthetic progestin (+)-Norgestrel in cancer cell proliferation. While demonstrating anti-proliferative effects in certain cancer types, it paradoxically promotes growth in others, underscoring the critical need for nuanced understanding in drug development and therapeutic application. This guide provides a comparative overview of (+)-Norgestrel's effects on various cancer cell lines, supported by experimental data and detailed methodologies.

Proliferative versus Anti-proliferative Activity: A Tale of Two Receptors

The cellular response to (+)-Norgestrel is largely dictated by the cancer cell type and its specific hormone receptor expression profile. In estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 , (+)-Norgestrel has been observed to stimulate cell proliferation. This effect is reportedly mediated through the estrogen receptor, highlighting a potential risk associated with its use in the context of ER+ breast cancers.

Conversely, the active isomer of (+)-Norgestrel, Levonorgestrel, has demonstrated anti-proliferative properties in other cancer cell lines. In studies on ovarian epithelial cells , treatment with Levonorgestrel led to a significant decrease in the proliferation marker Ki-67. Similarly, anti-proliferative effects have been noted in the Ishikawa endometrial cancer cell line . These findings suggest a potential therapeutic avenue for hormone-dependent gynecological cancers.

The landscape is further complicated by findings in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468 . One study indicated that Levonorgestrel can enhance proliferation in these cells, possibly through interaction with the glucocorticoid receptor. This underscores the importance of understanding the complete receptor profile of a tumor before considering progestin-based therapies.

Comparative Analysis of Proliferative Effects

To provide a clear comparison, the following tables summarize the observed effects of (+)-Norgestrel and its active isomer, Levonorgestrel, in various cancer cell lines, alongside other progestins where comparative data is available.

Compound Cell Line Receptor Status Effect Effective Concentration Citation
(+)-NorgestrelMCF-7ER+Proliferation10-8 M[1]
LevonorgestrelOvarian EpitheliumNot SpecifiedAnti-proliferationNot Specified-
LevonorgestrelIshikawaNot SpecifiedAnti-proliferationNot Specified-
LevonorgestrelMCF-7ER+Reduced Proliferation (24h)Not Specified[2]
LevonorgestrelMDA-MB-231Triple-NegativeIncreased ProliferationNot Specified[2]
LevonorgestrelMDA-MB-468Triple-NegativeIncreased ProliferationNot Specified[2]
Medroxyprogesterone Acetate (MPA)MCF-7ER+No significant effect on proliferationNot Specified[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of (+)-Norgestrel's effects on cancer cell proliferation.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for MCF-7) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of (+)-Norgestrel or control vehicle (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4][5][6][7]

Ki-67 Immunohistochemistry

Ki-67 is a nuclear protein associated with cellular proliferation. Its detection by immunohistochemistry is a common method to assess the growth fraction of a cell population.

Protocol:

  • Tissue Preparation: Fix tissue samples (e.g., ovarian tissue) in 10% neutral buffered formalin and embed in paraffin. Cut 4-µm thick sections and mount on positively charged slides.[8]

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.[9]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.[9]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki-67 at an appropriate dilution overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining with a DAB (3,3'-diaminobenzidine) chromogen solution.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.[8]

  • Analysis: The percentage of Ki-67 positive cells (brown nuclei) is determined by counting at least 500 tumor cells in representative fields.

Signaling Pathways and Experimental Workflows

The differential effects of (+)-Norgestrel are rooted in its interaction with various steroid hormone receptors, which in turn activate distinct downstream signaling pathways.

G cluster_pro Proliferative Pathway (e.g., ER+ Breast Cancer) Norgestrel_pro (+)-Norgestrel ER Estrogen Receptor (ER) Norgestrel_pro->ER ERE Estrogen Response Element ER->ERE Binds to Gene_pro Proliferation-Associated Genes ERE->Gene_pro Activates Transcription Proliferation Cell Proliferation Gene_pro->Proliferation G cluster_anti Potential Anti-Proliferative Pathway Norgestrel_anti (+)-Norgestrel PR Progesterone Receptor (PR) Norgestrel_anti->PR CellCycle Cell Cycle Arrest PR->CellCycle Apoptosis Apoptosis PR->Apoptosis AntiProliferation Anti-Proliferation CellCycle->AntiProliferation Apoptosis->AntiProliferation G cluster_workflow Cell Viability Assay Workflow start Seed Cells treat Treat with (+)-Norgestrel start->treat incubate Incubate treat->incubate assay Perform MTT Assay incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data measure->analyze

References

Comparative

A Comparative Guide to the Transcriptomic Effects of Levonorgestrel and its Inactive Enantiomer, (+)-Norgestrel

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the transcriptomic effects of levonorgestrel and (+)-Norgestrel. A comprehensive literature search reveals a s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of levonorgestrel and (+)-Norgestrel. A comprehensive literature search reveals a significant disparity in the available data for these two compounds, which is critical for understanding their biological activities.

Understanding the Compounds: Levonorgestrel and (+)-Norgestrel

Norgestrel is a synthetic progestin that exists as a racemic mixture of two stereoisomers: levonorgestrel and dextronorgestrel.[1][2][3] Levonorgestrel is the levorotatory (-) enantiomer and is the biologically active component responsible for the contraceptive and therapeutic effects of norgestrel.[1][2][3][4] In contrast, (+)-Norgestrel, the dextrorotatory (+) enantiomer (dextronorgestrel), is biologically inactive.[2][5] Consequently, research, including transcriptomic studies, has focused almost exclusively on the active form, levonorgestrel.

Due to the biological inactivity of (+)-Norgestrel, there is no available transcriptomic data for this compound. Therefore, a direct comparative transcriptomic analysis between levonorgestrel and (+)-Norgestrel is not feasible based on current scientific literature.

This guide will proceed to detail the known transcriptomic effects of the biologically active compound, levonorgestrel.

Transcriptomic Effects of Levonorgestrel

Levonorgestrel, as a potent progestin, exerts its effects by binding to and activating the progesterone receptor (PR), which in turn modulates the transcription of a wide array of genes. Transcriptomic studies have primarily focused on its impact on the endometrium and ovarian cells to elucidate its mechanisms of action in contraception and its effects on reproductive tissues.

Summary of Quantitative Data

The following table summarizes key findings from transcriptomic studies on cells and tissues treated with levonorgestrel.

Study FocusCell/Tissue TypeKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
Endometrial Receptivity Human EndometriumMinimal changes observed post-ovulation, with slight increases in PAEP, TGM2, CLU, IGF2, and IL6ST mRNA levels.Slight decreases in HGD, SAT1, EVA1, ANXA1, SLC25A29, CYB5A, CRIP1, and SLC39A14 mRNA levels.[3][4]
Levonorgestrel Resistance in Endometrial Cancer Endometrial Cancer Cell Lines (MFE296R, MFE319R)MAOA, MAOB, THRSP, CD80, NDP, LINC01474, DUSP2, CXCL8. Pathways related to dedifferentiation and immunostimulation were implicated.-[1][6]
Ovarian Function Rat Granulosa Cells-Genes involved in folliculogenesis and steroid metabolism, including aromatase (Cyp19a1).[7]

Signaling Pathway and Experimental Workflow

Levonorgestrel Signaling Pathway

Levonorgestrel primarily acts through the progesterone receptor, a nuclear receptor that functions as a ligand-activated transcription factor. The binding of levonorgestrel to the progesterone receptor initiates a cascade of events leading to the regulation of gene expression.

Levonorgestrel_Signaling Levonorgestrel Signaling Pathway cluster_cell Cell LNG Levonorgestrel PR Progesterone Receptor (PR) LNG->PR Binds to PR_LNG PR-Levonorgestrel Complex PR->PR_LNG HSP Heat Shock Proteins (HSP) HSP->PR Chaperones PR_LNG->HSP Dissociates from PRE Progesterone Response Element (PRE) PR_LNG->PRE Binds to DNA at Transcription Transcription Modulation PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Levonorgestrel binds to the progesterone receptor, leading to changes in gene transcription.
General Experimental Workflow for Comparative Transcriptomics

The following diagram outlines a typical workflow for a comparative transcriptomic study, which could be employed to compare the effects of levonorgestrel and (+)-Norgestrel if desired in future research.

Transcriptomics_Workflow Comparative Transcriptomics Experimental Workflow cluster_experimental Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture Treatment Treatment Groups - Vehicle Control - Levonorgestrel - (+)-Norgestrel Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing Raw_Data Raw Sequencing Data (FASTQ files) Sequencing->Raw_Data QC Quality Control Raw_Data->QC Alignment Genome Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression (DEG) Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway and Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

A generalized workflow for conducting a comparative transcriptomic analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of transcriptomic studies. Below are summarized protocols from the cited literature on levonorgestrel.

Cell Culture and Treatment (for In Vitro Studies)
  • Cell Lines: Endometrial cancer cell lines (e.g., MFE296, MFE319) or primary cells (e.g., rat granulosa cells) are commonly used.[1][6][7]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For transcriptomic analysis, cells are typically seeded and allowed to adhere before being treated with levonorgestrel at various concentrations. A vehicle control (e.g., DMSO) is run in parallel. Treatment duration can vary depending on the experimental aims.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from cell pellets or tissues using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

  • Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This process typically involves poly(A) selection for mRNA enrichment, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer (e.g., HiSeq, NovaSeq), to generate single-end or paired-end reads.[1][6]

Data Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome (e.g., human or rat) using aligners such as STAR or HISAT2.

  • Quantification: The number of reads mapping to each gene is counted to determine expression levels.

  • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between treatment and control groups.[1][6]

  • Functional Annotation and Pathway Analysis: Differentially expressed genes are subjected to functional enrichment analysis using databases like Gene Ontology (GO) and KEGG to identify over-represented biological pathways and functions.

Conclusion

The current body of scientific literature provides valuable insights into the transcriptomic effects of levonorgestrel, the biologically active component of norgestrel. These studies have primarily focused on its impact on endometrial and ovarian cells, furthering our understanding of its contraceptive mechanisms and its role in endometrial cancer resistance. In stark contrast, there is a lack of transcriptomic data for (+)-Norgestrel, which is consistent with its established biological inactivity. Future research employing the standardized workflows outlined in this guide could be used to formally confirm the lack of transcriptomic effects of (+)-Norgestrel, should such a validation be deemed necessary. For drug development and scientific research, the focus remains appropriately on the active enantiomer, levonorgestrel.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (+)-Norgestrel: A Guide for Laboratory Professionals

Ensuring the safe and environmentally responsible disposal of (+)-Norgestrel is a critical aspect of laboratory and pharmaceutical research. As a potent synthetic progestin, improper disposal can pose risks to aquatic ec...

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of (+)-Norgestrel is a critical aspect of laboratory and pharmaceutical research. As a potent synthetic progestin, improper disposal can pose risks to aquatic ecosystems and human health. This guide provides detailed procedures for the proper handling and disposal of (+)-Norgestrel in a professional research setting, adhering to safety and regulatory standards.

Safe Handling and Personal Protective Equipment (PPE)

Before disposal, it is imperative to handle (+)-Norgestrel with appropriate care to avoid personal exposure. The following PPE and handling procedures are recommended:

  • Ventilation: Always handle (+)-Norgestrel in a well-ventilated area or under a fume hood to minimize inhalation of dust particles.[1][2][3]

  • Protective Clothing: Wear a lab coat, closed-toe shoes, and appropriate gloves (such as latex or nitrile) to prevent skin contact.[1][2]

  • Eye Protection: Use safety glasses or goggles to shield the eyes from potential splashes or airborne particles.[2]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved respirator is recommended.[2]

  • Hygiene: Avoid eating, drinking, or smoking in areas where (+)-Norgestrel is handled.[1] Always wash hands thoroughly with soap and water after handling the compound.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE as described above.

    • Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid raising dust.[1]

    • Carefully sweep or vacuum the material into a designated, labeled waste container. If using a vacuum, it must be fitted with a HEPA filter.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area and restrict access.

    • Alert emergency responders and provide them with the location and nature of the hazard.[1]

    • Ensure the area is well-ventilated.[1]

    • Follow established institutional procedures for large chemical spills.

Disposal Procedures for (+)-Norgestrel Waste

The primary goal of (+)-Norgestrel disposal is to prevent its entry into the environment, particularly waterways. Disposal methods must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5]

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with (+)-Norgestrel, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.

  • Segregate (+)-Norgestrel waste from other laboratory waste streams. It should be classified as pharmaceutical or chemical waste.

Step 2: Containment

  • Place all solid (+)-Norgestrel waste into a clearly labeled, sealed, and leak-proof container.[1] The container should be marked as "Hazardous Waste" or "Pharmaceutical Waste" in accordance with institutional and regulatory guidelines.

  • For liquid waste containing (+)-Norgestrel, use a compatible, sealed container, also clearly labeled.

Step 3: Disposal Pathway

  • Preferred Method: Licensed Hazardous Waste Contractor: The most appropriate and compliant method for disposing of (+)-Norgestrel waste is through a licensed hazardous waste management company. These companies are equipped to handle and dispose of pharmaceutical waste via high-temperature incineration, which is the EPA's recommended method for destroying active pharmaceutical ingredients.[5]

  • Institutional Waste Management Program: Follow your institution's specific guidelines for chemical and pharmaceutical waste disposal. The environmental health and safety (EHS) office will provide instructions on proper labeling, storage, and pickup schedules.

  • DO NOT:

    • Flush down the drain: Sewer disposal of pharmaceutical waste is largely prohibited and can lead to contamination of water supplies.[5][6]

    • Mix with regular trash: Uncontrolled disposal in municipal landfills can result in environmental leaching.

Quantitative Data
ParameterValueSource
Chemical FormulaC₂₁H₂₈O₂[3]
Molecular Weight312.45 g/mol [3]
AppearanceWhite crystalline powder[7]
Storage TemperatureRoom temperature, in a dry, well-ventilated place[7][8][9]
Personal Protective EquipmentLab coat, gloves, safety glasses, respirator (if dusting)[1][2][3]

Experimental Protocols and Workflows

Logical Workflow for (+)-Norgestrel Disposal

The following diagram illustrates the decision-making process for the proper disposal of (+)-Norgestrel waste in a laboratory setting.

Norgestrel_Disposal_Workflow Workflow for (+)-Norgestrel Disposal cluster_prep Preparation and Handling cluster_containment Containment cluster_disposal Disposal Pathway cluster_spill Spill Response start Start: (+)-Norgestrel Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_container Place Solid Waste in Labeled, Sealed Container segregate->solid_container Solid liquid_container Place Liquid Waste in Labeled, Sealed Container segregate->liquid_container Liquid check_regs Consult Institutional and Local Regulations (EHS Office) solid_container->check_regs liquid_container->check_regs waste_pickup Arrange for Pickup by Licensed Waste Contractor check_regs->waste_pickup incineration High-Temperature Incineration waste_pickup->incineration end End: Proper Disposal Complete incineration->end contain_spill Contain Spill with Absorbent Material spill->contain_spill cleanup Clean Up and Collect Contaminated Materials contain_spill->cleanup cleanup->solid_container

Caption: Disposal workflow for (+)-Norgestrel.

This structured approach ensures that the disposal of (+)-Norgestrel is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, aligning with best practices and regulatory requirements.

References

Handling

Personal protective equipment for handling (+)-Norgestrel

Essential Safety and Handling Guide for (+)-Norgestrel FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS This guide provides critical safety and logistical information for the handling and...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (+)-Norgestrel

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of (+)-Norgestrel in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination. (+)-Norgestrel is a synthetic progestin that is classified as a hazardous substance, suspected of causing cancer, and may damage fertility or the unborn child.[1] It also causes skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the final and crucial barriers against exposure to (+)-Norgestrel. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free chemotherapy-grade gloves.[3][4]Provides an extra layer of protection against potential contamination. Powder-free gloves are recommended to prevent aerosolization and absorption of the hazardous drug.[5]
Eye Protection Chemical safety goggles or a face shield.[2][6][7]Protects eyes from splashes and airborne particles of the compound.[8] Personal glasses are not a substitute for proper safety eyewear.[9]
Respiratory Protection A NIOSH/MSHA-approved self-contained breathing apparatus or a respirator.[6]Required to prevent inhalation of dust or aerosols, especially during procedures that may generate them.[6][7][10]
Body Protection A disposable, long-sleeved, seamless gown with tight-fitting cuffs.[3][11]Protects skin and personal clothing from contamination. Gowns should close in the back for better protection.[11]
Foot Protection Closed-toe shoes and shoe covers.[11]Ensures no skin on the feet is exposed and prevents the tracking of contaminants outside the work area.
Handling Procedures and Operational Plan

A designated area should be established for working with reproductive hazards like (+)-Norgestrel, with access restricted to authorized personnel.[3]

Preparation and Handling:

  • Work Area Preparation: Before handling (+)-Norgestrel, ensure the designated work area, such as a chemical fume hood or a powder containment hood, is clean and operational.[10][12]

  • Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask, goggles, gloves). Ensure gloves overlap the cuffs of the gown.[5]

  • Handling the Compound:

    • Avoid all personal contact, including inhalation.[13]

    • Use in a well-ventilated area.[13]

    • When handling, do not eat, drink, or smoke.[13]

    • Avoid generating dust.[7][13] If visible dust is generated, use a respirator.

    • Keep containers securely sealed when not in use.[13]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes and remove contaminated clothing.[2][6] Seek medical attention if symptoms occur.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids apart.[6] Remove contact lenses after the initial flushing.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[6][7] Seek immediate medical attention.[6]

  • Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting.[2][6] Seek immediate medical attention.[6]

Disposal Plan

All waste contaminated with (+)-Norgestrel must be treated as hazardous waste and disposed of according to institutional and local regulations.

Contaminated PPE Disposal:

  • Glove Removal: Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Gown and Shoe Cover Removal: Remove the gown and shoe covers, turning them inside out to contain any contamination. Dispose of them in the hazardous waste container.

  • Goggle and Mask Removal: Remove eye and respiratory protection. Reusable eyewear should be decontaminated.[3]

  • Inner Glove Removal: Remove the inner pair of gloves and dispose of them in the hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]

Chemical Waste Disposal:

  • Unused or unwanted (+)-Norgestrel should be disposed of as hazardous chemical waste.

  • Contaminated labware (e.g., beakers, stir bars) should be decontaminated or disposed of as hazardous waste.[3]

  • For decontamination of non-permeable surfaces, scrubbing with warm, soapy water is recommended.[3] For biological contamination, a 10% bleach solution can be used after the initial wash.[3]

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural steps for handling (+)-Norgestrel safely.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for (+)-Norgestrel Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling (+)-Norgestrel assess_hazard Assess Task-Specific Hazards (e.g., weighing, dissolving) start->assess_hazard body_protection Wear long-sleeved gown and shoe covers assess_hazard->body_protection respiratory_protection Use NIOSH-approved respirator assess_hazard->respiratory_protection Is there a risk of aerosol/dust generation? hand_protection Don double powder-free chemotherapy gloves body_protection->hand_protection eye_protection Wear chemical safety goggles hand_protection->eye_protection perform_task Perform Laboratory Task in a designated area eye_protection->perform_task respiratory_protection->perform_task

Figure 1: PPE Selection Workflow for (+)-Norgestrel Handling

Disposal_Plan_Workflow Figure 2: Step-by-Step Disposal Plan for Contaminated PPE start Start: Task Complete remove_outer_gloves 1. Remove and dispose of outer gloves in hazardous waste start->remove_outer_gloves remove_gown 2. Remove and dispose of gown and shoe covers remove_outer_gloves->remove_gown remove_eye_respiratory 3. Remove eye and respiratory protection remove_gown->remove_eye_respiratory decontaminate_reusables Decontaminate reusable PPE (e.g., goggles) remove_eye_respiratory->decontaminate_reusables remove_inner_gloves 4. Remove and dispose of inner gloves decontaminate_reusables->remove_inner_gloves wash_hands 5. Wash hands thoroughly with soap and water remove_inner_gloves->wash_hands

Figure 2: Step-by-Step Disposal Plan for Contaminated PPE

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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